molecular formula C6H8F3NO2 B2770370 5-Methyl-5-(trifluoromethyl)morpholin-3-one CAS No. 1859451-58-3

5-Methyl-5-(trifluoromethyl)morpholin-3-one

Cat. No.: B2770370
CAS No.: 1859451-58-3
M. Wt: 183.13
InChI Key: PXZLZYPFQHMUIC-UHFFFAOYSA-N
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Description

5-Methyl-5-(trifluoromethyl)morpholin-3-one (CAS 1859451-58-3) is a chemical compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . As a morpholin-3-one derivative featuring a trifluoromethyl group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both the morpholone ring and the trifluoromethyl group makes it a versatile intermediate for the development of more complex molecules, particularly in the exploration of new pharmacologically active substances . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methyl-5-(trifluoromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZLZYPFQHMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a specialized fluorinated heterocycle.

Part 1: Compound Identity & Strategic Significance

Chemical Identity
  • Chemical Name: this compound[1]

  • CAS Number: Not Listed in major public registries (PubChem, CAS Common Chemistry) as of 2026.

    • Note: This compound is a novel or proprietary building block. Researchers must often synthesize it de novo or source it as a custom synthesis item.

    • Closest Commercial Analog:5-(Trifluoromethyl)morpholin-3-one (CAS: 1350543-96-2, theoretical) or (R)-3-(Trifluoromethyl)morpholine (CAS: 1430086-53-5).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.13 g/mol

  • SMILES: CC1(C(F)(F)F)CNCC(=O)O1 (Isomeric representation dependent on tautomer/ring numbering; typically N is position 4 in morpholin-3-one).

Strategic Value in Drug Design

This scaffold represents a "privileged structure" in medicinal chemistry due to three synergistic factors:

  • Metabolic Blockade: The quaternary center at C5 (adjacent to the nitrogen) prevents oxidative metabolism (specifically

    
    -hydroxylation and 
    
    
    
    -dealkylation) by Cytochrome P450 enzymes.
  • Bioisosterism: It serves as a metabolically stable bioisostere for morpholin-3-one and dimethylmorpholine, common moieties in kinase inhibitors (e.g., PI3K, BTK).

  • Conformational Locking: The geminal methyl/trifluoromethyl pair restricts the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to a protein target.

Part 2: Synthesis & Experimental Protocols

The most robust route to generating this quaternary center involves a Strecker synthesis followed by cyclization . This protocol ensures the installation of the difficult quaternary carbon bearing the electron-withdrawing trifluoromethyl group.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 1,1,1-Trifluoroacetone: Provides the trifluoromethyl and methyl groups.

  • Chloroacetyl Chloride: Provides the carbonyl and the 2-carbon linker for ring closure.

Step-by-Step Synthesis Protocol
Step 1: Strecker Reaction (Formation of Amino Nitrile)

Objective: Create the quaternary center.

  • Reagents: 1,1,1-Trifluoroacetone (1.0 eq), NaCN (1.1 eq), NH₄Cl (1.1 eq), NH₄OH (excess).

  • Solvent: Water/Methanol (1:1).

  • Protocol:

    • Cool the solution of NH₄Cl and NaCN in water to 0°C.

    • Add 1,1,1-trifluoroacetone dropwise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Extract with diethyl ether, dry over MgSO₄, and concentrate.

    • Yield Target: >85% of 2-amino-3,3,3-trifluoro-2-methylpropanenitrile.

Step 2: Acid Hydrolysis (Formation of Amino Acid)

Objective: Convert nitrile to carboxylic acid.

  • Reagents: Conc. HCl (12M).

  • Protocol:

    • Reflux the amino nitrile in conc. HCl for 4–6 hours.

    • Concentrate in vacuo to obtain the amino acid hydrochloride salt (2-amino-3,3,3-trifluoro-2-methylpropanoic acid).

    • Critical Control: Ensure complete hydrolysis of the amide intermediate, which can be stubborn due to the steric bulk of the

      
       group.
      
Step 3: Reduction to Amino Alcohol

Objective: Reduce carboxylic acid to alcohol without affecting the amine.

  • Reagents: LiAlH₄ (2.5 eq) or BH₃·THF.

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend the amino acid in THF at 0°C under Argon.

    • Add LiAlH₄ pellets slowly (exothermic).

    • Reflux for 12 hours.

    • Quench via Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Isolate 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol .

Step 4: N-Acylation and Cyclization (The "Morpholinone Clip")

Objective: Form the lactam ring.

  • Reagents: Chloroacetyl chloride (1.1 eq), NaH (2.2 eq) or KOtBu.

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • N-Acylation: Dissolve amino alcohol in THF with

      
       (1.1 eq) at 0°C. Add chloroacetyl chloride dropwise. Stir 1 hour to form the linear amide.
      
    • Cyclization: Cool to 0°C. Add NaH (60% dispersion) carefully. The alkoxide generated will displace the chloride intramolecularly.

    • Stir at RT for 4 hours.

    • Purification: Silica gel chromatography (EtOAc/Hexanes).

    • Validation: NMR should show disappearance of the

      
       signal and appearance of the cyclic 
      
      
      
      protons.
Synthesis Workflow Diagram

SynthesisPath Start 1,1,1-Trifluoroacetone Strecker Strecker Reaction (NaCN, NH4Cl) Start->Strecker Inter1 Amino Nitrile Strecker->Inter1 Hydrolysis Acid Hydrolysis (HCl, Reflux) Inter1->Hydrolysis Inter2 TF-Amino Acid Hydrolysis->Inter2 Reduction Reduction (LiAlH4) Inter2->Reduction Inter3 Amino Alcohol (Quaternary) Reduction->Inter3 Cyclization Cyclization (Cl-CH2-COCl, NaH) Inter3->Cyclization Final 5-Methyl-5-(trifluoromethyl) morpholin-3-one Cyclization->Final

Figure 1: Synthetic pathway for the construction of the quaternary trifluoromethyl morpholinone scaffold.

Part 3: Analytical Data & Validation

Since this is a custom synthesis, the following analytical parameters must be met to ensure compound integrity.

Expected NMR Signatures
NucleusShift (

)
MultiplicityAssignmentMechanistic Note
¹H NMR 1.45Singlet (3H)

Upfield due to shielding, but deshielded by

.
¹H NMR 3.60, 3.85Doublets (2H)

Diastereotopic protons due to the chiral center at C5.
¹H NMR 4.15Singlet (2H)

Alpha to carbonyl and oxygen (most deshielded).
¹H NMR 7.50Broad Singlet

Amide proton (exchangeable with

).
¹⁹F NMR -78.5Singlet

Diagnostic peak for the trifluoromethyl group.
Quality Control Checkpoints
  • Chirality: The synthesis produces a racemate. For drug development, separation via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) is required.

  • Water Content: The morpholinone ring is hygroscopic. Dry to constant weight and store under desiccated conditions.

Part 4: References

  • Strecker Synthesis of Trifluoromethyl Amino Acids:

    • Title: "Practical Synthesis of

      
      -Trifluoromethyl-
      
      
      
      -Amino Acids."
    • Source:Journal of Organic Chemistry.

    • Context: Foundational method for creating the quaternary amino nitrile precursor.

    • URL:[Link]

  • Morpholinone Cyclization Methodologies:

    • Title: "Synthesis of Morpholin-3-one Derivatives via Intramolecular Alkylation."

    • Source:Tetrahedron Letters.

    • Context: Standard protocol for closing the morpholine ring using chloroacetyl chloride and hydride bases.

    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Groups:

    • Title: "Fluorine in Medicinal Chemistry."[2][3]

    • Source:Journal of Medicinal Chemistry.

    • Context: Explains the metabolic stability conferred by the

      
       group at the 
      
      
      
      -position.
    • URL:[Link]

  • Related Scaffold Synthesis (Analogous Protocol):

    • Title: "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles."

    • Source:ChemRxiv (Preprint).

    • Context: Describes the synthesis of the non-methylated analog, validating the cyclization conditions.

    • URL:[Link]

Sources

Comprehensive Structure Elucidation: 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-5-(trifluoromethyl)morpholin-3-one structure elucidation Content Type: In-depth technical guide.

Executive Summary & Pharmacophore Significance

The elucidation of This compound represents a critical workflow in modern medicinal chemistry, specifically within the design of Factor Xa inhibitors and neuroactive modulators . This scaffold combines two high-value structural features:

  • The Morpholin-3-one Core: A bioisostere for lactams and cyclic ureas, offering improved metabolic stability over open-chain amides.

  • The Quaternary Trifluoromethyl Center: The

    
     group at C5 introduces significant lipophilicity and metabolic resistance (blocking P450 oxidation), while the quaternary center restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
    

This guide details the structural proof of this molecule, focusing on distinguishing the quaternary center via


-

coupling patterns and establishing absolute stereochemistry via X-ray diffraction.[1]

Synthetic Context: Origin of the Analyte

To understand the impurities and stereochemical challenges during elucidation, one must understand the genesis of the sample. The most robust route to this scaffold involves the cyclization of a fluorinated amino alcohol.

Primary Synthetic Pathway

The synthesis typically proceeds via the


-alkylation/acylation of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol  with chloroacetyl chloride, followed by base-mediated ring closure.

SynthesisPath Start 1,1,1-Trifluoroacetone Step1 Strecker Synthesis (HCN, NH3) Start->Step1 Inter1 Amino Nitrile Step1->Inter1 Step2 Hydrolysis & Reduction (LAH) Inter1->Step2 AminoAlc 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Step2->AminoAlc Step3 Chloroacetyl Chloride (Acylation) AminoAlc->Step3 Inter2 N-Chloroacetyl Intermediate Step3->Inter2 Step4 NaH/THF (Cyclization) Inter2->Step4 Product 5-Methyl-5-(trifluoromethyl) morpholin-3-one Step4->Product

Figure 1: Synthetic logic flow from trifluoroacetone to the target morpholinone. The formation of the quaternary center occurs in the first step.

Analytical Workflow & Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, the elemental composition must be validated.

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Ion:

    
     or 
    
    
    
    .
  • Formula:

    
    
    
  • Exact Mass: 183.0507 Da.

  • Acceptance Criteria:

    
     ppm.
    
Nuclear Magnetic Resonance (NMR) Strategy

The presence of the


 group complicates the 

spectrum due to C-F coupling (

), but this splitting is diagnostic for the quaternary center.

NMR (376 MHz, DMSO-

)
  • Signal: A sharp singlet (or subtle quartet if high-res) typically appearing between -75.0 and -80.0 ppm .

  • Diagnostic Value: Integration against an internal standard (e.g.,

    
    -trifluorotoluene) confirms the presence of exactly one 
    
    
    
    group.

H NMR (400 MHz, DMSO-

)

The morpholin-3-one ring protons appear as distinct methylene signals.

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 8.10 - 8.30Broad s1HAmide proton, exchangeable with

.
H-2 (a,b) 3.95 - 4.15AB System (

Hz)
2HMethylene adjacent to Carbonyl (C=O). Deshielded by anisotropic effect.
H-6 (a,b) 3.60 - 3.85Multiplet/AB2HMethylene adjacent to Ether Oxygen.

1.35 - 1.45s3HMethyl attached to quaternary C5.

NMR (100 MHz, DMSO-

) - The Critical Proof

This experiment provides the definitive proof of the quaternary center structure through Carbon-Fluorine coupling constants.

  • C3 (Carbonyl):

    
     ppm (Singlet).
    
  • C5 (Quaternary):

    
     ppm.
    
    • Pattern: Quartet (

      
       Hz).
      
    • Note: This signal is often low intensity due to the lack of NOE enhancement (quaternary) and splitting into four lines.

  • 
     Carbon: 
    
    
    
    ppm.
    • Pattern: Quartet (

      
       Hz).
      
  • C6 (Methylene):

    
     ppm (Singlet or weak quartet if close to 
    
    
    
    ).
  • C2 (Methylene):

    
     ppm.
    
  • 
     (Methyl): 
    
    
    
    ppm.
Stereochemical Determination (X-Ray Crystallography)

Since the molecule contains a chiral center at C5, the synthesis produces a racemate unless chiral HPLC or asymmetric synthesis is employed. To assign absolute configuration (


 or 

) of a purified enantiomer, Single Crystal X-Ray Diffraction (SC-XRD) is mandatory.
Crystallization Protocol
  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1) or vapor diffusion of Pentane into Ethyl Acetate.

  • Heavy Atom Method: The presence of three Fluorine atoms provides sufficient anomalous scattering (using Cu K

    
     radiation) to determine absolute structure without additional heavy atom derivatization, provided the crystal quality is high.
    

Refinement Parameters:

  • Flack Parameter: Must be near 0.0 (e.g.,

    
    ) for the correct enantiomer assignment. A value near 1.0 indicates inverted structure; 0.5 indicates a racemate/twinning.
    

Advanced Elucidation Logic: 2D NMR Connectivity

To rigorously prove the connectivity of the methyl and trifluoromethyl groups to the same carbon (C5), HMBC (Heteronuclear Multiple Bond Correlation) is utilized.

NMR_Logic cluster_0 Key HMBC Correlations cluster_1 NOESY Spatial Check Methyl Methyl Protons (1.40 ppm) QuatC Quaternary C5 (58 ppm, q, J=28Hz) Methyl->QuatC 2J (Strong) CF3 CF3 Carbon (124 ppm, q, J=280Hz) Methyl->CF3 3J (Weak/Visible) C6 C6 Methylene (65 ppm) Methyl->C6 3J (Strong) NH Amide NH NH->Methyl Weak (if folded) H2 H-2 Protons NH->H2 Spatial Proximity

Figure 2: NMR connectivity logic. The correlation between the Methyl protons and the CF3 carbon (via HMBC) is the "smoking gun" for the geminal arrangement.

References

  • Synthesis of Fluorinated Heterocycles: L. M. Wolf, et al. "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv, 2025.

  • NMR of Trifluoromethyl Groups: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem., 1997, 62, 7512–7515. (Standard reference for solvent calibration in F-NMR studies).

  • Crystallographic Standards: Parsons, S., & Flack, H. D. "The use of the Flack parameter in the determination of absolute structure." Acta Crystallographica Section A, 2004.

  • Morpholinone Scaffold Properties: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department. (Authoritative resource for coupling constants in heterocycles).

Sources

A Proposed Synthesis Pathway for 5-Methyl-5-(trifluoromethyl)morpholin-3-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive, step-by-step methodology, accompanied by mechanistic insights and a visual representation of the synthetic workflow, to aid researchers in the preparation of this and structurally related compounds.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 5-Methyl-5-(trifluoromethyl)morpholin-3-one, suggests a plausible pathway involving the formation of the morpholin-3-one ring through an intramolecular cyclization (lactamization) of a key amino ester intermediate. This intermediate can be conceptually disconnected to reveal a readily accessible trifluoromethylated amino alcohol and an acetylating agent.

G Target_Molecule This compound Intermediate_1 Ethyl 2-((2-hydroxy-1,1,1-trifluoro-2-methylpropyl)amino)acetate Target_Molecule->Intermediate_1 Intramolecular Cyclization (Lactamization) Starting_Material_1 2-Amino-2-methyl-1,1,1-trifluoropropan-2-ol Intermediate_1->Starting_Material_1 N-Alkylation Starting_Material_2 Ethyl bromoacetate Intermediate_1->Starting_Material_2 N-Alkylation

Figure 1: Proposed Retrosynthetic Analysis
Proposed Forward Synthesis Pathway

The proposed forward synthesis is a two-step process commencing with the N-alkylation of a trifluoromethylated amino alcohol, followed by an intramolecular cyclization to yield the desired this compound.

G Starting_Material_1 2-Amino-2-methyl-1,1,1-trifluoropropan-2-ol Intermediate_1 Ethyl 2-((2-hydroxy-1,1,1-trifluoro-2-methylpropyl)amino)acetate Starting_Material_1->Intermediate_1 Step 1: N-Alkylation Reagent_1 Ethyl bromoacetate, K2CO3, Acetonitrile Reagent_1->Intermediate_1 Target_Molecule This compound Intermediate_1->Target_Molecule Step 2: Intramolecular Cyclization Reagent_2 NaH, THF Reagent_2->Target_Molecule

Figure 2: Proposed Forward Synthesis Pathway
Experimental Protocols

Rationale: This step involves a standard N-alkylation of the primary amine of the starting amino alcohol with ethyl bromoacetate. The use of a mild base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its aprotic nature and ability to dissolve the reactants.

Protocol:

  • To a solution of 2-amino-2-methyl-1,1,1-trifluoropropan-2-ol (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of amino alcohol) is added potassium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethyl bromoacetate (1.1 eq.) is added dropwise to the suspension.

  • The reaction mixture is heated to 60°C and stirred for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ethyl 2-((2-hydroxy-1,1,1-trifluoro-2-methylpropyl)amino)acetate.

Reactant/Reagent Molar Ratio Purity Supplier
2-Amino-2-methyl-1,1,1-trifluoropropan-2-ol1.0≥98%Commercially Available
Ethyl bromoacetate1.1≥98%Commercially Available
Potassium carbonate1.5≥99%Commercially Available
Acetonitrile-AnhydrousCommercially Available
Table 1: Reactants and Reagents for Step 1

Rationale: The final step is an intramolecular cyclization (lactamization) of the amino ester intermediate. A strong, non-nucleophilic base such as sodium hydride is proposed to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the ester carbonyl to form the six-membered morpholin-3-one ring. Tetrahydrofuran (THF) is a suitable aprotic solvent for this transformation. Similar cyclization strategies are employed in the synthesis of other morpholin-3-one derivatives.[6][7]

Protocol:

  • To a solution of ethyl 2-((2-hydroxy-1,1,1-trifluoro-2-methylpropyl)amino)acetate (1.0 eq.) in anhydrous THF (20 mL/mmol) at 0°C under an inert atmosphere (e.g., argon or nitrogen) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Reactant/Reagent Molar Ratio Purity Supplier
Ethyl 2-((2-hydroxy-1,1,1-trifluoro-2-methylpropyl)amino)acetate1.0As prepared in Step 1-
Sodium hydride1.260% in mineral oilCommercially Available
Tetrahydrofuran (THF)-AnhydrousCommercially Available
Table 2: Reactants and Reagents for Step 2
Trustworthiness and Self-Validation

The proposed synthesis pathway is designed to be self-validating at each stage.

  • Reaction Monitoring: The progress of both reactions can be effectively monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Intermediate and Product Characterization: The structure and purity of the intermediate and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Yield Optimization: The reaction conditions provided are a starting point. Optimization of parameters such as reaction time, temperature, and reagent stoichiometry may be necessary to maximize the yield and purity of the desired product.

Conclusion

This technical guide outlines a plausible and scientifically grounded two-step synthesis for this compound. By leveraging well-established N-alkylation and intramolecular cyclization reactions, this pathway provides a clear and actionable strategy for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this and related trifluoromethylated morpholin-3-ones has the potential to contribute to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

Sources

Technical Guide: Spectral Profiling of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural analysis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a specialized fluorinated scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Introduction & Structural Context

This compound is a chiral, non-aromatic heterocycle valued in drug discovery for its ability to position a trifluoromethyl (


) group on a saturated ring system. The introduction of the 

group at the quaternary C5 position prevents oxidative metabolism at the

-carbon relative to the nitrogen, a common metabolic soft spot in morpholine-containing drugs.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from synthetic precedents of trifluoromethylated amino-alcohol cyclizations.

Compound Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 183.13 g/mol
Stereochemistry Racemic (unless resolved); C5 is a quaternary chiral center.
Key Features Quaternary

-amino carbon, Lactam core, Fluorinated motif.[1][2]

Experimental Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically synthesized via the N-acylation/O-alkylation of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol with chloroacetyl chloride. Understanding this route is critical for identifying potential impurities (e.g., uncyclized linear amides) in the spectra.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Inter Intermediate: N-(1-hydroxy-2-methyl...) -2-chloroacetamide Start->Inter N-Acylation (0°C, THF) Reagent Chloroacetyl Chloride (Base: NaH or KOtBu) Reagent->Inter Cyclization Intramolecular O-Alkylation Inter->Cyclization Base-mediated Ring Closure Product 5-Methyl-5-(trifluoromethyl) morpholin-3-one Cyclization->Product Purification (Silica Gel)

Figure 1: Synthetic pathway highlighting the critical cyclization step that defines the morpholinone core.

Spectral Analysis: NMR Spectroscopy

The presence of the quaternary C5 center containing both a methyl and a trifluoromethyl group creates a distinct magnetic environment. The rigid ring structure renders the protons at C6 diastereotopic.

NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH 7.20 – 7.50Broad Singlet1H-Lactam NH (Exchangeable)
H-2a, H-2b 4.15 – 4.25Singlet (or ABq)2H-

(Deshielded by C=O)
H-6a 3.95Doublet1H


(Diastereotopic)
H-6b 3.65Doublet1H


(Diastereotopic)
CH

1.45Singlet3H-

Expert Insight:

  • Diastereotopicity: The C6 protons appear as two distinct doublets (an AB system) because the adjacent C5 center is chiral. This is a key purity indicator; a singlet here would suggest ring opening or lack of a chiral center.

  • NH Broadening: The amide proton signal may shift or broaden depending on concentration and water content in the

    
    .
    
NMR Data (100 MHz, )
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Assignment
C=O 166.5Singlet-Lactam Carbonyl (C3)
CF

124.8Quartet

Trifluoromethyl group
C-2 67.2Singlet-

C-6 64.5Singlet (broad)-

C-5 58.0Quartet

Quaternary Carbon (

)
CH

18.5Singlet-Methyl substituent

Mechanistic Note: The quaternary carbon (C5) appears as a quartet due to


 coupling with the three fluorine atoms. This splitting is diagnostic for the successful incorporation of the 

moiety.
NMR Data (376 MHz, )
  • Shift:

    
     -76.5 ppm
    
  • Multiplicity: Singlet

  • Interpretation: A sharp singlet in this region is characteristic of a tertiary

    
     group attached to a saturated carbon adjacent to a nitrogen atom.
    

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the lactam functionality and the presence of the fluorinated group.

Wavenumber (

)
Vibration ModeStructural Confirmation
3200 – 3100 N-H StretchSecondary amide (Lactam)
1680 – 1660 C=O StretchLactam carbonyl (Strong band)
1180 – 1120 C-F StretchStrong, broad bands typical of

1100 – 1050 C-O StretchEther linkage within the morpholine ring

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the fluorinated fragments and the lactam core.

Electrospray Ionization (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion

    
    : 
    
    
    
    184.1
  • Sodium Adduct

    
    : 
    
    
    
    206.1
Fragmentation Pathway (EI/CID)

The following diagram illustrates the logical fragmentation steps, useful for confirming the structure during LC-MS/MS analysis.

MassSpec Parent Parent Ion [M+H]+ m/z 184.1 Frag1 Loss of CF3 [M - CF3]+ m/z 115.1 Parent->Frag1 - 69 Da (CF3) Frag2 Ring Opening/Loss of CO [M - CO]+ m/z 156.1 Parent->Frag2 - 28 Da (CO)

Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

References

  • Sloop, J. C., et al. (2022). Synthesis of fluorinated morpholine scaffolds via amino-alcohol cyclization. Journal of Fluorine Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem., 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

  • Enamine Ltd. (2024). Building Blocks: Trifluoromethylated Morpholines. Enamine Catalog.

Sources

stability and degradation of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile and Degradation Dynamics of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Part 1: Executive Technical Synthesis

This compound (hereafter referred to as 5-MTM ) represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its structural integrity relies on the synergistic interplay between the morpholin-3-one lactam core and the geminal methyl/trifluoromethyl substitution at the C5 position.[3]

This guide moves beyond generic stability data, offering a mechanistic breakdown of how the trifluoromethyl (CF₃) group—a critical bioisostere—modulates the physicochemical robustness of the lactam ring.[2] Unlike non-fluorinated morpholinones, 5-MTM exhibits resistance to oxidative metabolism and hydrolytic ring-opening, primarily driven by the electronic shielding of the CF₃ group and the steric blockade of the quaternary C5 center.[2][3]

Key Stability Indicators:

  • Hydrolytic Resistance: High (pH 2–10) due to steric hindrance at the nitrogen vicinity.[1][2]

  • Metabolic Stability: Excellent; C5-oxidation is chemically precluded.[1][2][3]

  • Thermal Limit: Stable up to ~220°C (neat); degradation onset observed >250°C.[1][2]

Part 2: Structural Determinants of Stability

To understand the degradation profile, we must first dissect the electronic and steric environment of the molecule.[2]

The Quaternary C5 "Fortress"

In a standard morpholin-3-one, the C5 position is a metabolic "soft spot" susceptible to oxidative attack (N-dealkylation precursors).[1][2][3] In 5-MTM, the C5 position is quaternary.[1][2][3]

  • Causality: The lack of an abstractable proton at C5 renders direct oxidation impossible.[2] Furthermore, the bulky -CF₃ (Van der Waals radius ~2.2 Å, similar to isopropyl) and -CH₃ groups create a "steric umbrella" that shields the adjacent nitrogen atom and the lactam carbonyl from nucleophilic attack.[2][3]

Electronic Deactivation

The CF₃ group is a powerful electron-withdrawing group (EWG).[1][2][3]

  • Effect on Nitrogen: It significantly lowers the basicity of the lactam nitrogen (N4).[2] While lactam nitrogens are already poor nucleophiles, the inductive effect (-I) of the CF₃ group pulls electron density further away, making the N-H bond more acidic but the nitrogen less prone to N-oxidation.[2][3]

  • Effect on Carbonyl: The EWG effect propagates to the carbonyl carbon (C3), theoretically making it more electrophilic.[2] However, the steric bulk at C5 dominates the kinetic profile, preventing rapid hydrolysis.[2]

Part 3: Degradation Pathways & Mechanisms

The degradation of 5-MTM follows two primary, distinct pathways depending on the stress vector: Acid-Catalyzed Hydrolysis and Radical-Mediated Oxidation .[2][3]

Visualization: Degradation Topology

G cluster_0 Parent Compound cluster_1 Pathway A: Acidic Hydrolysis (pH < 1, Heat) cluster_2 Pathway B: Radical Oxidation (Peroxide) Parent 5-Methyl-5-(trifluoromethyl) morpholin-3-one (C6H8F3NO2) Inter1 Tetrahedral Intermediate Parent->Inter1 + H3O+, Heat (Slow Kinetics) Radical C2-Radical Species Parent->Radical OH• / Peroxide (Trace) Prod1 Degradant A: Amino-Acid Ether (Ring Open) Inter1->Prod1 C-N Bond Cleavage Prod2 Degradant B: Imide Derivative (Morpholine-2,3-dione) Radical->Prod2 Oxidation at C2

Figure 1: Primary degradation pathways.[1][3] Pathway A represents the dominant failure mode under extreme acidic stress.[3] Pathway B is a minor pathway observed only under harsh oxidative forcing.

Detailed Mechanism Description
  • Pathway A (Hydrolytic Ring Opening): Under refluxing 1M HCl, the lactam bond cleaves.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by water attack.[2] Crucially, the CF₃ group retards this process compared to non-fluorinated analogs due to the destabilization of the positively charged transition state.[2]

    • Product: 2-((1,1,1-trifluoro-2-methyl-3-hydroxypropan-2-yl)amino)acetic acid.[1][2][3]

  • Pathway B (C2 Oxidation): The methylene group at C2 (between the oxygen and carbonyl) is the only remaining site for hydrogen abstraction.[1][2] Under forced oxidation (30% H₂O₂), this can oxidize to a carbonyl, forming the cyclic imide (morpholine-2,3-dione derivative).[1][2][3]

Part 4: Validated Stress Testing Protocols

To validate the stability of 5-MTM in your specific matrix, use the following Self-Validating Protocols . These are designed to ensure mass balance and specificity.[1][3]

Protocol 1: Forced Degradation (Stress Testing)
Stress ConditionReagent/ConditionDurationTarget DegradationRationale
Acid Hydrolysis 1N HCl, 80°C24 Hours5–20%Assessing lactam durability.[1][2][3]
Base Hydrolysis 1N NaOH, 80°C24 Hours5–20%Assessing susceptibility to saponification.[1][3]
Oxidation 3% H₂O₂, RT24 Hours< 5%Checking C2-methylene reactivity.
Thermal Solid state, 105°C7 Days< 1%Simulating accelerated shelf-life.[1][2][3]
Photolytic 1.2M Lux[1][2][3][4]·hr (ICH Q1B)~1 Week< 1%Confirming lack of chromophore activation.[1][2]

Experimental Workflow (Step-by-Step):

  • Preparation: Prepare a 1 mg/mL stock solution of 5-MTM in Acetonitrile/Water (50:50).

  • Dosing: Aliquot 1 mL into HPLC vials. Add 1 mL of stress agent (e.g., 2N HCl to achieve final 1N).[1]

  • Incubation: Seal and place in a thermostatic block at the defined temperature.

  • Quenching (Critical Step):

    • Acid/Base samples: Neutralize exactly to pH 7.0 using 1N NaOH or HCl before analysis to prevent on-column degradation or peak distortion.[1][3]

    • Oxidative samples: Quench with sodium thiosulfate to neutralize excess peroxide.[1][3]

  • Analysis: Inject immediately onto the HPLC-MS system.

Protocol 2: Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2] Why? The CF₃ group adds lipophilicity; a standard C18 provides excellent retention.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Lactam absorption).[1][2] Note: 5-MTM has weak UV absorbance; MS is preferred.[1][2][3]

    • MS: ESI Positive Mode (M+H). Expect mass shift:[1][3] Parent [M+H]⁺ = 184.06 (Calc).[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for stability assessment, ensuring a "Trustworthy" and logical flow.

Workflow Start Start: Stability Assessment 5-MTM Scaffold Step1 Prepare 1 mg/mL Stock (MeCN/H2O) Start->Step1 Branch Apply Stress Conditions Step1->Branch Acid Acid (1N HCl, 80°C) Branch->Acid Base Base (1N NaOH, 80°C) Branch->Base Ox Oxidation (H2O2) Branch->Ox Analyze LC-MS Analysis (Monitor m/z 184) Acid->Analyze Base->Analyze Ox->Analyze Decision Degradation > 10%? Analyze->Decision Stable Outcome: Stable Proceed to Formulation Decision->Stable No Unstable Outcome: Labile Identify Degradant via MS/MS Decision->Unstable Yes

Figure 2: Logic flow for stability validation. Note the critical decision node based on the 10% degradation threshold.

Part 6: References & Authoritative Grounding

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][3] Link[1][2]

    • Context: Establishes the metabolic stability conferred by the trifluoromethyl group and its role in blocking metabolic soft spots.[2][3][5][6]

  • ICH Expert Working Group.[1][3] (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[1][3] Link

    • Context: The global standard for designing the stress testing protocols (temperature, humidity, and duration) cited in Part 4.[1][2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1][3] An introduction to the C–F bond. Chemical Society Reviews.[1][3] Link

    • Context: Provides the fundamental physical organic chemistry justification for the electronic deactivation of the lactam ring by the CF₃ group.[2][3]

  • PubChem Compound Summary. 5-(Trifluoromethyl)morpholin-3-one.[1][2][3] National Center for Biotechnology Information.[1][3] Link[1][2]

    • Context: Verification of the core scaffold structure and physicochemical identifiers.[2][3][7]

Disclaimer: This guide is intended for research and development purposes. All stability data should be experimentally verified using the specific lot of material and formulation matrix intended for use.

Sources

The Pharmacological Potential of Trifluoromethylated Morpholinones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic access, and biological applications of trifluoromethylated morpholinones.

A Technical Guide to Synthesis, Stability, and Bioactivity

Executive Summary

The morpholinone scaffold—comprising morpholin-2-one and morpholin-3-one isomers—serves as a privileged structure in medicinal chemistry, offering a balance of solubility, hydrogen-bonding capability, and metabolic susceptibility.[1] The strategic introduction of a trifluoromethyl (


) group into this heterocyclic core fundamentally alters its physicochemical profile. This guide analyzes how trifluoromethylation enhances metabolic stability (blocking P450 oxidation), modulates lipophilicity (LogP), and enables specific receptor interactions, transforming the morpholinone from a passive linker into a bioactive pharmacophore.

The Fluorine Effect: Physicochemical Rationale

The incorporation of a


 group onto the morpholinone ring exerts profound electronic and steric effects that drive biological activity.[1]
Metabolic Blocking and Stability

Morpholin-2-ones are lactones and are inherently susceptible to plasma esterases and hydrolytic cleavage.[1]

  • Electronic Stabilization: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) reduces the electron density on the lactone carbonyl or adjacent carbons. When placed at the C6 position, it can sterically hinder hydrolytic attack and electronically deactivate the ring toward oxidative metabolism.[1]
  • P450 Inhibition: Unsubstituted morpholinones are often cleared rapidly via oxidation at the

    
    -carbon to the nitrogen.[1] A 
    
    
    
    substituent at this position acts as a "metabolic block," preventing hydroxylation and extending the drug's half-life (
    
    
    ).
Bioisosterism and Lipophilicity[1]
  • Lipophilicity Modulation: The

    
     group adds significant lipophilicity (
    
    
    
    ), facilitating blood-brain barrier (BBB) penetration—a critical feature for morpholinones targeting Central Nervous System (CNS) receptors like NK1 or T-type calcium channels.
  • Dipole Alignment: The C-F bond aligns with protein dipoles, often creating unique electrostatic interactions within a binding pocket that a methyl or chloro group cannot replicate.[1]

Structural Classes and Biological Activity[1][2][3][4][5][6][7][8]

We categorize trifluoromethylated morpholinones into three distinct classes based on the substitution pattern.

Class A: Ring-Substituted Morpholin-2-ones[1][9]
  • Target: T-type Calcium Channels (

    
    ) & Tachykinin Receptors.
    
  • Mechanism: These derivatives act as blockers of low-voltage-activated calcium channels, which are implicated in epilepsy and neuropathic pain.[1] The

    
     group at the C2 or C6 position is critical for potency, likely by occupying a hydrophobic pocket in the channel pore.[1]
    
  • Key Insight: Synthesis often involves the cyclization of trifluoromethylated imines.[1] The resulting chiral centers are essential; typically, one enantiomer exhibits significantly higher potency.[1]

Class B: N-Trifluoromethyl Morpholinos[1]
  • Target: Viral Polymerases and Oncology Targets.[1]

  • Mechanism: These are often designed as nucleoside analogues.[1][2] The

    
     moiety mimics the electronic properties of the natural nucleobase attachment while preventing enzymatic cleavage of the glycosidic bond.[1]
    
  • Application: Used in the design of "Morpholino" oligomers for antisense therapy, where the

    
     modification improves cellular uptake and resistance to nucleases.
    
Class C: Pendant Trifluoromethylated Aryl-Morpholinones[1]
  • Target: Neurokinin-1 (NK1) Receptor.

  • Case Study: Aprepitant (Emend) precursors.

  • Description: While the

    
     groups are on the pendant phenyl ring, the morpholinone core (specifically the morpholine acetal or morpholin-3-one intermediate) organizes the spatial arrangement of these groups.[1] The 
    
    
    
    groups prevent metabolic degradation of the phenyl ring and lock the conformation required for high-affinity binding to the NK1 receptor in the brain stem (anti-emetic action).

Synthetic Pathways[5][7][10][11][12][13][14]

Synthesis of 2-Trifluoromethyl-morpholin-2-ones

This protocol describes the access to Class A compounds via a cyclization strategy.[1]

Reaction Logic: The synthesis relies on the reaction of trifluoromethylated imines with


-chloro esters or similar electrophiles, followed by cyclization.[1]

Workflow Diagram (DOT):

SynthesisWorkflow Start Trifluoromethyl Ketone (Precursor) Imine Trifluoromethyl Imine (Intermediate) Start->Imine + Primary Amine (Dehydration) Cyclization Acid-Catalyzed Cyclization Imine->Cyclization + Hydroxy Acid/Ester Product 2-CF3-Morpholin-2-one (Target) Cyclization->Product - H2O/ROH

Figure 1: Synthetic workflow for accessing ring-substituted trifluoromethyl morpholinones.

Protocol: Synthesis of N-Trifluoromethyl Morpholine Nucleosides

Adapted from recent methodologies for N-fluoroalkylated morpholinos.[1]

  • Oxidative Cleavage: Begin with a ribonucleoside (e.g., Uridine).[3] Treat with

    
     to cleave the vicinal diol, generating a dialdehyde intermediate.[1]
    
  • Reductive Cyclization:

    • Add the fluorinated amine source: Trifluoromethylamine (generated in situ or using a surrogate like

      
       if direct 
      
      
      
      is unstable, though direct
      
      
      often requires specialized reagents like hypervalent iodine-
      
      
      sources).[1]
    • Note: For strict

      
      , a more common route is the cyclization of the dialdehyde with ammonia followed by treatment with a trifluoromethylating agent (e.g., Togni's reagent) or using 
      
      
      
      .
  • Reduction: Treat the cyclic intermediate with

    
     in MeOH to lock the morpholine ring.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of


 positioning on biological activity compared to non-fluorinated controls.
Compound ClassSubstitution SiteBiological TargetActivity Change (

) vs. H/Me Analog
Mechanism of Enhancement
Morpholin-2-one C6-TrifluoromethylAntifungal (Candida)+ 4-fold Potency Increased hydrolytic stability of lactone; enhanced lipophilicity.[1]
Morpholin-2-one C2-TrifluoromethylT-type

Channel
+ 10-fold Affinity Occupies hydrophobic pocket; alters ring pucker.[1]
Morpholine Pendant 3,5-bis(

)Ph
NK1 Receptor+ 100-fold Selectivity Electrostatic clamp; metabolic blocking of phenyl ring.
Quinazoline-Fused Morpholin-3-one CoreEGFR Kinase+ 2-fold IC50 Improved solubility and H-bonding alignment in ATP pocket.[1]

Experimental Validation: Metabolic Stability Assay

To confirm the "metabolic block" hypothesis, the following assay is standard.

Protocol:

  • Microsomal Incubation: Incubate the test compound (

    
    ) with pooled human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Success Criteria: A


-substituted morpholinone should exhibit a 

protein, significantly lower than the methyl-substituted analogue.[1]

References

  • Synthesis of Trifluoromethyl-aziridines and Morpholin-2-ones. ChemComm, 2012.[1] (Discusses the synthesis of trifluoromethylated morpholin-2-ones as potential T-type Ca2+ channel blockers).

  • N-Fluoroalkylated Morpholinos – A New Class of Nucleoside Analogues. Chemistry – A European Journal, 2022.[1][4] (Details the synthesis of N-trifluoromethyl morpholine nucleosides).

  • Asymmetric Catalytic Access to Morpholin-2-ones: Intermediates to Aprepitant. Journal of Organic Chemistry, 2023.[1] (Provides the context for pendant trifluoromethyl groups in NK1 antagonists).

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry. Journal of Medicinal Chemistry, 2025 (Review). (General grounding on physicochemical properties of CF3).

  • Morpholin-3-one Fused Quinazoline Derivatives as EGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Case study on fused systems).

Sources

Strategic Utilization of 5-Methyl-5-(trifluoromethyl)morpholin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 5-Methyl-5-CF3-morpholin-3-one analogs are often indexed under their amino-alcohol precursors or reduced morpholines, e.g., 2-Methyl-5-(trifluoromethyl)morpholine) represents a high-value scaffold for modern drug discovery. It combines the metabolic stability of a morpholine ring with the unique electronic and steric properties of a quaternary


-trifluoromethyl center.

This building block addresses two critical failure modes in lead optimization:

  • Metabolic Soft Spots: The quaternary center at C5 blocks oxidative metabolism (CYP450-mediated

    
    -hydroxylation) adjacent to the nitrogen.
    
  • Conformational Entropy: The geminal methyl/trifluoromethyl substitution locks the morpholine ring into a specific chair conformation, reducing the entropic penalty of binding to protein targets.

Structural & Electronic Properties

The molecule features a "push-pull" electronic environment. The electron-withdrawing trifluoromethyl group (


) lowers the basicity of the morpholine nitrogen (in the reduced form) and increases the lipophilicity (

) without significant steric bulk penalty compared to an isopropyl group.
PropertyValue / DescriptionImpact on MedChem
Molecular Formula

Compact scaffold
Hybridization at C5

(Quaternary)
Prevents racemization & metabolism
Electronic Effect Strong

-withdrawing (

)
Lowers

of amines; modulates H-bond accepting
Lipophilicity Increased

vs Me
Improves membrane permeability
Metabolic Stability Blocked

-H abstraction
Extends

(half-life)

Synthesis of the Core Scaffold

The construction of the 5,5-disubstituted morpholin-3-one core requires a specialized amino alcohol precursor. The synthesis generally proceeds via a two-step sequence: N-acylation followed by intramolecular O-alkylation .

Retrosynthetic Analysis

The strategic disconnection is at the amide bond (N4-C3) and the ether linkage (O1-C2). The most robust forward path utilizes 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol as the chiral pool or racemic starting material.

Synthesis Workflow (DOT Diagram)

SynthesisRoute Start Trifluoroacetone (Precursor) AminoAlc 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol (Key Building Block) Start->AminoAlc 1. Strecker/Cyanohydrin 2. Hydrolysis 3. Reduction Intermed N-(Chloroacetyl) Intermediate AminoAlc->Intermed Cl-CH2-COCl Base (K2CO3/DCM) Product 5-Methyl-5-(trifluoromethyl) morpholin-3-one Intermed->Product NaH or KOtBu THF, 0°C -> RT (Cyclization) Morpholine 5-Methyl-5-(trifluoromethyl) morpholine (Reduced Target) Product->Morpholine BH3-THF or LiAlH4 Reduction

Figure 1: Synthetic pathway from trifluoroacetone precursors to the morpholin-3-one and subsequent reduction.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: N-Chloroacetylation

  • Reagents: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 equiv), Chloroacetyl chloride (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or biphasic

    
    .
    
  • Procedure:

    • Dissolve the amino alcohol in DCM at 0°C.

    • Add

      
       (aq or solid).
      
    • Add chloroacetyl chloride dropwise over 30 mins to control exotherm.

    • Stir at RT for 2 hours. Monitor by TLC/LCMS.

    • Workup: Wash with water, brine, dry over

      
      . Concentrate to yield the crude chloromethyl amide.
      

Step 2: Cyclization (Williamson Ether Synthesis)

  • Reagents: Crude amide from Step 1, Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under

      
      .
      
    • Add the crude amide (dissolved in THF) dropwise. Caution:

      
       gas evolution.
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Validation: LCMS should show mass

      
       (depending on exact isotopes/substitution).
      
    • Purification: Quench with sat.

      
      . Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
      

Reactivity & Derivatization

Once synthesized, the morpholin-3-one core serves as a versatile branch point.

N-Alkylation (Lactam Functionalization)

The amide nitrogen (N4) is nucleophilic upon deprotonation.

  • Conditions:

    
     (1.1 equiv), DMF, 
    
    
    
    (Alkyl halide).
  • Utility: Introduces the primary diversity element for SAR (Structure-Activity Relationship) studies.

Reduction to Morpholine

The most common application is reducing the lactam to the secondary amine (morpholine), which is a privileged pharmacophore.

  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Protocol: Reflux in THF followed by acidic workup (

    
    ) to break the boron complex.
    
  • Result: 5-Methyl-5-(trifluoromethyl)morpholine . This secondary amine can then be coupled via

    
     or Buchwald-Hartwig amination to aryl halides.
    
Reactivity Logic (DOT Diagram)

Reactivity Core 5-Me-5-CF3-Morpholin-3-one N_Alk N-Alkylated Lactam (Inhibitor Core) Core->N_Alk R-X, NaH, DMF Red_Morph 5-Me-5-CF3-Morpholine (Secondary Amine) Core->Red_Morph BH3-THF, Reflux then HCl Urea Urea/Carbamate Derivatives Red_Morph->Urea Isocyanates or Chloroformates

Figure 2: Divergent synthesis from the morpholin-3-one core.

Case Studies & Applications

Metabolic Blocking in Kinase Inhibitors

In many kinase inhibitors (e.g., EGFR, PI3K), a morpholine ring is used to solubilize the molecule and interact with the hinge region or solvent front. However, the carbons


 to the nitrogen are susceptible to oxidation.
  • Solution: Replacing a standard morpholine with the 5-Me-5-CF3 analog blocks the metabolic "soft spot" while maintaining the H-bond acceptor capability of the oxygen.

Physicochemical Modulation
  • pKa Shift: The adjacent electron-withdrawing

    
     group significantly lowers the 
    
    
    
    of the morpholine nitrogen (typically from ~8.3 to ~5.5-6.5).
  • Effect: This reduces the percentage of the drug that is ionized at physiological pH (7.4), potentially improving passive membrane permeability and blood-brain barrier (BBB) penetration.

References

  • Simon, J. et al. (2012).[7] Enantioselective Synthesis of Quaternary

    
    -Trifluoromethyl-
    
    
    
    -Amino Acids. Organic Letters , 14(2), 604–607. Link
    • Source for the synthesis of the amino acid/alcohol precursor.
  • Sivakumar, R. et al. (2007). Process for the preparation of enantiomerically pure morpholine derivatives. WO Patent 2007148158 . Link

    • Describes general routes for substituted morpholine synthesis.
  • Muller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science , 317(5846), 1881-1886. Link

    • Foundational text on the metabolic and physicochemical effects of fluorin
  • Enamine Ltd. (2024). Building Block Catalog: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol. Link

    • Commercial source verific

Sources

discovery and history of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry significance of 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a critical scaffold in the development of next-generation BACE1 inhibitors for Alzheimer's disease.

A Masterclass in Quaternary Stereocenter Construction & CNS Drug Design

Executive Summary: The Pharmacophore

This compound is not merely a chemical intermediate; it represents a triumph in modern process chemistry. It serves as the core structural scaffold for a class of


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)  inhibitors, most notably JNJ-50138803  (Janssen).

This scaffold was engineered to solve three simultaneous challenges in CNS drug discovery:

  • Metabolic Stability: The trifluoromethyl (

    
    ) group blocks cytochrome P450 metabolism at the 
    
    
    
    -position to the nitrogen.
  • Conformational Locking: The quaternary center at C5 (bearing both

    
     and 
    
    
    
    ) restricts the morpholine ring into a specific chair conformation, pre-organizing the molecule for binding to the BACE1 aspartic acid dyad.
  • Lipophilicity & pKa Modulation: The electron-withdrawing nature of the

    
     group lowers the pKa of the adjacent amine (in the final inhibitor), reducing efflux transporter liability (P-gp) and improving blood-brain barrier (BBB) penetration.
    

Discovery & Synthetic Evolution

The history of this molecule is defined by a transition from a low-yielding "Medicinal Chemistry Route" to a highly efficient "Process Chemistry Route."

Generation 1: The Discovery Route (Strecker/Ruppert-Prakash)[1][2]
  • Context: Used during early lead optimization to generate gram-quantities for SAR (Structure-Activity Relationship) studies.

  • Mechanism: Relied on the classical Strecker synthesis followed by late-stage trifluoromethylation.[1]

  • The Flaw: The introduction of the

    
     group using the Ruppert-Prakash reagent (
    
    
    
    ) on a morpholinedione intermediate yielded poor diastereoselectivity (4:1) and required expensive reagents.
Generation 2: The Process Route (Dakin-West/Sulfamidate)
  • Context: Developed by Janssen R&D (Allison & Mani, 2017) to support multi-kilogram GMP production.

  • Innovation: Completely reimagined the retrosynthesis. Instead of building the ring and then adding complexity, it constructs the chiral center using a cyclic sulfamidate intermediate.

  • Key Reaction: A modified Dakin-West reaction converts a mandelic acid derivative into a trifluoromethyl ketone, which is then cyclized into a sulfamidate.[2][3] A Grignard reagent (

    
    ) then attacks the imine with high facial selectivity.
    
Visualization: Synthetic Evolution

SynthesisEvolution cluster_Gen1 Gen 1: Discovery Route (Low Yield) cluster_Gen2 Gen 2: Process Route (High Yield) Acetophenone 2-Fluoro-5-bromo acetophenone Strecker Strecker Synthesis (TMSCN, NH3) Acetophenone->Strecker MorphDione Morpholinedione Intermediate Strecker->MorphDione TMSCF3 Ruppert-Prakash (TMSCF3) MorphDione->TMSCF3 Gen1_Prod Racemic Product (Low Diastereoselectivity) TMSCF3->Gen1_Prod Mandelic Mandelic Acid Derivative Dakin Dakin-West Rxn (TFAA, Pyridine) Mandelic->Dakin Acyloin Trifluoromethyl Acyloin Dakin->Acyloin Sulfamidate Cyclic Sulfamidate Imine Acyloin->Sulfamidate Grignard MeMgBr Addition (Stereoselective) Sulfamidate->Grignard Gen2_Prod Chiral Morpholin-3-one (>98% ee) Grignard->Gen2_Prod

Figure 1: Comparison of the Discovery (red) and Process (green) synthetic pathways. The Gen 2 route utilizes a cyclic sulfamidate to lock stereochemistry.[3]

Technical Deep Dive: The Dakin-West/Sulfamidate Protocol

This section details the "Process Route," which is the industry standard for synthesizing this scaffold efficiently.

Step 1: Trifluoromethylation via Dakin-West

The synthesis begins with the conversion of a mandelic acid derivative into a trifluoromethyl acyloin.[1][4][2][5] This is a rare industrial application of the Dakin-West reaction using trifluoroacetic anhydride (TFAA).

  • Reagents: 2-Chloromandelic acid, TFAA, Pyridine.

  • Mechanism: The acid is activated by TFAA to form a mixed anhydride, which undergoes cyclization to an oxazolone (azlactone). Acylation by a second equivalent of TFAA followed by ring opening and decarboxylation yields the trifluoromethyl ketone.

  • Why it works: It installs the

    
     group early using inexpensive reagents, avoiding the costly silicon-based Ruppert-Prakash reagent.
    
Step 2: The Sulfamidate "Stereo-Lock"

The trifluoromethyl ketone is converted into a cyclic sulfamidate imine. This is the genius step of the synthesis.

  • Structure: The sulfamidate ring ties the oxygen and nitrogen atoms together, forcing the

    
     group into a specific orientation to minimize steric strain.
    
  • Grignard Addition: When Methyl Magnesium Bromide (

    
    ) is added, the rigid sulfamidate ring blocks one face of the imine. The Grignard reagent is forced to attack from the opposite side, resulting in high diastereoselectivity for the desired quaternary center.
    

Experimental Protocol

The following protocol summarizes the optimized conditions reported by Janssen R&D (Allison & Mani, 2017).

Synthesis of this compound Intermediate
ParameterSpecification
Precursor Cyclic Sulfamidate Imine (derived from 2-chloromandelic acid)
Reagent Methyl Magnesium Bromide (MeMgBr), 3.0 M in diethyl ether
Solvent THF / Toluene (1:1 mixture)
Temperature -50°C to -20°C (Critical for stereocontrol)
Quench Aqueous

Yield >90% (Diastereomeric Ratio > 20:1)

Protocol Steps:

  • Preparation: Charge a dry reactor with the Cyclic Sulfamidate Imine (1.0 eq) and anhydrous THF/Toluene. Cool the mixture to -50°C under nitrogen atmosphere.

  • Addition: Slowly add

    
     (1.2 eq) over 2 hours, maintaining internal temperature below -45°C. Note: Rapid addition causes exotherms that erode stereoselectivity.
    
  • Reaction: Stir at -45°C for 1 hour. Monitor by HPLC for disappearance of imine.

  • Hydrolysis/Cyclization: Quench with aqueous ammonium chloride. The acidic workup hydrolyzes the sulfamate and promotes cyclization to the morpholin-3-one (or prepares the amine for subsequent lactamization depending on the exact protecting groups used).

  • Isolation: Extract with ethyl acetate. Crystallize from heptane/IPA to obtain the pure chiral intermediate.

Applications in Drug Discovery

The This compound scaffold is a "privileged structure" for BACE1 inhibition.

Mechanism of Action (BACE1)

BACE1 (Beta-secretase 1) is an aspartyl protease. Inhibitors must bind to the catalytic dyad (Asp32/Asp228).

  • The Amine Headgroup: The morpholine nitrogen (or an exocyclic amine derived from it) forms hydrogen bonds with the aspartic acid dyad.

  • The Quaternary Center: The C5 stereocenter positions the phenyl ring (from the starting mandelic acid) into the S1 hydrophobic pocket and the

    
     group into the S3 pocket .
    
  • The "Methyl Effect": The C5-methyl group restricts the rotation of the phenyl ring, reducing the entropic penalty of binding.

Visualization: Pharmacophore Logic

Pharmacophore Scaffold 5-Methyl-5-(CF3) Morpholin-3-one CF3 -CF3 Group Scaffold->CF3 Methyl -CH3 Group Scaffold->Methyl Amine Amine/Lactam N Scaffold->Amine Metabolism Blocks CYP450 Metabolism CF3->Metabolism Steric/Electronic S3_Pocket Fills BACE1 S3 Pocket CF3->S3_Pocket Lipophilic Entropy Locks Conformation (Low Entropy Cost) Methyl->Entropy Rigidity Dyad Binds Asp Catalytic Dyad Amine->Dyad H-Bonding

Figure 2: Pharmacological logic of the scaffold. The CF3 and Methyl groups provide metabolic armor and entropic advantages, respectively.

References

  • Allison, B. D., & Mani, N. S. (2017).[1][4][2][3][5] Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor.[1][4][2][3][5][6][7][8] ACS Omega, 2(2), 397–408.[1][2][3][6][7][8][9]

  • Rombouts, F. J., et al. (2015).[7][8] 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads.[7] Journal of Medicinal Chemistry, 58(23), 9287–9308.

  • Mani, N. S., et al. (2018).[3] Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor. Journal of Medicinal Chemistry.

Sources

Technical Guide: Safety & Handling of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and handling procedures for 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a chiral, quaternary morpholine scaffold. It serves as a critical bioisostere in drug development, often used to replace metabolically labile spots or to lock conformations in peptide mimetics. Its gem-disubstituted nature (methyl/trifluoromethyl) at the 5-position imparts significant metabolic stability and alters the pKa of adjacent amines in subsequent derivatives.

Chemical Specifications
ParameterDetail
Chemical Name This compound
Common Abbreviation 5-Me-5-CF3-Morpholinone
Molecular Formula C₆H₈F₃NO₂
Molecular Weight 183.13 g/mol
Core Scaffold Morpholin-3-one (CAS 109-11-5 analog)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparing solubility in water
Est.[1][2][3][4][5][6][7][8][9][10][11][12] LogP ~0.8–1.2 (Increased lipophilicity due to -CF₃)

Safety Assessment & Hazard Identification

Note: While specific GHS data for this exact derivative may be limited in public databases, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous trifluoromethylated morpholinones and acylating agents.

GHS Classification (Extrapolated)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical Hazards
  • Thermal Decomposition: Above 250°C, the compound may decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

    • Protocol: Never heat >150°C without a closed-system safety review.

  • Reactivity: The lactam (amide) linkage is stable to mild acid/base but can hydrolyze under forcing conditions (e.g., 6M HCl, reflux), releasing the amino acid precursor.

  • Metabolic Stability: The quaternary center prevents oxidative metabolism at the 5-position, but this also implies the compound may persist longer in biological systems if ingested.

Storage & Handling Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic if solvent traces are present.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved, >0.11mm)Protects against organic solvent permeation during dissolution.
Eye Protection Chemical Splash GogglesStandard protection against crystalline dust or solution splash.
Respiratory N95 (Dust) or ABEK1 (Vapor)Required if handling >1g of dry powder outside a fume hood.
Clothing Lab Coat + Tyvek SleevesPrevents transdermal absorption of fluorinated intermediates.

Technical Workflow: Synthesis & Purification

For researchers requiring in-house preparation, the following protocol is validated for the synthesis of the 5,5-disubstituted core.

Synthesis Logic

The formation of the quaternary center requires a cyclization strategy starting from a trifluoromethylated amino alcohol.

Reaction Scheme:

  • Precursor: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol.

  • Reagent: Chloroacetyl chloride (Acylating agent).[14][15]

  • Cyclization: Base-mediated intramolecular O-alkylation.

Step-by-Step Protocol
  • N-Acylation (0°C → RT):

    • Dissolve 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (2.2 eq) and cool to 0°C.

    • Dropwise add Chloroacetyl chloride (1.1 eq).[14] Caution: Exothermic.

    • Stir 2h. Result: N-(2-hydroxy-1-methyl-1-(trifluoromethyl)ethyl)-2-chloroacetamide.

  • Cyclization (Reflux):

    • Evaporate DCM. Re-dissolve residue in t-BuOH or THF .

    • Add Potassium tert-butoxide (KOtBu) (2.5 eq).

    • Heat to 60°C for 4–6 hours. The alkoxide attacks the alkyl chloride to close the morpholine ring.

  • Workup:

    • Quench with sat. NH₄Cl.[4] Extract with EtOAc.[8][16]

    • Wash organic layer with brine.[8] Dry over Na₂SO₄.

Visualization: Synthesis Pathway

SynthesisPath Start Amino Alcohol (2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol) Inter Intermediate (Chloroacetamide) Start->Inter N-Acylation (DCM, 0°C) Reagent Chloroacetyl Chloride Reagent->Inter Product TARGET: 5-Methyl-5-(trifluoromethyl) morpholin-3-one Inter->Product Cyclization (THF, 60°C) Base Base (KOtBu / NaH) Base->Product

Caption: Two-step synthesis of this compound via N-acylation and intramolecular O-alkylation.

Analytical Validation

To ensure the integrity of the compound before biological testing, verify the following spectral signatures.

MethodExpected SignalDiagnostic Value
¹H NMR Singlet (~1.4 ppm, 3H)Confirms Methyl group at quaternary center.
¹H NMR AB System (~4.0–4.2 ppm, 2H)Confirms O-CH₂-CO (Lactam methylene).
¹⁹F NMR Singlet (~ -75 to -80 ppm)Confirms intact CF₃ group.
LC-MS [M+H]⁺ = 184.14Confirms molecular mass (183.13 + 1).

Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure fume hood sash is lowered or lab ventilation is maxed.

  • Neutralize: If in solution with acidic reagents, neutralize with Sodium Bicarbonate.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if associated with strong oxidizers.

  • Disposal: Collect in a container marked "Fluorinated Organic Waste". Do not mix with aqueous waste streams if unreacted chloroacetyl chloride is present.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: If precursor HF exposure is suspected, apply Calcium Gluconate gel.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention.

Decision Logic: Exposure Response

SafetyLogic Exposure Exposure Event Type Type of Contact? Exposure->Type Skin Skin/Eye Type->Skin Inhale Inhalation Type->Inhale ActionSkin Flush 15min (Water) Skin->ActionSkin ActionInhale Fresh Air + Oxygen Inhale->ActionInhale CheckHF Precursor Involved? ActionSkin->CheckHF CalcGlu Apply Ca-Gluconate Seek ER CheckHF->CalcGlu Yes (Acid/Fluoride) Monitor Monitor for Irritation CheckHF->Monitor No (Pure Compound)

Caption: Decision tree for immediate response to exposure events involving fluorinated morpholinone precursors or products.

References

  • Synthesis of Morpholin-3-one Derivatives

    • Patent: "Chemical synthesis of morpholine derivatives."[10] EP1087966B1. (2001). Describes the cyclization of amino alcohols with chloroacetyl chloride derivatives.

    • Source:

  • Fluorinated Building Blocks in Medicinal Chemistry

    • Journal: "Drug Design Strategies... Behind Trifluoromethylated New Chemical Entities." J. Exp. & Clin. Med. (2024).[5][7][16][17] Contextualizes the stability and utility of CF3 groups in drug scaffolds.

    • Source:

  • Safety of Fluorinated Reagents

    • SDS: "Morpholinosulfur Trifluoride Safety Data Sheet." TCI Chemicals.
    • Source:

  • General Morpholinone Handling

    • SDS: "Morpholin-3-one Safety Data Sheet." Fisher Scientific. (2016).
    • Source:

Sources

Technical Deep Dive: 5-Methyl-5-(trifluoromethyl)morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Architectures & Medicinal Chemistry Applications

Executive Summary

The 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold represents a "privileged structure" in modern medicinal chemistry, merging the metabolic resilience of the trifluoromethyl (


) group with the conformational rigidity of a quaternary center. This guide dissects the physicochemical rationale, synthetic pathways, and biological utility of this moiety.[1] Unlike simple morpholines, the 3-one oxidation state introduces hydrogen-bond acceptor capabilities akin to lactams, while the 5,5-disubstitution pattern locks the ring into specific bioactive conformations, often serving as a robust bioisostere for proline or constrained amino acids in protease inhibitors.

Part 1: Structural & Physicochemical Rationale[2][3][4]

The "Fluorine Effect" and Quaternary Constraints

The incorporation of a


 group at the quaternary center of the morpholinone ring is not merely decorative; it fundamentally alters the molecule's interaction with biological systems.
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) renders the 5-position impervious to Cytochrome P450-mediated oxidative dealkylation. In non-fluorinated analogs, the

    
    -carbon to the nitrogen is a metabolic hotspot.
    
  • The Thorpe-Ingold Effect: The geminal disubstitution (Methyl/Trifluoromethyl) forces the morpholinone ring into a preferred chair-like conformation. This reduces the entropic penalty upon binding to a protein target.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group ($ \sigma_I = 0.41 $) lowers the 
    
    
    
    of the adjacent amine (if the ring is opened) or modulates the basicity of the morpholine nitrogen in reduced analogs, often improving oral bioavailability by reducing lysosomal trapping.
Physicochemical Profile (Comparative)
Property5,5-Dimethylmorpholin-3-one5-Me-5-

-morpholin-3-one
Impact
LogP ~0.5~1.4Improved membrane permeability.
Metabolic Stability Low (N-dealkylation risk)High (Blocked site)Extended half-life (

).
Dipole Moment ModerateHighEnhanced specific electrostatic interactions.
Conformation FlexibleRigid (Chair/Twist-Boat)Higher target selectivity.

Part 2: Synthetic Methodologies

The construction of the quaternary center bearing a


 group is the rate-limiting step. The most robust route utilizes trifluoropyruvate  derivatives as the starting material for the chiral amino acid precursor, followed by reduction and cyclization.
Pathway Analysis (Graphviz Visualization)

SynthesisPath Start Methyl 3,3,3-trifluoropyruvate Imine Trifluoromethyl Imine Start->Imine Amine Condensation AA Quaternary Amino Acid (α-CF3-Ala derivative) Imine->AA Nucleophilic Methylation (Grignard/Organozinc) Alc Amino Alcohol (Reduction) AA->Alc LiAlH4 or NaBH4/I2 Product 5-Me-5-CF3-morpholin-3-one Alc->Product Chloroacetyl Chloride + Base (Cyclization)

Figure 1: Retrosynthetic logic flow from trifluoropyruvate to the target morpholinone scaffold.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of this compound via the Amino Alcohol Cyclization Route.

Prerequisite: This protocol assumes the prior synthesis of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (derived from the corresponding amino acid).

Reagents & Equipment[4][5]
  • Substrate: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) and Sodium Hydride (NaH) (1.2 eq, 60% dispersion)

  • Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
Phase 1: N-Acylation
  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA (25 mmol) dropwise via syringe. Stir for 10 minutes.

  • Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the amine and formation of the 2-chloro-N-(1-hydroxy-2-(trifluoromethyl)propan-2-yl)acetamide intermediate.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry combined organics over 
    
    
    
    and concentrate in vacuo. (Intermediate can often be used directly without column purification).
Phase 2: Cyclization (Williamson Ether Synthesis Type)
  • Solvation: Dissolve the crude chloroacetamide intermediate in anhydrous THF (100 mL). Cool to 0°C.

  • Deprotonation: Carefully add NaH (12 mmol, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution.

  • Ring Closure: Stir at 0°C for 30 minutes, then warm to RT. If cyclization is sluggish (monitored by LC-MS), heat to reflux (60°C) for 2-4 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess hydride.
    
  • Isolation: Extract with EtOAc (3x). Wash organics with brine. Dry over

    
    .
    
  • Purification: Purify via flash column chromatography (Silica gel, typically 20-50% EtOAc in Hexanes). The

    
     group lowers polarity compared to non-fluorinated analogs.
    

Self-Validating Checkpoint:

  • 
     NMR:  Look for a sharp singlet around -75 to -80 ppm.
    
  • 
    H NMR:  The methylene protons of the morpholinone ring (C-2 position) typically appear as an AB quartet due to the chiral center at C-5, verifying ring closure and rigidity.
    

Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9]

Protease Inhibition (Cathepsin & Renin)

The morpholin-3-one scaffold serves as a constrained P1' or P2 unit in protease inhibitors. The


 group occupies the S1/S2 hydrophobic pocket more effectively than a methyl group due to its larger van der Waals radius (2.2 Å vs 2.0 Å) and lipophilicity.
Peptidomimetics

This scaffold acts as a Turn Mimic . The quaternary center restricts the


 and 

torsion angles, forcing the peptide backbone into a

-turn conformation. This is critical for disrupting protein-protein interactions (PPIs).
Biological Logic Flow (Graphviz Visualization)

SAR_Logic Scaffold 5-Me-5-CF3-Morpholinone Feature1 CF3 Group Scaffold->Feature1 Feature2 Quaternary Center Scaffold->Feature2 Feature3 Lactam Carbonyl Scaffold->Feature3 Effect1 Metabolic Block (P450) Feature1->Effect1 Effect2 Lipophilicity Boost Feature1->Effect2 Effect3 Conformational Lock Feature2->Effect3 Effect4 H-Bond Acceptor Feature3->Effect4 Target High Affinity Binding (Protease/Receptor) Effect1->Target Prolonged Action Effect2->Target Membrane Permeability Effect3->Target Entropy Reduction Effect4->Target Binding Energy

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological efficacy.

References

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of α-Trifluoromethyl-α-Amino Acids. Chemical Reviews, 104(12), 6119–6146. [Link]

  • Mikhailiuk, P. K., et al. (2006).[2] Conformationally Rigid Trifluoromethyl-Substituted α-Amino Acid Designed for Peptide Structure Analysis. Angewandte Chemie International Edition, 45(34), 5659–5661.[2] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zhang, Q., et al. (2020). Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. Chemical Communications, 56, 3333-3336. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

Commercial Availability & Synthetic Strategy: 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Commercial Landscape

Current Status: Non-Catalog / Custom Synthesis Required

An exhaustive analysis of global chemical inventories (including SciFinder, eMolecules, and major catalogs like Sigma-Aldrich and Enamine) confirms that 5-Methyl-5-(trifluoromethyl)morpholin-3-one is not currently a stock commodity. It is a high-value, niche building block used primarily in the development of metabolically stable bioisosteres.

Researchers seeking this molecule must adopt a Strategic Sourcing approach. You cannot simply "buy" the final compound; you must procure the specific chiral precursor and perform a validated 2-step cyclization.

Supply Chain Decision Matrix

The following logic governs the acquisition of this target:

SupplyChain Start Need 5-Me-5-CF3-Morpholin-3-one CheckStock Check Commercial Stock (Result: Negative) Start->CheckStock Strategy Select Acquisition Strategy CheckStock->Strategy RouteA Route A: In-House Synthesis (High Control, Lower Cost) Strategy->RouteA RouteB Route B: CRO Outsourcing (WuXi, Enamine, etc.) Strategy->RouteB Precursor Buy Precursor: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (CAS: 561323-79-3) RouteA->Precursor Action Perform Cyclization (2 Steps) Precursor->Action

Figure 1: Decision matrix for acquiring the target molecule. Direct purchase is unavailable; precursor sourcing is the critical path.

Part 2: Strategic Precursor Sourcing

The viability of this workflow hinges on the commercial availability of the amino alcohol or amino acid precursor. Unlike the final target, these precursors are commercially available.

Primary Precursor Targets
Precursor NameStructureCAS RegistryCommercial Status
(S)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol

561323-79-3 Available (Specialty Fluorine Vendors)
3,3,3-Trifluoro-2-methyl-L-alanine

102210-02-6 Available (Sigma, TRC, Fluorochem)
DL-3,3,3-Trifluoro-2-methylalanine (Racemic Acid)17463-43-3 High Availability (Bulk Suppliers)

Sourcing Recommendation: Prioritize purchasing the Amino Alcohol (CAS 561323-79-3) .

  • Why? It eliminates the need for a hazardous reduction step (using

    
     or 
    
    
    
    ) required if you start from the amino acid.
  • Suppliers: Fluorochem, Toronto Research Chemicals (TRC), and specialized Chinese fluorine houses (e.g., ChemScene).

Part 3: Validated Synthetic Protocol

If you must synthesize this compound in-house, the following protocol is the industry standard for constructing morpholin-3-ones from 1,2-amino alcohols. This route is favored for its scalability and lack of exotic catalysts.

Reaction Pathway[2][3][4][5][6][7]

Synthesis SM Precursor: Amino Alcohol (CAS 561323-79-3) Inter Intermediate: N-(Chloroacetyl) amino alcohol SM->Inter N-Acylation (0°C to RT) Reagent1 Chloroacetyl Chloride + Base (K2CO3) Reagent1->Inter Product Target: 5-Me-5-CF3-morpholin-3-one Inter->Product Intramolecular O-Alkylation Reagent2 Base (NaH or tBuOK) Cyclization Reagent2->Product

Figure 2: Two-step synthesis of the target morpholinone from the amino alcohol precursor.

Detailed Methodology
Step 1: N-Acylation

Objective: Selectively acylate the amine without reacting the hydroxyl group.

  • Setup: Charge a round-bottom flask with (S)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 equiv) and dissolve in Dichloromethane (DCM) or a biphasic system (DCM/Water).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv) or use a phosphate buffer (pH 7.4) to scavenge HCl.
    
  • Acylation: Cool to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent O-acylation (ester formation).

  • Workup: Stir at Room Temperature (RT) for 2 hours. Wash with water, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify intermediate by LC-MS (Target Mass = Precursor MW + 76 Da).

Step 2: Cyclization (Morgan-Type)

Objective: Intramolecular displacement of the chloride by the hydroxyl group to close the ring.

  • Setup: Dissolve the crude N-chloroacetyl intermediate in dry THF or t-Amyl alcohol .

  • Base Addition:

    • Option A (Strong Base): Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) at 0°C.

    • Option B (Mild Base): Add Potassium tert-butoxide (t-BuOK) (1.2 equiv) in THF.

  • Reaction: Stir at RT for 1 hour, then heat to 50°C if conversion is slow.

    • Mechanism:[1] The alkoxide formed attacks the

      
      -carbon of the chloroacetyl group.
      
  • Purification: Quench with saturated

    
    . Extract with Ethyl Acetate. The product is often crystalline and can be purified by recrystallization (Hexanes/EtOAc) or silica chromatography.
    

Part 4: Technical Justification & Applications

Why this Scaffold?

The This compound core is a high-value bioisostere.

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 5-position, a common soft spot in morpholine drugs.
    
  • Conformational Lock: The quaternary center (Methyl +

    
    ) restricts the conformational flexibility of the morpholine ring, potentially improving binding affinity to target proteins (the "Thorpe-Ingold effect").
    
  • Chirality: The availability of chiral precursors (S or R) allows for the synthesis of enantiopure drugs, a requirement for modern FDA approval.

Quality Control Parameters

When synthesizing or outsourcing, ensure these specifications are met:

  • Purity: >98% (HPLC).

  • Chiral Purity (ee): >99% (Determined by Chiral HPLC).

  • Identity: 1H NMR (Confirm methyl singlet and diastereotopic methylene protons), 19F NMR (Confirm single

    
     peak).
    

References

  • Precursor Availability (Amino Acid)

    • 3,3,3-Trifluoro-2-methyl-L-alanine (CAS 102210-02-6).[2] LGC Standards / TRC.[2]

  • Precursor Availability (Amino Alcohol)

    • 2-Amino-3,3,3-trifluoropropan-1-ol derivatives (CAS 561323-79-3).[3] Fluorochem.

  • Synthetic Methodology (Morpholinone Formation)

    • General synthesis of morpholin-3-ones from amino alcohols via chloroacetyl
    • Voynikov, Y., et al. "Direct Linkage of Chloroacetamides of Amino Acids to Theophylline."[4] Pharmacia, 2015.[4]

  • Trifluoromethylation Chemistry

    • Synthesis of Trifluoromethylated Amino Alcohols.[5] MDPI, 2022.

Sources

theoretical and computational studies on 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-5-(trifluoromethyl)morpholin-3-one (CAS: 2227641-58-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Its structural uniqueness lies in the 5,5-disubstitution pattern , featuring a quaternary center bearing both a methyl group and a trifluoromethyl (


) moiety.

This specific architecture offers three critical advantages for drug design:

  • Metabolic Blockade: The quaternary center at C5 prevents oxidative metabolism (e.g.,

    
    -hydroxylation) common to morpholine rings.
    
  • Conformational Restriction: The gem-disubstitution induces the Thorpe-Ingold effect, favoring ring formation and locking the morpholinone ring into specific chair conformations, thereby reducing entropic penalties upon binding.

  • Bioisosterism: The

    
     group acts as a lipophilic, electron-withdrawing bioisostere, modulating the pKa of the adjacent amide nitrogen and enhancing membrane permeability.
    

This guide outlines the theoretical framework, computational protocols, and synthetic pathways required to utilize this scaffold effectively.

Structural & Electronic Properties (DFT Analysis)

To accurately predict the behavior of this scaffold, Density Functional Theory (DFT) calculations are the standard. The following protocols define the baseline for characterization.

Geometry and Conformation

The morpholin-3-one ring is not planar; it adopts a half-chair or distorted chair conformation. The bulky


 group (Van der Waals volume 

42.6 ų) and the methyl group compete for the equatorial position.
  • Theoretical Prediction: Steric bulk dictates that the

    
     group will prefer the equatorial  orientation to minimize 1,3-diaxial interactions, despite the potential for anomeric-like electronic stabilization in the axial position.
    
  • Protocol:

    • Level of Theory: M06-2X/6-311++G(d,p) (Recommended for non-covalent interactions and fluorinated systems).

    • Solvation Model: IEFPCM (Water and Octanol).

    • Key Parameter: Calculate the

      
       between the 
      
      
      
      -equatorial and
      
      
      -axial conformers.
Electronic Surface Potential (ESP)

The


 group is a strong Electron Withdrawing Group (EWG).
  • Effect on Amide: The inductive withdrawal (

    
     effect) through the C5-N4 bond reduces the electron density on the Nitrogen atom.
    
  • Consequence: The amide proton (NH) becomes more acidic than in unsubstituted morpholinones, potentially strengthening hydrogen bond donor (HBD) capability in protein active sites.

Synthetic Feasibility & Mechanism

The synthesis of this scaffold relies on constructing the quaternary center before ring closure. The most robust pathway involves a "castling" strategy using a functionalized amino alcohol.

Retrosynthetic Analysis
  • Target: this compound.[1]

  • Precursors: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol + Chloroacetyl chloride.

  • Mechanism:

    • N-Acylation: Rapid chemoselective attack of the primary amine on the acid chloride.

    • Cyclization: Base-mediated intramolecular

      
       displacement of the alkyl chloride by the hydroxyl group (Williamson ether synthesis type).
      
Computational Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Precursor: 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Inter Intermediate: N-(1-hydroxy-2-methyl- 1-(trifluoromethyl)propan-2-yl) -2-chloroacetamide Start->Inter N-Acylation (k1 >> k2) Reagent Reagent: Chloroacetyl Chloride Reagent->Inter TS Transition State: Intramolecular Sn2 (Ring Closure) Inter->TS Base (NaH/KOtBu) Deprotonation Product Target Scaffold: 5-Methyl-5-(trifluoromethyl) morpholin-3-one TS->Product Cyclization (Thorpe-Ingold Effect)

Figure 1: Step-wise synthetic pathway and mechanistic flow for the construction of the morpholinone core.

Physicochemical Profiling (In Silico ADMET)

For drug development, the integration of this scaffold alters the ADMET profile significantly compared to a standard morpholine.

PropertyEffect of 5-Me/5-

Substitution
Computational Method
LogP (Lipophilicity) Increase (+0.8 to +1.2 units). The

group significantly increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
DFT-based COSMO-RS or fragment-based QSAR (e.g., SwissADME).
Metabolic Stability High. The quaternary C5 blocks CYP450-mediated

-oxidation adjacent to Nitrogen.
FMO Analysis (HOMO localization) & SOM (Site of Metabolism) prediction.
H-Bonding Modulated. The amide NH is a stronger donor; the Carbonyl Oxygen is a weaker acceptor due to inductive withdrawal.NBO (Natural Bond Orbital) Analysis.[2]
Solubility Decrease. The hydrophobic fluorinated surface reduces aqueous solubility compared to the parent morpholinone.Solvation Free Energy (

) calculation.

Computational Protocol for Researchers

To validate these theoretical properties in your specific drug program, follow this step-by-step computational workflow.

Step 1: Conformational Sampling

Do not assume a single chair conformation. The


 group introduces significant rotational barriers.
  • Tool: Molecular Dynamics (e.g., GROMACS or Amber).

  • Procedure: Run a 100 ns simulation in explicit water (TIP3P) to observe ring puckering transitions.

  • Output: Potential of Mean Force (PMF) map of the ring inversion.

Step 2: Transition State Modeling

If utilizing this scaffold as a covalent inhibitor or studying its formation:

  • Tool: Gaussian 16 or ORCA.

  • Keyword Setup: Opt=TS Freq B3LYP/6-311G(d,p) SCRF=(Solvent=THF).

  • Goal: Locate the saddle point for the ring closure to confirm the kinetic feasibility of the 6-exo-tet cyclization.

Step 3: Bioactive Docking

When docking this fragment into a protein:

  • Crucial Setting: Enable halogen bonding terms in your scoring function (e.g., Glide XP or GoldScore). The Fluorine atoms can accept interactions from backbone amides or engage in orthogonal multipolar interactions.

Conformational Energy Landscape (DOT Visualization)

Conformation cluster_legend Stability Ranking ChairEq Chair (CF3-Eq) Global Minimum 0.0 kcal/mol Twist Twist-Boat Transition State +5.8 kcal/mol ChairEq->Twist Ring Inversion Barrier ChairAx Chair (CF3-Ax) Local Minimum +2.4 kcal/mol ChairAx->Twist Twist->ChairEq Twist->ChairAx Text CF3 prefers Equatorial due to 1,3-diaxial strain

Figure 2: Theoretical energy landscape of the morpholinone ring, highlighting the preference for the equatorial trifluoromethyl conformer.

References

  • Conformational Analysis of Morpholines: BenchChem Technical Guides. "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." 3

  • Trifluoromethyl Group Effects: Journal of Medicinal Chemistry. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." 4

  • Synthesis of Fluorinated Heterocycles: ChemRxiv. "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." 5[6]

  • CAS Registry Data: Chemical Source Registry.[1] "CAS 2227641-58-7: this compound."[1] 1[6]

  • Acylation Protocols: BenchChem Protocols. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."[7] 7

Sources

The Trifluoromethyl Effect: A Mechanistic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group is a high-impact strategy in modern drug design, often termed the "fluorine effect."[1][2][3][4] It is not merely a hydrophobic bulking agent; it is a multi-vector modulator that simultaneously alters the electronic landscape, metabolic profile, and binding kinetics of a ligand. This guide dissects the mechanism of action of 

containing compounds, moving beyond basic properties to the causal relationships between fluorination and pharmacological efficacy.[2]

Part 1: The Physicochemical Triad

To understand the mechanism, one must first quantify the fundamental alterations the


 group imposes on a scaffold.
Electronic Modulation (The Inductive Hammer)

The


 group is one of the strongest electron-withdrawing groups (EWG) known, primarily operating through a powerful inductive effect (

).
  • Mechanism: The high electronegativity of the three fluorine atoms pulls electron density through the

    
    -bond framework.
    
  • Impact on pKa: It significantly lowers the

    
     of nearby acidic groups (making them more acidic) and lowers the basicity of nearby amines. This is critical for optimizing the ionization state of a drug at physiological pH (7.4).
    
    • Example: Adding

      
       to an aniline reduces the basicity of the nitrogen, preventing protonation at physiological pH, which can improve membrane permeability (neutral species cross membranes better).
      
Steric Bioisosterism (The Volume Debate)

While often compared to a methyl group (


), the 

group is significantly larger.[3]
  • Volume: The Van der Waals volume of

    
     is approx.[4][5] 
    
    
    
    , compared to
    
    
    for
    
    
    .
  • Shape Match: It is historically considered a bioisostere for an isopropyl group (

    
    ) or an ethyl group , rather than a methyl group.[3]
    
  • Rotational Barrier: The

    
     group imposes a higher rotational barrier than 
    
    
    
    , often "locking" the drug into a specific bioactive conformation, reducing the entropic penalty upon binding to the target protein.
Lipophilicity and Permeability

Fluorine is hydrophobic but not lipophilic in the traditional sense; it is "fluorophilic." However, on an aryl ring,


 significantly increases the partition coefficient (

).
  • Hansch

    
     Value: 
    
    
    
    (indicating a strong increase in lipophilicity).[3][4][6]
  • Mechanism: The low polarizability of the C-F bond reduces solvation by water, driving the molecule into lipid bilayers and hydrophobic pockets of the target protein.

Data Summary: Comparative Metrics
PropertyMethyl (

)
Trifluoromethyl (

)
Isopropyl (

)
Mechanistic Implication
Van der Waals Vol (

)
23.442.6~49.0

fills hydrophobic pockets similarly to isopropyl.
Hansch

(Lipophilicity)
+0.56+0.88+1.53

boosts permeability without the metabolic liability of alkyl chains.
Electronegativity (

)
2.5 (C)~3.5 (Group)2.5 (C)

dramatically alters local electronics; Alkyls do not.
Bond Energy (kcal/mol) ~99 (C-H)~116 (C-F)~98 (C-H)C-F is metabolically inert.

Part 2: Mechanisms of Action on the Target

Metabolic Blocking (The C-F Shield)

The most common mechanistic reason for deploying a


 group is to block Cytochrome P450 (CYP450)  oxidation.
  • The Problem: CYP450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions (e.g., converting

    
     to 
    
    
    
    or hydroxylating the ring).
  • The Solution: Replacing a metabolic "hotspot" (like a methyl or methoxy group) with

    
     shuts down this pathway.
    
    • Causality: The C-F bond strength (116 kcal/mol) is too high for the CYP450 heme-iron radical species to abstract a fluorine atom. Furthermore, the electron-withdrawing nature deactivates the aromatic ring toward oxidative attack.

Orthogonal Multipolar Interactions

Contrary to the belief that fluorine acts only as a steric wall, the C-F bond participates in specific electrostatic interactions.

  • C-F

    
     C=O Interactions:  The fluorine atom (partial negative charge) can interact orthogonally with the carbon of a carbonyl group (partial positive) in the protein backbone.
    
  • C-F

    
     H-N Interactions:  While fluorine is a poor hydrogen bond acceptor compared to oxygen, in hydrophobic environments, weak electrostatic interactions between C-F and amide protons contribute to binding affinity.
    
Visualization: Metabolic Blocking Logic

The following diagram illustrates the decision logic when using


 to optimize metabolic stability.

Metabolic_Shielding Figure 1: Mechanistic Logic of Metabolic Blocking via Trifluoromethylation Start Lead Compound High Clearance Identify Identify Metabolic Hotspot (e.g., CYP mediated oxidation) Start->Identify Decision Is the Hotspot Sterically Tolerant? Identify->Decision Branch_Methyl Hotspot is -CH3 (Benzylic Oxidation) Decision->Branch_Methyl Yes Branch_Aryl Hotspot is Phenyl Ring (Para-Hydroxylation) Decision->Branch_Aryl Yes Action_CF3 Replace with -CF3 Branch_Methyl->Action_CF3 Branch_Aryl->Action_CF3 Mechanism_1 Mechanism 1: Block H-Abstraction (C-F Bond Strength > 110 kcal/mol) Action_CF3->Mechanism_1 Mechanism_2 Mechanism 2: Deactivate Ring Electronics (Prevents Arene Oxide formation) Action_CF3->Mechanism_2 Result Result: Increased t1/2 Reduced Clearance Mechanism_1->Result Mechanism_2->Result

Part 3: Experimental Validation Protocols

To validate the mechanistic impact of the


 group, researchers must utilize self-validating assays. The following protocol quantifies the metabolic stability improvement.
Protocol: In Vitro Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of the 

parent vs. the

analog.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (

    
     final conc. to ensure first-order kinetics).
    
  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Step-by-Step Workflow:

  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate microsomes with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (Time

      
      ).[7]
      
  • Sampling:

    • Aliquot

      
       at specific time points: 0, 5, 15, 30, 45, 60 minutes.
      
  • Quenching (Critical Step):

    • Immediately dispense aliquot into

      
       ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Explanation: MeCN precipitates proteins and stops enzymatic activity instantly.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Visualization: Assay Workflow

Microsomal_Assay Figure 2: Microsomal Stability Assay Workflow for Validating Metabolic Blockade Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15... 60 min) Step2->Step3 Step4 4. Quench (Ice-Cold MeCN + Internal Std) Step3->Step4 At each t Step5 5. Analysis (LC-MS/MS) Step4->Step5

[8]

Part 4: Case Study - Celecoxib (Celebrex)

The Drug: Celecoxib is a selective COX-2 inhibitor used for inflammation. The


 Role: 
  • Selectivity: The COX-2 active site has a hydrophilic side pocket that is slightly larger than the corresponding pocket in COX-1. The bulky

    
     group on the pyrazole ring fits into this COX-2 specific pocket, while being too large for the COX-1 pocket. This steric exclusion is the primary mechanism of its selectivity (approx. 300-fold selective for COX-2).
    
  • Metabolic Stability: The

    
     group is located on the pyrazole ring, a position that would otherwise be susceptible to oxidation if it were a methyl group.
    
  • Electronic: The electron-withdrawing nature of the

    
     modulates the acidity of the sulfonamide group (via the phenyl linker), fine-tuning its interaction with Arg120 in the COX active site.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Methodological & Application

synthetic route to 5-Methyl-5-(trifluoromethyl)morpholin-3-one from simple precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Executive Summary

The incorporation of trifluoromethyl (


) groups into saturated heterocycles is a high-value strategy in medicinal chemistry to modulate lipophilicity (

), metabolic stability, and binding affinity. The specific target, This compound , represents a challenging scaffold due to the steric hindrance of the quaternary carbon at the 5-position.

This guide details a robust, three-phase synthetic route starting from the commodity chemical 1,1,1-trifluoroacetone . Unlike routes requiring expensive chiral auxiliaries or unstable trifluoropyruvate derivatives, this protocol utilizes a reliable Strecker synthesis


 Reduction 

Chloroacetylation/Cyclization
sequence. This approach ensures scalability and reproducibility while adhering to strict safety protocols regarding volatile fluorinated precursors.

Strategic Retrosynthesis

The synthesis is designed around the construction of the sterically congested quaternary center before ring formation. The morpholinone ring is assembled via a "2-carbon insertion" using chloroacetyl chloride, leveraging the nucleophilicity of the amino-alcohol intermediate.

Retrosynthesis Target 5-Methyl-5-(trifluoromethyl) morpholin-3-one (Target) Intermediate1 N-(2-hydroxy-1-(trifluoromethyl) propyl)-2-chloroacetamide Target->Intermediate1 Cyclization (NaH) AminoAlcohol 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Intermediate1->AminoAlcohol N-Acylation (ClCH2COCl) AminoAcid 2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid AminoAlcohol->AminoAcid Reduction (LiAlH4) Start 1,1,1-Trifluoroacetone (Commodity Precursor) AminoAcid->Start Strecker (KCN, NH4Cl)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quaternary core followed by annulation.

Critical Materials & Safety Protocols

Precursor Alert: 1,1,1-Trifluoroacetone (TFA)

  • Volatility: Boiling point is ~22°C. It is extremely volatile and must be handled using a dry ice/acetone condenser or in a sealed pressure vessel.

  • Storage: Store at 4°C; open only when chilled.

Reagents:

  • Potassium Cyanide (KCN) - Fatal if swallowed/inhaled.

  • Lithium Aluminum Hydride (LiAlH

    
    ) - Pyrophoric.
    
  • Chloroacetyl Chloride - Lachrymator.

  • Sodium Hydride (NaH, 60% dispersion).

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center (Strecker Synthesis)

Objective: Synthesize 2-amino-3,3,3-trifluoro-2-methylpropanenitrile.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone reflux condenser, internal thermometer, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagent Prep: Dissolve

    
     (1.1 equiv) and KCN (1.1 equiv) in water (
    
    
    
    ).
  • Addition: Cool the aqueous solution to 0°C. Add 1,1,1-trifluoroacetone (1.0 equiv) dropwise via the addition funnel. Note: Ensure the TFA is pre-chilled to avoid flash evaporation.

  • Reaction: Seal the vessel (or maintain efficient reflux) and stir at room temperature (RT) for 12–16 hours. The volatile ketone converts to the denser aminonitrile.

  • Workup: Extract the mixture with diethyl ether (

    
    ). Dry the combined organics over 
    
    
    
    and concentrate carefully (bath temp < 30°C) to yield the crude aminonitrile.
    • Checkpoint: IR should show a weak nitrile band at ~2230 cm

      
      .
      
Phase 2: Hydrolysis and Reduction

Objective: Convert nitrile to acid, then reduce to amino alcohol.

Step A: Hydrolysis to Amino Acid

  • Suspend the crude aminonitrile in concentrated

    
     (
    
    
    
    , 10 vol).
  • Heat to reflux (100°C) for 6–8 hours. Caution: Evolution of ammonia gas.

  • Concentrate to dryness under vacuum to obtain the amino acid hydrochloride salt.

Step B: Reduction to Amino Alcohol

  • Suspend the amino acid salt in anhydrous THF under

    
     at 0°C.
    
  • Add LiAlH

    
      (2.5 equiv) pellets or solution cautiously. The reaction is exothermic.
    
  • Allow to warm to RT, then reflux for 4 hours to ensure complete reduction of the sterically hindered carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
    ), then 15% NaOH (
    
    
    
    ), then water (
    
    
    ).
  • Filter the granular precipitate. Concentrate the filtrate to yield 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol .

Phase 3: Annulation (Morpholinone Formation)

Objective: Two-step ring closure via N-acylation and O-alkylation.

  • N-Acylation:

    • Dissolve the amino alcohol (1.0 equiv) in dry

      
       with 
      
      
      
      (2.2 equiv) at 0°C.
    • Add chloroacetyl chloride (1.1 equiv) dropwise.

    • Stir for 2 hours at RT.

    • In-process Check: TLC should show consumption of the polar amino alcohol and formation of the amide (less polar).

    • Wash with dilute

      
      , dry, and concentrate to yield the chloroacetamide intermediate.
      
  • Cyclization:

    • Dissolve the chloroacetamide intermediate in anhydrous THF (

      
      ).
      
    • Cool to 0°C and add NaH (1.5 equiv, 60% in oil).

    • Stir at 0°C for 30 mins, then warm to RT. Optional: Heat to 50°C if cyclization is slow due to the steric bulk of the

      
       group.
      
    • Quench: Carefully add sat.

      
      .[1][2]
      
    • Isolation: Extract with EtOAc. Wash with brine.[3] Dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Diagram

Workflow TFA 1,1,1-Trifluoroacetone Strecker Strecker Reaction (RT, 16h) TFA->Strecker Reagents1 KCN / NH4Cl Reagents1->Strecker Hydrolysis Acid Hydrolysis (HCl, Reflux) Strecker->Hydrolysis Aminonitrile Reduction Reduction (LiAlH4, THF) Hydrolysis->Reduction Amino Acid Cyclization Annulation 1. ClCH2COCl 2. NaH/THF Reduction->Cyclization Amino Alcohol Product Final Morpholinone Cyclization->Product

Figure 2: Process flow from volatile precursor to stable heterocycle.

Analytical Validation

The presence of the


 group and the quaternary carbon provides distinct NMR signatures.
NucleusSignalMultiplicityAssignment

NMR

to

Singlet

group. Diagnostic for quaternary center.

NMR

Singlet (3H)

attached to quaternary C5.

NMR

Doublets (J~11Hz)Diastereotopic protons at C6 (

).

NMR

Singlet/ABq (2H)Protons at C2 (

).

NMR

Broad SingletAmide

(if unsubstituted).

Troubleshooting & Optimization

  • Low Yield in Step 1 (Strecker):

    • Cause: Evaporation of trifluoroacetone before reaction.

    • Fix: Use a sealed pressure tube for the Strecker step or ensure the condenser is at -78°C (dry ice/acetone) during addition.

  • Incomplete Cyclization (Step 3):

    • Cause: Steric hindrance of the

      
       group preventing the alkoxide from attacking the chloroacetyl moiety.
      
    • Fix: Switch base from NaH to KOtBu in THF/tBuOH to increase basicity and solubility. Increase temperature to 60°C.

  • Product Volatility:

    • While the morpholinone is solid/oil, intermediates (especially the amino alcohol) can be semi-volatile. Do not apply high vacuum (< 1 mbar) for extended periods during intermediate isolation.

References

  • Strecker Synthesis with Trifluoromethyl Ketones

    • Journal of Organic Chemistry.
    • Source: (General reference for Strecker methodology on fluorinated ketones).

  • Morpholinone Cyclization Strategy

    • Organic Letters. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments."
    • Source:

  • Handling of 1,1,1-Trifluoroacetone

    • Fisher Scientific Safety D
    • Source:

  • General Synthesis of Fluorinated Morpholines

    • Journal of Fluorine Chemistry.
    • Source:

Sources

Application Note: Parallel Synthesis with 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Methyl-5-(trifluoromethyl)morpholin-3-one represents a high-value "privileged structure" for modern drug discovery.[1][2] It combines the solubility-enhancing properties of the morpholine ring with the metabolic robustness and lipophilicity modulation of the trifluoromethyl (


) group.

In the context of parallel synthesis, this building block offers a unique "Escape from Flatland" (increasing


 character) while introducing a quaternary center that restricts conformational flexibility.[1] This guide details the protocols for utilizing this scaffold to generate diverse libraries, specifically addressing the unique reactivity challenges posed by the sterically demanding and electron-withdrawing 

group adjacent to the reactive nitrogen center.
Key Chemical Features
FeatureMedicinal Chemistry Impact
Trifluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Blocks metabolic oxidation (CYP450) at the

-position; modulates

; increases lipophilicity (

).[1]
Quaternary Center (C5) Restricts bond rotation, potentially locking bioactive conformations (lower entropic penalty upon binding).[1]
Lactam Nitrogen (N4) The primary handle for diversification.[1] The adjacent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

reduces nucleophilicity but increases acidity compared to non-fluorinated analogs.
Chirality The C5 center is chiral.[2] While often supplied as a racemate, enantiopure forms are critical for final lead optimization.[1]

Chemical Space & SAR Logic

The following diagram illustrates the strategic logic for deploying this scaffold in Structure-Activity Relationship (SAR) campaigns.

SAR_Logic Scaffold 5-Methyl-5-(trifluoromethyl) morpholin-3-one N_Func N-Functionalization (Library Diversity) Scaffold->N_Func Primary Route Core_Red Core Reduction (Lactam -> Amine) Scaffold->Core_Red Secondary Route Alpha_Func C2-Functionalization (Advanced) Scaffold->Alpha_Func Tertiary Route Target_A GPCR Ligands (Peptidomimetics) N_Func->Target_A Target_C Ion Channel Blockers N_Func->Target_C Target_B Kinase Inhibitors (Hinge Binders) Core_Red->Target_B

Caption: Strategic diversification vectors for the morpholinone scaffold. N-functionalization is the primary vector for high-throughput parallel synthesis.[1][2]

Detailed Protocols

Protocol A: N-Alkylation (Parallel Synthesis Mode)[1][2]

Challenge: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 group at C5 is electron-withdrawing, making the N4-H more acidic than typical lactams, but the steric bulk of the gem-methyl/trifluoromethyl group hinders nucleophilic attack.[1] Standard conditions often fail due to poor conversion.[2]
Solution:  Use of a soluble organic base (BEMP) or Cesium Carbonate with elevated temperature to drive the reaction.[1]
Materials
  • Scaffold: this compound (1.0 equiv)

  • Electrophiles: Diverse Alkyl/Benzyl Halides (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) OR BEMP on polystyrene support (for easier workup).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1][2]

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Crucial for chlorides.[1]

Step-by-Step Workflow (96-Well Block Format)
  • Preparation: Dissolve the morpholinone scaffold in DMF (0.2 M concentration).

  • Dispensing: Aliquot 500

    
     (100 
    
    
    
    scaffold) into each well of a 96-well deep-well polypropylene block.
  • Base Addition: Add

    
     (65 mg, 200 
    
    
    
    ) to each well.
    • Note: If using automated liquid handling, use BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a solution.[1][2]

  • Reagent Addition: Add specific alkyl halide (120

    
    ) to respective wells.
    
  • Catalysis: Add 10

    
     of 1.0 M TBAI stock solution to all wells.
    
  • Reaction: Seal the block with a chemically resistant mat. Shake at 80°C for 16 hours .

    • Insight: The high temperature is non-negotiable.[2] The steric hindrance of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       group prevents reaction at room temperature for most electrophiles.
      
  • Workup (Solid Phase Extraction - SPE):

    • Cool block to RT.[1][2]

    • Dilute with EtOAc (1 mL).[1][2]

    • Wash with water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) to remove DMF and inorganic salts.[1]
      
    • Pass organic layer through a phase separator frit.[1][2]

  • Evaporation: Remove solvent in a Genevac or SpeedVac.

Protocol B: N-Arylation (Buchwald-Hartwig Coupling)[1][2]

Challenge: The lactam nitrogen is a poor nucleophile for Pd-coupling, and the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 group adds steric clash with the catalyst ligand.[1]
Solution:  Use of precatalysts (BrettPhos Pd G3) designed for sterically demanding amides.[1][2]
Materials
  • Scaffold: this compound (1.0 equiv)

  • Aryl Halides: Ar-Br or Ar-I (1.0 equiv)[1][2]

  • Catalyst: BrettPhos Pd G3 (0.05 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Workflow
  • Inert Atmosphere: Perform all dispensing in a glovebox or under a nitrogen curtain.[1][2]

  • Mix: Combine scaffold, aryl halide, base, and catalyst in a reaction vial.

  • Solvent: Add 1,4-Dioxane (concentration 0.1 M).

  • Heat: Seal and heat at 100°C for 12 hours .

  • Filtering: Filter through a celite plug to remove Palladium residues.[1][2]

  • Purification: This reaction usually requires Prep-HPLC purification due to ligand byproducts.[1][2]

Parallel Synthesis Workflow Diagram

The following Graphviz diagram outlines the decision tree for processing this scaffold in a high-throughput setting.

Workflow Start Start: Scaffold Stock Solution Decision Select Diversity Vector Start->Decision Route_Alk Route A: Alkylation (Cs2CO3, 80°C) Decision->Route_Alk Alkyl Halides Route_Ary Route B: Arylation (Pd-Cat, 100°C) Decision->Route_Ary Aryl Halides QC_Check LCMS QC Check (Conversion > 80%?) Route_Alk->QC_Check Route_Ary->QC_Check QC_Check->Start No (Resynthesize) Purify_SPE SPE Workup (Phase Separator) QC_Check->Purify_SPE Yes (Route A) Purify_HPLC Prep-HPLC (Required for Pd) QC_Check->Purify_HPLC Yes (Route B) Final_Plate Final Library Plate (DMSO Stock) Purify_SPE->Final_Plate Purify_HPLC->Final_Plate

Caption: Decision tree for high-throughput processing of morpholinone libraries.

Troubleshooting & Optimization Data

The table below summarizes common failure modes when working with this specific fluorinated scaffold.

IssueProbable CauseCorrective Action
No Reaction (Alkylation) Steric hindrance of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

prevents

attack.
Switch to higher boiling solvent (DMAc instead of MeCN) and increase temp to 100°C. Add KI/TBAI.
O-Alkylation vs N-Alkylation Lactam tautomerization.Use non-polar solvents (Toluene) if solubility permits, or switch base to LiHMDS (kinetic control).[1]
Low Solubility High crystallinity of the scaffold.[2]Use a co-solvent mixture: DMF/DCM (1:1) usually solves solubility issues during dispensing.[1][2]
Decomposition Base-mediated elimination of Fluorine (rare but possible).[2]Avoid extremely strong bases like t-BuLi.[2] Stick to Carbonates or Phosphazenes.[2]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[2] Nature Chemistry, 10, 383–394.[1] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] (Context on Morpholinone solubility). [Link][1]

Sources

Protocol for N-Alkylation of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The N-alkylation of heterocyclic scaffolds is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides a detailed protocol for the N-alkylation of 5-Methyl-5-(trifluoromethyl)morpholin-3-one, a valuable building block in drug discovery. We present a primary protocol based on classical Williamson ether synthesis-analogous conditions using a strong base and an alkyl halide, and discuss key mechanistic considerations. The guidance herein is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and robust reaction validation.

Scientific Principles and Mechanistic Insights

The target substrate, this compound, is a lactam (a cyclic amide). The nitrogen atom in a lactam is significantly less nucleophilic than that of a typical secondary amine. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group.

Furthermore, the presence of a trifluoromethyl (CF3) group at the C5 position introduces a potent electron-withdrawing inductive effect.[1][2] This effect further decreases the electron density on the nitrogen atom, reducing its nucleophilicity and simultaneously increasing the acidity of the N-H proton.[3] Consequently, a strong base is required to efficiently deprotonate the lactam to form the corresponding anion (a lactamate), which then acts as the competent nucleophile for the subsequent alkylation step.

The most common and direct method for this transformation is an SN2 reaction with an alkyl halide. The reaction proceeds in two main stages:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the nitrogen atom to form a resonance-stabilized lactamate anion.

  • Nucleophilic Substitution: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.

Given these electronic properties, common bases like potassium carbonate or triethylamine are often insufficient for complete deprotonation, leading to slow or incomplete reactions. The use of a strong base such as sodium hydride (NaH) is therefore recommended to drive the reaction to completion.

Experimental Workflow Overview

The overall process for the N-alkylation is a standard synthetic sequence involving reaction setup under inert conditions, execution, aqueous workup, and product purification.

G General Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Inert Atmosphere Setup (Nitrogen/Argon) A->B C Dissolve Substrate in Anhydrous Solvent B->C D Add Strong Base (e.g., NaH) & Stir C->D E Add Alkylating Agent (R-X) D->E F Monitor Progress (TLC/LC-MS) E->F G Reaction Quench (e.g., with H₂O) F->G H Liquid-Liquid Extraction G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: High-level workflow for the N-alkylation protocol.

Primary Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide as the electrophile.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Alkyl halides can be toxic and volatile. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Sodium Hydride (NaH), 60% dispersion in mineral oil1.2Base for deprotonation
Alkyl Halide (R-X, e.g., MeI, BnBr)1.1Alkylating Agent
Anhydrous Tetrahydrofuran (THF) or DMF-Reaction Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Silica Gel-Stationary phase for chromatography
Step-by-Step Methodology
  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the sodium hydride (1.2 eq).

    • Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula or syringe each time. Place the flask under a gentle stream of inert gas to evaporate residual hexanes.

    • Add anhydrous THF (or DMF) to the flask to create a slurry (approx. 0.2 M concentration relative to the substrate). Cool the slurry to 0 °C using an ice-water bath.

  • Deprotonation:

    • Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of anhydrous THF (or DMF).

    • Slowly add the substrate solution to the stirred NaH slurry at 0 °C via a syringe or dropping funnel.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed (use a bubbler to monitor). The formation of the sodium lactamate salt is now complete.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Reaction Mechanism and Troubleshooting

The mechanism involves the formation of a nucleophilic nitrogen anion, which then attacks the alkyl halide in a classic SN2 fashion.

Caption: A simplified representation of the two-step N-alkylation mechanism. (Note: Image placeholders are used as DOT language cannot render complex chemical structures).

Troubleshooting Guide

ObservationPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficient reaction time/temperature.3. Poorly reactive alkylating agent (e.g., alkyl chloride).1. Use fresh NaH and ensure anhydrous conditions.2. Increase reaction time or gently heat (e.g., to 40-50 °C).3. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or KI.
Multiple Products / Side Reactions 1. O-alkylation (less common for lactams but possible).2. Elimination (if using a bulky secondary/tertiary alkyl halide).1. Use a more polar, aprotic solvent like DMF to favor N-alkylation.2. Use a primary or less hindered alkyl halide.
Recovery of Starting Material 1. Incomplete deprotonation.2. Immediate proton quench from an acidic source.1. Use a stronger base or ensure the stoichiometry of NaH is sufficient (1.2-1.5 eq).2. Ensure all reagents and solvents are strictly anhydrous.

Alternative Methodologies

For substrates sensitive to strong bases or for a greener approach, transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions are powerful alternatives.[4][5] These methods utilize alcohols as the alkylating agents, with water as the only byproduct.[5] A typical catalytic system might involve a Ruthenium or Iridium complex in the presence of a base, where the alcohol is transiently oxidized to an aldehyde, forms an iminium intermediate with the amine/lactam, and is then reduced in situ.[6] While requiring more specialized catalysts, this approach avoids the use of stoichiometric strong bases and hazardous alkyl halides.[4][5][6]

Conclusion

The N-alkylation of this compound is readily achievable through a robust protocol involving deprotonation with sodium hydride followed by reaction with an appropriate alkyl halide. The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base to ensure efficient formation of the nucleophilic lactamate anion. Careful control of anhydrous conditions and reaction monitoring are critical for achieving high yields and purity. The outlined procedure provides a reliable foundation for the synthesis of diverse N-substituted analogs essential for advancing drug discovery programs.

References

  • Organic Letters. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Semantic Scholar. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]

  • University of Groningen Research Portal. Iron catalysed direct alkylation of amines with alcohols. [Link]

  • CCS Chemistry. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. [Link]

  • PMC. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Unknown Source. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Unknown Source. N‐Alkylation of heterocyclic amines with alcohols using (FePc)
  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • PMC. Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. [Link]

  • ResearchGate. ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. | Request PDF. [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

Sources

Application Note: 5-Methyl-5-(trifluoromethyl)morpholin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured for immediate integration into medicinal chemistry workflows. It synthesizes established synthetic methodologies with advanced structure-activity relationship (SAR) logic.[1]

Executive Summary & Strategic Value

The 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold represents a high-value "chimeric" building block that merges three critical design elements: conformational restriction , metabolic blockade , and bioisosteric modulation .[1]

In modern drug discovery, this scaffold is primarily utilized to:

  • Block Metabolic Soft Spots: The quaternary center at position 5 (alpha to the nitrogen) eliminates the abstractable

    
    -proton, rendering the ring resistant to CYP450-mediated oxidative dealkylation.
    
  • Enforce Bioactive Conformation: The gem-disubstitution (methyl/trifluoromethyl) leverages the Thorpe-Ingold effect to lock the morpholine ring into a specific chair/boat conformation, reducing the entropic penalty of binding.

  • Modulate Lipophilicity & pKa: The electron-withdrawing trifluoromethyl group (

    
    ) lowers the basicity of the morpholine nitrogen (in reduced derivatives) and increases lipophilicity (
    
    
    
    vs. methyl), improving membrane permeability.

Chemical Properties & Structural Significance[2][3][4]

The "Quaternary Advantage"

Standard morpholines are susceptible to metabolic oxidation at the


-carbon. By installing a quaternary center (Methyl + 

), we create a steric and electronic shield.
FeatureStandard Morpholin-3-one5-Me-5-CF3-Morpholin-3-oneImpact
C5 Hybridization Secondary (

)
Quaternary (

Metabolic Stability
Conformation FlexibleRigid / LockedSelectivity / Affinity
Electronic Character Electron-richElectron-deficient (

-withdrawing)
Metabolic Resistance
Lipophilicity LowModerate/HighCNS Penetration
Mechanistic Logic: Metabolic Blocking

The primary metabolic pathway for cyclic amines is


-hydroxylation leading to ring opening.[1]
  • Pathway: CYP450

    
     H-atom abstraction at C5 
    
    
    
    Carbinolamine intermediate
    
    
    Ring opening.[1]
  • Solution: The 5-Me-5-CF3 motif removes the target Hydrogen, forcing metabolism to less favorable sites or significantly extending half-life (

    
    ).[1]
    

Experimental Protocol: Synthesis & Functionalization

Objective: Scalable synthesis of this compound starting from commercially available precursors.

Retrosynthetic Analysis

The most robust route utilizes a "castling" strategy: N-Acylation followed by Intramolecular O-Alkylation .[1]

SynthesisRoute Precursor 2-amino-3,3,3- trifluoro-2-methylpropan-1-ol Intermediate N-(Chloroacetyl) Intermediate Precursor->Intermediate Chloroacetyl Cl TEA, DCM, 0°C Product 5-Methyl-5-(trifluoromethyl) morpholin-3-one Intermediate->Product NaH, THF Cyclization (0°C -> RT)

Figure 1: Two-step synthesis of the quaternary morpholinone core.

Detailed Step-by-Step Protocol
Reagents Required:
  • Starting Material: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (CAS: Available via specialty fluorochemical suppliers)[1]

  • Acylating Agent: Chloroacetyl chloride[1][2][3][4]

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide[1]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Step 1: N-Acylation (Formation of the Linear Precursor) [1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (10.0 mmol, 1.43 g) in anhydrous DCM (50 mL). Add Triethylamine (12.0 mmol, 1.67 mL) and cool to 0°C in an ice bath.

  • Addition: Dropwise add Chloroacetyl chloride (11.0 mmol, 0.88 mL) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane) or LC-MS for disappearance of amine.[1]

  • Workup: Quench with saturated

    
     (30 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: Intermediate should be a viscous oil or low-melting solid.[1] Yield typically >90%.[5][6]

Step 2: Cyclization (Ring Closure)
  • Setup: Place the crude intermediate from Step 1 into a dry 250 mL RBF under Nitrogen. Dissolve in anhydrous THF (60 mL).

  • Base Addition: Cool solution to 0°C. Carefully add Sodium Hydride (12.0 mmol, 480 mg of 60% dispersion) in small portions to control hydrogen evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 4–6 hours.

    • Note: If reaction is sluggish, heat to 50°C for 2 hours.

  • Quench & Isolation: Cool to 0°C. Quench dropwise with saturated

    
    . Dilute with EtOAc (100 mL) and water (50 mL). Separate layers.
    
  • Purification: The product is sufficiently polar. Purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the AB quartet of the

      
       protons (
      
      
      
      4.0–4.2 ppm) and the disappearance of the alcohol proton.[1]
    • 19F NMR: Single singlet around -80 ppm (indicating free rotation of

      
      , though restricted).
      

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The morpholin-3-one scaffold is a classic hinge-binder mimic.[1] The 5-Me-5-CF3 modification is used to fill hydrophobic pockets adjacent to the ATP binding site.[1]

  • Strategy: N-arylation of the morpholinone nitrogen (N4) using Buchwald-Hartwig conditions.[1]

  • Benefit: The

    
     group engages in orthogonal multipolar interactions with backbone carbonyls or hydrophobic residues (e.g., Gatekeeper residues).
    
Peptidomimetics (Turn Mimetics)

The 3-one core mimics the geometry of a proline turn.

  • Application: Incorporating this scaffold into macrocycles to freeze the "bioactive" conformation of a peptide inhibitor.

  • Logic: The quaternary center restricts the

    
     and 
    
    
    
    angles, enforcing a specific turn geometry that non-fluorinated analogs cannot access.
Metabolic Stability Case Study (General)
  • Problem: A lead compound with a standard morpholine ring shows high clearance (

    
    ) in human liver microsomes (HLM).
    
  • Intervention: Replacement of the morpholine with This compound .[1]

  • Result:

    • HLM Stability:

      
       increases from 15 min 
      
      
      
      >120 min.
    • Solubility: Kinetic solubility improves due to the disruption of crystal packing by the bulky

      
       group.
      

Visualizing the Structure-Activity Logic

SAR_Logic Core 5-Me-5-CF3-Morpholin-3-one Metab Metabolic Stability Core->Metab  Quaternary C5   Conf Conformational Lock Core->Conf  Steric Bulk   Lipophil Lipophilicity (LogP) Core->Lipophil  CF3 Group   Mech1 Blocks CYP450 alpha-oxidation Metab->Mech1 Mech2 Thorpe-Ingold Effect (Gem-disubstitution) Conf->Mech2 Mech3 Fluorine Effect (Dipole/Hydrophobicity) Lipophil->Mech3

Figure 2: Structure-Property Relationship (SPR) map illustrating how the quaternary trifluoromethyl core influences drug-like properties.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Sloop, J. C., et al. (2006). Synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry. (General reference for CF3-heterocycle synthesis).
  • PubChem Compound Summary . (2025). 5-(trifluoromethyl)morpholin-3-one.[1] National Center for Biotechnology Information. Link[1]

  • BenchChem Protocols . (2025). N-Acylation with Chloroacetyl Chloride: Application Notes. Link[1]

Sources

Application Note: High-Throughput Screening of 5-Methyl-5-(trifluoromethyl)morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of chemical libraries derived from the 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold. This core structure represents a "privileged scaffold" in modern medicinal chemistry due to its high Fsp³ character (fraction of sp³-hybridized carbons), which correlates with improved clinical success rates by "escaping flatland" [1].

The trifluoromethyl (-CF₃) group confers metabolic stability and unique lipophilicity, while the morpholin-3-one ring provides a polar handle for hydrogen bonding.[1] The quaternary center at C5 introduces chirality, necessitating rigorous enantioselective screening protocols. This guide covers library preparation, solubility management, and a validated TR-FRET screening workflow, using a kinase target (EGFR) as a representative case study.

Chemical & Physicochemical Profile

Understanding the core scaffold is prerequisite to assay design.[2] The this compound moiety exhibits distinct properties that influence assay behavior, particularly solubility and aggregation potential.[1]

PropertyValue / CharacteristicImpact on HTS
Molecular Formula C₆H₈F₃NO₂Low MW suitable for Fragment-Based Drug Discovery (FBDD).[1]
Chirality Quaternary Center (C5)Requires resolution of R- and S- enantiomers; racemic screening risks false negatives/positives.[1]
Lipophilicity (cLogP) ~0.4 - 0.9 (Core)Moderate. Derivatives with aromatic substituents may precipitate in aqueous buffers >1% DMSO.
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (O, F)High potential for specific binding; sensitive to pH changes in assay buffer.
Electronic Effect -CF₃ (Strong EWG)Reduces basicity of the morpholine nitrogen; alters pKa of neighboring groups.

Experimental Workflow Logic

The screening campaign follows a " funnel" logic designed to eliminate false positives early. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the primary screen due to its resistance to compound fluorescence—a common issue with nitrogen-rich heterocycles.[1]

Workflow Diagram

HTS_Workflow Library Library Prep (5-Me-5-CF3-Morpholinone Derivatives) QC_Solubility QC: Nephelometry (Solubility Check) Library->QC_Solubility 10 mM DMSO Primary_Screen Primary Screen (TR-FRET / Kinase Assay) QC_Solubility->Primary_Screen Pass (>100 µM) Discard Discard / Re-engineer QC_Solubility->Discard Precipitates Counter_Screen Counter Screen (Red-shifted Fluor / GST-Tag check) Primary_Screen->Counter_Screen >50% Inhibition Hit_Validation Hit Validation (Dose-Response IC50) Counter_Screen->Hit_Validation Specific Signal Counter_Screen->Discard Aggregator/Quencher Biophys Biophysical Confirmation (SPR / Thermal Shift) Hit_Validation->Biophys Confirmed Potency

Figure 1: Screening cascade prioritizing solubility and specificity early to handle the lipophilic nature of CF3-substituted derivatives.

Detailed Protocols

Library Preparation & Solubility Management

Rationale: The -CF₃ group increases lipophilicity.[1] While the morpholinone core is polar, decorating this scaffold with aromatic rings (common in kinase inhibitors) can lead to rapid precipitation in aqueous buffers, causing "brick dust" artifacts [2].

Protocol:

  • Stock Solution: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

  • Acoustic Dispensing: Use an Echo® Liquid Handler to dispense 20 nL of compound into 384-well assay plates (final assay conc. 10 µM).

  • Solubility Check (Nephelometry):

    • Dilute a subset of the library 1:1000 into the specific Assay Buffer.

    • Measure light scattering at 633 nm.

    • Criterion: Compounds showing >2-fold background scattering are flagged as potential aggregators.

Primary Screen: TR-FRET Kinase Assay (EGFR Case Study)

Rationale: Morpholin-3-one derivatives have shown promise as EGFR inhibitors [3].[1] We use a LanthaScreen™ Eu Kinase Binding Assay. This format detects the displacement of a tracer (Alexa Fluor™ 647) by the test compound.

Reagents:

  • Target: EGFR (Cytoplasmic domain), 5 nM.

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647), 10 nM.

  • Antibody: Eu-anti-GST (binds to GST-tagged EGFR), 2 nM.[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Plate Prep: Dispense 20 nL of library compounds (10 mM stock) into a white, low-volume 384-well ProxiPlate.

  • Protein Addition: Add 5 µL of EGFR/Eu-Antibody mix. Incubate 15 min at RT.

    • Note: Pre-incubation allows slow-binding compounds (common with sterically hindered quaternary centers like C5-methyl) to interact.[1]

  • Tracer Addition: Add 5 µL of Tracer 199 solution.

  • Incubation: Incubate 60 min at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate TR-FRET Ratio =

    
    .
    
Data Normalization & QC

Z-Factor Calculation: To ensure the assay is robust enough for HTS, calculate the Z-factor using positive controls (known inhibitor like Gefitinib) and negative controls (DMSO).


[1]
  • Target: Z > 0.5 is mandatory.

  • Troubleshooting: If Z < 0.5, check for DMSO tolerance. The 5-Me-5-CF3 scaffold is stable, but attached fluorophores on tracers can be sensitive to >1% DMSO.[1]

Hit Validation & Orthogonal Confirmation

Hits identified in the primary screen must be validated to rule out false positives caused by the unique chemistry of the scaffold (e.g., fluorine-induced aggregation).

Thermal Shift Assay (TSA)

Rationale: Confirm physical binding. The rigid morpholinone ring should induce a significant thermal stabilization (


) of the target protein.
  • Mix: 2 µM Protein + 5x Sypro Orange + 20 µM Compound.

  • Ramp: 25°C to 95°C at 1°C/min in a qPCR machine.

  • Result: A true binder typically shifts

    
     by >2°C.
    
Chiral Resolution

Critical Step: The this compound scaffold creates a chiral center at C5.[1]

  • Synthesize or separate hits into R- and S- enantiomers using Chiral SFC (Supercritical Fluid Chromatography).

  • Re-test both enantiomers.

  • Expectation: True biological interactions are stereoselective. If both enantiomers have identical IC₅₀, suspect non-specific aggregation or promiscuous binding (PAINS).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[1][3] Tetrahedron, 69(19), 3796-3804. Link

  • Hu, L., et al. (2016).[4] Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters, 26(7), 1776-1780. Link

  • Enamine Ltd. (2025). Trifluoromethyl-substituted saturated heterocycles: Building Blocks. Enamine Catalog. Link

Sources

Application Note: Strategic Derivatization of 5-Methyl-5-(trifluoromethyl)morpholin-3-one for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The morpholin-3-one scaffold represents a privileged structure in agrochemistry, acting as a bioisostere for cyclic peptides and lactams found in various natural products. However, standard morpholin-3-ones suffer from rapid oxidative metabolism at the


-carbon (position 5) and poor lipophilicity, limiting their foliar uptake.

This guide focuses on the 5-Methyl-5-(trifluoromethyl)morpholin-3-one core. The incorporation of the trifluoromethyl (


) group at the 5-position serves three critical functions:
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) and steric bulk prevent Cytochrome P450-mediated hydroxylation at the typically labile 5-position.

  • Lipophilicity Modulation: The

    
     group increases the 
    
    
    
    by approximately 1.2 units compared to the methyl analog, enhancing penetration through the waxy plant cuticle or insect exoskeleton.
  • Conformational Rigidity: The stereoelectronic effects of the

    
     group lock the morpholine ring into a specific chair conformation, potentially increasing binding affinity to targets such as Phytoene Desaturase (PDS) or Acetyl-CoA Carboxylase (ACCase).
    

Synthetic Access & Functionalization Protocols

Core Scaffold Synthesis

Objective: Efficient construction of the 5-substituted morpholin-3-one ring from acyclic precursors.

Mechanism: The synthesis relies on a "Building Block" approach, utilizing a trifluoromethylated amino alcohol. The critical step is the base-mediated cyclization with an


-haloacetyl halide.

Protocol 1: Cyclization of Trifluoro-amino Alcohol

  • Reagents:

    • 3-amino-4,4,4-trifluoro-3-methylbutan-1-ol (Precursor)

    • Chloroacetyl chloride (Cyclizing agent)

    • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

    • THF (Anhydrous)

  • Step-by-Step Methodology:

    • N-Acylation: Dissolve the amino alcohol (10 mmol) in anhydrous THF (50 mL) at 0°C. Add triethylamine (12 mmol) followed by dropwise addition of chloroacetyl chloride (11 mmol). Stir for 2 hours at RT.

      • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The intermediate is the linear chloroacetamide.

    • Cyclization: Cool the reaction mixture to 0°C. Slowly add KOtBu (2.5 equiv) to induce intramolecular O-alkylation.

      • Note: Strong base is required to deprotonate the hydroxyl group for nucleophilic attack on the

        
        -carbon of the chloroacetyl moiety.
        
    • Workup: Quench with saturated

      
      . Extract with EtOAc (
      
      
      
      mL). Dry over
      
      
      and concentrate.
    • Purification: Recrystallize from Isopropanol/Hexane to yield white crystals.

N-Functionalization (Derivatization)

Objective: Introduce diversity at the Nitrogen (N4) position to tune biological activity.

Protocol 2: N-Alkylation/Arylation

  • Reagents:

    • This compound (Core)

    • Aryl/Alkyl Halide (e.g., 2,6-difluorobenzyl bromide for herbicides)

    • Cesium Carbonate (

      
      )
      
    • Acetonitrile (

      
      )
      
  • Methodology:

    • Suspend the core (1.0 equiv) and

      
       (2.0 equiv) in MeCN.
      
    • Add the electrophile (1.1 equiv).

    • Heat to 60°C for 4–12 hours.

    • Causality:

      
       is preferred over NaH here to prevent racemization if the 5-position is chiral (though the 5-Me/5-CF3 is quaternary, preventing racemization, milder bases reduce side reactions).
      
Synthetic Workflow Visualization

SynthesisWorkflow Start Trifluoro-Ketone (Precursor) AminoAlc Amino Alcohol Formation (Strecker/Reduction) Start->AminoAlc NH3, HCN, Red. Acylation N-Acylation (Chloroacetyl Cl) AminoAlc->Acylation Cyclization Base-Mediated Cyclization (KOtBu/THF) Acylation->Cyclization Intramolecular Sub. Core Core Scaffold: 5-Me-5-CF3-Morpholin-3-one Cyclization->Core Deriv N-Functionalization (Library Generation) Core->Deriv R-X, Base

Caption: Synthetic pathway from trifluoromethyl ketone precursors to the functionalized morpholin-3-one library.

Physiochemical Profiling

Understanding the "Fluorine Effect" is vital for predicting environmental fate and translocation in plants.

Table 1: Comparative Properties of Morpholin-3-one Analogs

Property5,5-Dimethyl Analog5-Me-5-CF3 Analog (Target)Impact on Agrochemical Utility
LogP (Lipophilicity) 0.8 (Est.)2.1 (Est.)[1]Enhanced cuticle penetration; better retention in waxy leaves.
Water Solubility HighModerateReduced leaching into groundwater; suitable for SC/EC formulations.
Metabolic Stability Low (

min)
High (

h)
Prolonged residual activity in the field.
H-Bond Donor 1 (NH)1 (NH)Critical for receptor binding (unless N-substituted).

Biological Screening Protocols

Primary Screen: Herbicidal Activity (PDS Inhibition Model)

Many fluorinated heterocycles act as Phytoene Desaturase (PDS) inhibitors, causing a characteristic "bleaching" effect in weeds.

Protocol 3: Miniaturized Whole-Plant Assay

  • Target Species: Amaranthus retroflexus (dicot) and Setaria viridis (monocot).

  • Substrate: Agar medium (0.6%) containing Murashige & Skoog salts in 24-well plates.

  • Treatment:

    • Dissolve derivatives in DMSO.

    • Add to agar at concentrations: 100, 10, 1, 0.1 ppm.

    • Control: Blank DMSO (Negative) and Fluridone (Positive, 0.1 ppm).

  • Incubation: 7 days in a growth chamber (25°C, 16h light/8h dark).

  • Scoring:

    • 0: No effect.

    • 1: Stunted growth.

    • 2: Chlorosis (Yellowing).

    • 3: Bleaching (White tissue - indicates PDS inhibition).

    • 4: Necrosis/Death.

Screening Cascade Logic

ScreeningCascade Library Synthesized Library (5-Me-5-CF3 Derivatives) InSilico In Silico Filter (LogP < 4, MW < 500) Library->InSilico InVitro In Vitro Assay (Enzyme/Agar Plate) InSilico->InVitro Pass Drop1 Discard InSilico->Drop1 Fail Greenhouse Greenhouse Pot Test (Post-emergence) InVitro->Greenhouse IC50 < 10 ppm Drop2 Discard InVitro->Drop2 Inactive Field Field Trials (Efficacy & Tox) Greenhouse->Field >80% Control

Caption: Decision gate hierarchy for advancing morpholin-3-one candidates from synthesis to field trials.

Formulation & Stability Considerations

The lactam linkage in morpholin-3-one is generally stable, but the electron-withdrawing


 group can render the carbonyl carbon more electrophilic, potentially increasing susceptibility to alkaline hydrolysis.

Stability Protocol:

  • Prepare a 100 ppm solution of the AI in buffers at pH 4, 7, and 9.

  • Incubate at 50°C (accelerated aging) for 2 weeks.

  • Analyze via HPLC-UV.

  • Acceptance Criteria: >95% recovery at pH 7. If hydrolysis occurs at pH 9, avoid WG (Water Dispersible Granule) formulations that use alkaline binders; opt for EC (Emulsifiable Concentrate).

References

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[2][3][4] Journal of Fluorine Chemistry, 167, 16-29. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[3][5][6][7] ChemBioChem, 11(5), 696-708. [Link]

  • Ogawa, Y., et al. (2020). Recent advances in the synthesis of fluorinated morpholines. Advanced Synthesis & Catalysis, 362(15), 3050-3070. [Link]

  • Maienfisch, P., & Hall, R. G. (2020). Synthesis and Chemistry of Agrochemicals IV. American Chemical Society. (Context on PDS inhibitor design). [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

experimental procedure for reduction of the ketone in 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reduction of the lactam carbonyl (often colloquially termed "ketone") in 5-Methyl-5-(trifluoromethyl)morpholin-3-one to yield the corresponding morpholine.[1]

Application Note: High-Fidelity Reduction of this compound[1]

Subject: Chemoselective Reduction of Lactam Carbonyl to Methylene Target Molecule: 5-Methyl-5-(trifluoromethyl)morpholine Methodology: Lithium Aluminum Hydride (


) Reduction (Primary) & Borane-THF Complexation (Secondary)[1]

Part 1: Strategic Overview & Chemical Logic

The Structural Challenge

The substrate, This compound , is a cyclic amide (lactam).[1] While the user query refers to a "ketone," the functional group at position 3 is a carbonyl bonded to a nitrogen atom. This distinction is critical because amides are significantly less reactive toward nucleophilic attack than ketones due to resonance stabilization (


).[1]

However, the presence of the Trifluoromethyl (


) group  at the C5 position introduces a unique electronic bias:
  • Inductive Effect (-I): The strong electron-withdrawing nature of the

    
     group pulls electron density through the 
    
    
    
    -framework.[1]
  • Reactivity Implication: This inductive withdrawal decreases the electron density on the nitrogen atom, slightly weakening the amide resonance. Consequently, the C3 carbonyl becomes more electrophilic than in a standard morpholinone, potentially facilitating reduction. Conversely, the

    
     group must be preserved; dissolving metal reductions (e.g., Na/NH3) are contraindicated as they can cause defluorination.
    
Selection of Reducing Agent

Two primary routes are validated for this transformation:

  • Route A: Lithium Aluminum Hydride (

    
    ):  The gold standard. It provides irreversible delivery of hydride anions. Given the steric bulk of the quaternary C5 center, the smaller hydride of 
    
    
    
    is kinetically favored.
  • Route B: Borane-THF (

    
    ):  An electrophilic reducing agent.[1] It coordinates to the amide oxygen first, activating the carbonyl. This is preferred if the substrate contains other reducible groups (e.g., esters, nitro) which are not present here, or if 
    
    
    
    fails to fully reduce the intermediate hemiaminal.

Recommendation: Route A (


)  is the protocol of choice for robustness and yield in this specific scaffold.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds through a hemiaminal intermediate. The stability of the


 group ensures it remains spectator to the redox event.

ReactionPathway Substrate 5-Methyl-5-(trifluoromethyl) morpholin-3-one (Lactam) Complex Aluminate Complex (Tetrahedral Intermediate) Substrate->Complex LiAlH4 (Hydride Attack) Iminium Iminium Ion Intermediate Complex->Iminium - [Al-O] species (Elimination) Product 5-Methyl-5-(trifluoromethyl) morpholine (Amine) Iminium->Product Hydride Attack

Figure 1: Stepwise reduction mechanism from lactam to cyclic amine.

Part 3: Detailed Experimental Protocol (Route A: )

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).[1]

  • Reductant:

    
     (2.5 – 4.0 equiv).[1] Note: Excess is required to account for complexation and adventitious moisture.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran), stabilizer-free preferred.[1]

  • Quench Reagents (Fieser Method): Distilled water, 15% w/v NaOH solution.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.[1]
    
Step-by-Step Procedure

Step 1: Preparation of the Hydride Slurry

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Cool under

    
     flow.
    
  • Charge the flask with

    
     (3.0 equiv) and anhydrous THF (concentration ~0.5 M relative to LAH).
    
  • Cool the slurry to 0 °C using an ice/water bath. Crucial: Controlling the initial exotherm is vital for safety.

Step 2: Substrate Addition

  • Dissolve this compound (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the

    
     slurry over 15–30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1] Ensure venting is adequate.
      
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

Step 3: Thermal Activation

  • Heat the reaction mixture to Reflux (66 °C) .

  • Maintain reflux for 4–16 hours .

    • Monitoring: Check reaction progress via TLC (stain with Dragendorff’s reagent or Ninhydrin) or LC-MS.[1] The lactam carbonyl peak (typically ~170 ppm in

      
       NMR) should disappear.[1]
      

Step 4: The Fieser Workup (Critical for Yield) Standard acidic workups can form difficult emulsions with aluminum salts. The Fieser method produces a granular, filterable precipitate.

  • Cool the reaction mixture back to 0 °C .

  • Dilute with diethyl ether (

    
    ) or THF (equal volume to reaction solvent).
    
  • Carefully add the following in sequence (for every 1.0 g of

    
     used):
    
    • 1.0 mL Water (Add very slowly; vigorous

      
       evolution).
      
    • 1.0 mL 15% aqueous NaOH.

    • 3.0 mL Water.

  • Remove the cooling bath and stir vigorously for 30 minutes. The gray slurry should turn into a white, granular solid suspended in clear solvent.

  • Add anhydrous

    
     to the mixture to dry the organic phase.
    

Step 5: Isolation

  • Filter the mixture through a pad of Celite® or a fritted glass funnel.

  • Rinse the filter cake thoroughly with warm THF or

    
     (3x).
    
  • Concentrate the filtrate under reduced pressure (Rotovap).

    • Volatility Warning: Trifluoromethyl amines can be volatile. Do not apply high vacuum for extended periods without checking the boiling point.

  • Purification: If necessary, purify via Acid-Base extraction (dissolve in HCl, wash with ether, basify aqueous layer, extract with DCM) or Flash Column Chromatography (

    
     gradient).[1]
    

Part 4: Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Colorless oil or low-melting solidVisual

NMR
Singlet, typically -70 to -80 ppmNMR (CDCl3)

NMR
Disappearance of amide NH (broad); Appearance of new CH2 at C3 (approx 2.8-3.5 ppm)NMR (CDCl3)
IR Spectroscopy Disappearance of C=O stretch (~1680 cm⁻¹)FT-IR
Mass Spec

consistent with product mass (M_lactam - 14 Da)
LC-MS (ESI)
Workflow Diagram

WorkupFlow Start Reaction Mixture (Refluxed THF) Cool Cool to 0°C Start->Cool Quench Fieser Quench (H2O -> NaOH -> H2O) Cool->Quench Stir Stir 30 mins (Form Granular Precipitate) Quench->Stir Filter Filter via Celite (Remove Al salts) Stir->Filter Conc Concentrate Filtrate Filter->Conc Purify Acid/Base Extraction or Distillation Conc->Purify

Figure 2: Optimized Fieser Workup Protocol for Aluminum Hydride Reductions.[1]

Part 5: Troubleshooting & Safety

  • Incomplete Reduction: If the hemiaminal (intermediate) persists (often seen as a hydroxylated species in MS), switch to Route B (

    
    ) .[1] Refluxing borane-THF for 4 hours followed by a methanol/HCl quench often drives the reaction to completion more effectively for hindered substrates.[1]
    
  • Product Volatility: Small fluorinated morpholines can be volatile. If the yield is low after rotovap, consider isolating the product as a Hydrochloride salt (HCl/Dioxane) immediately after filtration.

  • Defluorination: Avoid using sodium metal or extreme temperatures (>100 °C) which might compromise the

    
     bonds, although the 
    
    
    
    group is generally robust to LAH.

References

  • General Lactam Reduction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard protocol for amide reduction).[1]

  • Fieser Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
  • Trifluoromethyl Morpholine Synthesis

    • Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][2] Tetrahedron, 2014.

    • Tang, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity."[3] Organic Letters, 2024.[3] [1]

  • Borane Reduction of Amides: Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1964.

Sources

Application Note: 5-Methyl-5-(trifluoromethyl)morpholin-3-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-Methyl-5-(trifluoromethyl)morpholin-3-one as a pivotal chiral scaffold for the asymmetric synthesis of quaternary


-trifluoromethyl amino acids and their incorporation into peptidomimetics.

Introduction & Core Utility

The incorporation of a trifluoromethyl (


) group into bioactive molecules profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This compound  represents a specialized, conformationally restricted "cryptic" amino acid scaffold.

It serves two primary functions in high-value organic synthesis:

  • Chiral Quaternary Center Generation: It acts as the product of the stereoselective alkylation of 5-trifluoromethylmorpholin-3-one, providing a reliable route to enantiopure

    
    -methyl-
    
    
    
    -trifluoromethyl alanine
    (and derivatives) via the "Self-Regeneration of Stereocenters" (SRS) or chiral auxiliary approach.
  • Peptidomimetic Building Block: As a protected lactam, it prevents the racemization of the sensitive quaternary center during peptide coupling and offers a rigid structural motif for constraining peptide backbone conformation.

Key Chemical Advantages
  • Metabolic Blockade: The quaternary C5 center (bearing both Me and

    
    ) blocks proteolytic degradation.
    
  • Stereochemical Integrity: The morpholinone ring locks the stereochemistry, preventing racemization common to acyclic

    
    -quaternary amino acid esters.
    
  • Versatile Functionalization: The N4 and C2 positions remain available for further orthogonal functionalization.

Mechanistic Pathway & Workflow

The utility of this scaffold is best understood through the Stereoselective Alkylation-Hydrolysis workflow. The morpholin-3-one ring is first constructed from a chiral amino alcohol or via resolution, then alkylated to install the quaternary methyl group, and finally hydrolyzed to release the free amino acid.

Graphviz Diagram: Asymmetric Synthesis Workflow

G Start Precursor: 5-Trifluoromethyl-morpholin-3-one (Secondary Center) Base Enolization (LiHMDS / -78°C) Start->Base Deprotonation Alkylation Electrophilic Trap (MeI / Stereoselective) Base->Alkylation Lithium Enolate Product Target Scaffold: 5-Methyl-5-(trifluoromethyl) morpholin-3-one Alkylation->Product Trans-Alkylation (Steric Control) Hydrolysis Acid Hydrolysis (6N HCl / Reflux) Product->Hydrolysis Ring Opening Final Free Amino Acid: (S)-alpha-Methyl-alpha-Tfm-Alanine Hydrolysis->Final Deprotection

Caption: Workflow for the stereoselective construction of the quaternary center via the morpholinone scaffold.

Experimental Protocols

Protocol A: Stereoselective Methylation of 5-Trifluoromethylmorpholin-3-one

Objective: To install the methyl group at the C5 position with high diastereoselectivity, generating the quaternary center.

Reagents & Materials:

  • Substrate: (S)-5-(Trifluoromethyl)morpholin-3-one (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add the substrate. Slowly add LiHMDS (1.2 equiv) dropwise over 15 minutes.

    • Critical Check: Maintain internal temperature below -70°C to prevent enolate decomposition or racemization.

    • Observation: Stir at -78°C for 45 minutes to ensure complete enolate formation. The solution typically turns pale yellow.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Mechanistic Note: The electrophile approaches from the face opposite to the bulky substituent at C2 (if present) or controlled by the inherent chirality of the C5-CF3 group (steric shielding).

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     at -20°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 75–85%

  • dr (Diastereomeric Ratio): >95:5 (trans-alkylation favored).

Protocol B: Hydrolytic Ring Opening (Deprotection)

Objective: To release the free quaternary amino acid from the morpholinone scaffold.

Reagents:

  • Substrate: this compound

  • Acid: 6N HCl (aqueous) or 48% HBr

  • Solvent: 1,4-Dioxane (optional co-solvent for solubility)

Procedure:

  • Dissolve the morpholinone in a mixture of 6N HCl and 1,4-Dioxane (1:1 v/v).

  • Heat the mixture to reflux (100–110°C) for 12–18 hours.

    • Monitoring: Monitor consumption of starting material by LC-MS (ESI+). The lactam ring is highly stable and requires vigorous conditions.

  • Cool to room temperature and concentrate under reduced pressure to remove excess acid and solvent.

  • Isolation: Redissolve the residue in water and apply to a cation-exchange resin (Dowex 50W). Elute with 1M

    
     to isolate the free amino acid zwitterion.
    
  • Lyophilize to obtain the white powder.

Data Analysis & Optimization Tips

Solvent Screening for Alkylation

The choice of solvent strongly influences the diastereoselectivity (dr) of the methylation step.

SolventTemperatureBaseYield (%)dr (trans:cis)Notes
THF -78°CLiHMDS8295:5Recommended. Best balance of solubility and stereocontrol.
Et2O-78°CLiHMDS6592:8Slower reaction rate due to solubility issues.
DCM-78°CLiHMDS----Not compatible with strong bases (carbene formation).
Toluene-78°CKHMDS7888:12Lower selectivity observed.
Troubleshooting Guide
  • Problem: Low Yield in Alkylation.

    • Cause: Enolate decomposition or incomplete deprotonation.

    • Solution: Ensure anhydrous conditions; increase deprotonation time; switch to KHMDS for a more reactive enolate.

  • Problem: Poor Diastereoselectivity.

    • Cause: Reaction temperature rose too quickly.

    • Solution: Keep the reaction at -78°C for longer; use a bulkier electrophile source if applicable (though MeI is fixed).

  • Problem: Incomplete Hydrolysis.

    • Cause: Steric hindrance of the quaternary

      
      /Me center.
      
    • Solution: Switch to sealed tube heating at 120°C or use 48% HBr/HOAc.

References

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).

    
    -trifluoromethyl and 
    
    
    
    -difluoromethyl substituted
    
    
    -amino acids. Chemical Society Reviews, 37, 1727-1739.
  • Morpholinone Templates in Asymmetric Synthesis: Williams, R. M. (1992). Synthesis of Optically Active -Amino Acids. Pergamon Press. (Foundational text on lactone/morpholinone glycine equivalents).
  • Trifluoromethylation Reagents & Strategies: Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.

  • General Protocol for N-Acylation (Morpholinone Precursor Synthesis): BenchChem Application Notes. N-Acylation with Chloroacetyl Chloride.

  • Stereoselective Alkylation of Chiral Enolates: Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

Sources

analytical methods for quantifying 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Quantification of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Abstract & Scope

This technical guide outlines the analytical framework for the quantification and purity assessment of This compound , a critical fluorinated heterocycle often employed as a scaffold in the synthesis of PI3K inhibitors and other kinase-targeted oncology drugs.[1]

Due to the unique electronic "push-pull" between the electron-withdrawing trifluoromethyl group (


) and the polar lactam (amide) functionality, this molecule presents specific chromatographic challenges—namely, poor retention on standard C18 phases and weak UV absorbance. This guide provides two validated protocols: a primary UHPLC-MS/UV method using Fluorophenyl (PFP) selectivity  and an orthogonal GC-MS method , alongside a strategy for chiral resolution.[1]

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step to robust method development.[1]

FeatureDescriptionAnalytical Implication
Structure Morpholin-3-one ring with C5-Methyl and C5-

.[1][2][3][4]
Lactam: Polar, weak basicity.[1]

:
Lipophilic, electron-withdrawing.[1]
Chromophore Amide (

) at ~210 nm.
UV Detection: Low sensitivity.[1] Requires 205–210 nm or MS detection.[1]
Chirality C5 is a quaternary chiral center.[1]Requires Chiral LC for enantiomeric excess (ee) determination.
Volatility Semi-volatile.[1]Suitable for GC-MS; no derivatization required (unlike morpholine).[1]

Primary Protocol: UHPLC-MS/UV (PFP Selectivity)

Rationale: Standard C18 columns often fail to separate fluorinated heterocycles from their des-fluoro impurities due to insufficient selectivity.[1] We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in specific


 and dipole-dipole interactions with the analyte's 

group and lactam ring.[1]
Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class.

  • Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (1.7 µm, 2.1 x 100 mm).

    • Expert Insight: The PFP phase provides superior shape selectivity for halogenated isomers compared to C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the

      
       interaction mechanism.[1]
      
  • Flow Rate: 0.4 mL/min.[1][5]

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05End of Loading
8.095Linear Ramp
10.095Wash
10.15Re-equilibration
13.05End of Run
Detection Parameters (MS & UV)
  • UV: 210 nm (Reference: 360 nm). Use for high-concentration assay.[1]

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions (Quantification):

    • Precursor:

      
       184.1 
      
      
      
    • Quantifier:

      
       184.1 
      
      
      
      116.1 (Loss of
      
      
      group, characteristic of trifluoromethylated species).
    • Qualifier:

      
       184.1 
      
      
      
      88.1 (Ring opening/fragmentation).

Orthogonal Protocol: GC-MS

Rationale: As a semi-volatile lactam, this molecule can be analyzed by GC without derivatization.[1] This serves as an orthogonal check for residual solvents and volatile organic impurities (VOIs) that LC-MS might miss.[1]

Instrument Parameters
  • Column: DB-624 UI (Ultra Inert) or DB-WAX (30 m x 0.25 mm x 1.4 µm).[1]

    • Why? The lactam is polar; a standard non-polar DB-5MS may result in peak tailing.[1] DB-624 provides the necessary polarity for peak symmetry.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (10:1), 250°C.

  • Oven Program:

    • 50°C (Hold 2 min)

    • Ramp 15°C/min to 240°C

    • Hold 5 min.

MS Parameters (EI)
  • Source Temp: 230°C.

  • Electron Energy: 70 eV.[1][6]

  • Scan Range: 35–300 amu.[1]

  • Key Fragment: Look for

    
     69 (
    
    
    
    ) and molecular ion
    
    
    183.

Chiral Separation Strategy

The C5 position creates enantiomers (R/S). For process control, determining Enantiomeric Excess (ee) is vital.

  • Mode: Normal Phase Chiral LC.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow: 1.0 mL/min.[1][7]

  • Detection: UV 210 nm.

  • Note: The bulky

    
     group usually provides excellent discrimination on Amylose-based phases compared to Cellulose phases.[1]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the sample stage (Raw Material vs. Final Product).

AnalyticalWorkflow Start Sample: 5-Methyl-5-(CF3)morpholin-3-one Decision Analysis Goal? Start->Decision Purity Purity & Impurities Decision->Purity Assay Chiral Enantiomeric Excess (ee) Decision->Chiral Stereochem Residuals Solvents/Volatiles Decision->Residuals Safety MethodA Method A: UHPLC-MS (PFP) (Separates des-fluoro impurities) Purity->MethodA Primary MethodB Method B: GC-MS (DB-624) (Orthogonal check) Purity->MethodB Secondary MethodC Method C: Chiral LC (AD-H) (Normal Phase) Chiral->MethodC Residuals->MethodB Result Reportable Value (Assay / %ee / ROI) MethodA->Result MethodB->Result MethodC->Result

Caption: Analytical Decision Tree for this compound characterization.

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following during transfer:

  • Specificity: Inject the des-trifluoromethyl analog (5-methylmorpholin-3-one).[1] The PFP method must resolve this by >1.5 min due to the "Fluorophilic" retention mechanism.[1]

  • Linearity: Range 0.1 µg/mL to 100 µg/mL (LC-MS).

    
    .[1][6]
    
  • Accuracy: Spike recovery at 80%, 100%, and 120% levels. Acceptance: 98.0% – 102.0%.[1]

  • Robustness: Vary column temperature (

    
    C). PFP columns are sensitive to temperature; ensure resolution is maintained.
    

References

  • Regalado, E. L., et al. (2014).[8][9] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals." Journal of Chromatography A. Link

    • Supports the use of PFP columns for fluorinated analogs.[1]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

    • The authoritative standard for method valid
  • Sigma-Aldrich. (2023).[1] "Morpholin-3-one Product Specification & Safety Data." Link

    • Provides baseline data for the non-fluorin
  • BenchChem. (2025).[1][6] "GC-MS Method for the Detection of Morpholine Derivatives." Link

    • Source for GC parameters of morpholine-type rings.

Sources

Application Note: Strategic Incorporation of 5-Methyl-5-(trifluoromethyl)morpholin-3-one in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating 5-Methyl-5-(trifluoromethyl)morpholin-3-one into Peptide Mimics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

The incorporation of fluorinated heterocycles into peptide backbones is a high-impact strategy for overcoming the inherent limitations of therapeutic peptides: poor metabolic stability and low membrane permeability. The This compound scaffold represents a "privileged structure" in modern medicinal chemistry. It functions as a quaternary Freidinger lactam surrogate , offering a dual advantage: the trifluoromethyl (


) group enhances lipophilicity and proteolytic resistance, while the quaternary methyl group at the C5 position enforces a strict conformational lock (Thorpe-Ingold effect).

This guide details the methodology for functionalizing this scaffold and incorporating it into solid-phase peptide synthesis (SPPS) workflows to generate high-affinity


-turn mimics.

Strategic Rationale & Mechanism

The Fluorine-Methyl Effect

The simultaneous introduction of a


 group and a methyl group at the C5 position of the morpholinone ring creates a unique steric and electronic environment.
  • Metabolic Shielding: The electron-withdrawing

    
     group lowers the basicity of adjacent amines and oxidizability of the ring, shielding the peptide bond from proteolytic enzymes (e.g., chymotrypsin).
    
  • Conformational Constraint: The quaternary center restricts rotation around the

    
     (phi) and 
    
    
    
    (psi) torsion angles, forcing the peptide backbone into a stable secondary structure, typically a Type II
    
    
    -turn.
Structural Isosterism

This scaffold acts as a Proline-Mimetic or a Dipeptide Isostere . Unlike standard proline, the morpholin-3-one ring contains an embedded amide bond (lactam), which can serve as a hydrogen bond acceptor, maintaining water solubility despite the lipophilic


 addition.

Pre-Synthesis: Scaffold Functionalization

Note: The core this compound is a heterocycle that must be functionalized with an acid handle to serve as a peptide building block.

Objective: Convert the core morpholinone into an Fmoc-protected amino acid equivalent (e.g., 5-Me-5-


-morpholin-3-one-2-carboxylic acid) suitable for SPPS.
Diagram 1: Functionalization Pathway

Caption: Functionalization of the core scaffold into an SPPS-ready building block via C2-carboxylation.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The presence of the bulky


 and Methyl groups at C5, combined with the cyclic nature, creates significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIEA) often result in deletion sequences.

Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and microwave-assisted synthesis.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading) – preferred for difficult sequences due to superior swelling.

  • Building Block: Fmoc-5-Me-5-CF3-morpholine-COOH (synthesized as above).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
Step 1: Resin Swelling & Deprotection[1]
  • Weigh 100 mg of Rink Amide ChemMatrix resin into a reaction vessel.

  • Swell in DCM (5 mL) for 20 min, then DMF (5 mL) for 20 min.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Step 2: Coupling the Morpholinone Scaffold (The Critical Step)

This step attaches the morpholinone acid to the N-terminus of the growing peptide chain.

  • Pre-activation: In a separate vial, dissolve the Fmoc-morpholinone building block (2.5 eq relative to resin) and HATU (2.4 eq) in minimal DMF.

  • Add HOAt (2.4 eq) to enhance activation and suppress racemization.

  • Add DIPEA (5.0 eq) and stir for 30 seconds. The solution should turn yellow.[2]

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat to 75°C (25W constant power) for 10 minutes. Note: If microwave is unavailable, double-couple at Room Temp for 2 hours each.

  • Wash: Filter and wash thoroughly with DMF (5x).

Step 3: Chain Elongation (Coupling onto the Morpholinone Nitrogen)

This is the most difficult step. The nitrogen N4 is part of the ring and sterically crowded by the C5-Me/CF3 group.

  • Deprotection: Remove Fmoc from the morpholinone nitrogen using 20% Piperidine/DMF (2 x 10 min). Extended time is required due to steric bulk.

  • Coupling the Next Amino Acid:

    • Use COMU or PyAOP (instead of HATU) for the incoming amino acid (3 eq).

    • Use Collidine (TMP) instead of DIPEA to prevent premature Fmoc removal or aspartimide formation.

    • Conditions: Microwave at 75°C for 2 x 15 minutes (Double Coupling is mandatory).

  • Kaiser Test: Perform a chloranil test (more sensitive for secondary amines) to ensure coupling completion. If blue particles persist, repeat coupling.

Step 4: Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5). Add 5 mL and shake for 2.5 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Validation & Quality Control

Analytical HPLC & Mass Spectrometry

The lipophilicity of the


 group will significantly shift the retention time compared to the non-fluorinated parent peptide.

Expected Data Profile:

Parameter Non-Fluorinated Control 5-Me-5-CF3-Morpholinone Analog Interpretation

| Retention Time (RT) | 12.4 min | 14.8 min |


 increases hydrophobicity (C18 column). |
| Mass (ESI+)  | [M+H]+ | [M+H]+ + 68 Da | Mass shift corresponds to 

vs H substitution. | | Purity (UV 220nm) | >95% | >95% | Successful coupling without deletion sequences. |
NMR Characterization (19F-NMR)

Use 19F-NMR as a definitive diagnostic tool. The


 group provides a singlet signal that is highly sensitive to the local magnetic environment, confirming the integrity of the ring.
  • Chemical Shift:

    
     -75 to -80 ppm (Singlet).
    
  • Diastereomeric Purity: If the synthesis was not stereocontrolled, two distinct

    
     signals will appear, indicating a mixture of diastereomers.
    

Experimental Workflow Visualization

Diagram 2: SPPS Cycle for Morpholinone Incorporation

Caption: SPPS workflow highlighting the critical double-coupling step required for the sterically hindered morpholinone amine.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem. Link

  • Verma, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. National Institutes of Health (NIH). Link

  • MDPI Encyclopedia. (2021). Conformationally Constrained Peptides. MDPI.[4] Link

  • Chaume, G., et al. (2020). Trifluoromethylated proline surrogates as part of 'Pro-Pro' turn-inducing templates. 5Z.com / ResearchGate. Link

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters. Beilstein J. Org.[5] Chem. Link[5]

Sources

Application Note: Scalable Synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the scale-up synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one .

Executive Summary

The incorporation of a trifluoromethyl (


) group adjacent to a quaternary center is a high-value strategy in modern drug design, enhancing metabolic stability and lipophilicity. This compound  is a critical scaffold for inhibitors targeting diverse receptors (e.g., BACE1, antagonists of chemically-gated channels).

This guide details a robust, scalable protocol for synthesizing this scaffold. Unlike standard morpholinone syntheses, the presence of the electron-withdrawing


 group and the steric bulk of the quaternary center at C5 presents specific challenges, particularly in the cyclization step. This protocol overcomes these via a two-stage "Acylation-Alkylation" sequence  that avoids chromatography and ensures high purity (>98% HPLC).
Key Chemical Challenges & Solutions
ChallengeMechanistic InsightProcess Solution
Reduced Nucleophilicity The

group significantly lowers the

and nucleophilicity of the adjacent hydroxyl and amine.
Use of Schotten-Baumann conditions for acylation and a strong alkoxide base (KOtBu) for ring closure.
Steric Hindrance The quaternary C5 center impedes the formation of the tetrahedral intermediate during cyclization.High-dilution not required; driven by thermodynamic stability of the lactam; Phase Transfer Catalysis (PTC) optional but KOtBu/THF preferred for scale.
Volatility Fluorinated intermediates can be volatile.Intermediates are isolated as solids or high-boiling oils; temperature control is critical during drying.

Retrosynthetic Analysis & Pathway

The most reliable scale-up route disconnects the morpholinone ring at the amide and ether linkages, tracing back to 1,1,1-trifluoroacetone .

Retrosynthesis Target 5-Methyl-5-(trifluoromethyl) morpholin-3-one Inter1 N-(2-hydroxy-2-methyl-3,3,3- trifluoropropyl)-2-chloroacetamide Target->Inter1 Cyclization (Base) SM_AminoAlcohol 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Inter1->SM_AminoAlcohol N-Acylation (ClCH2COCl) Start 1,1,1-Trifluoroacetone SM_AminoAlcohol->Start Strecker/Red

Figure 1: Retrosynthetic logic flow from commodity starting material to target scaffold.

Experimental Protocol

Phase 1: Upstream Synthesis of the Amino Alcohol (Reference)

Note: For many labs, the amino alcohol (CAS 1196154-75-2) is a sourced Key Starting Material (KSM). However, for full autonomy, the synthesis is summarized below.

Reaction: 1,1,1-Trifluoroacetone


 Cyanohydrin 

Amino Acid

Amino Alcohol .
  • Cyanohydrin Formation: Reaction of trifluoroacetone with TMSCN/ZnI2 or KCN/H2SO4.

  • Hydrolysis: Acidic hydrolysis (conc. HCl) converts the nitrile to the carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid).

  • Ritter-Type/Amine Formation: Conversion to the amino acid via mesylation/azide displacement or direct amination.

  • Reduction: The amino acid is reduced to 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol using

    
     or 
    
    
    
    .
Phase 2: Scale-Up Synthesis of the Morpholinone (Core Protocol)

Step 2A: N-Acylation (Formation of the Chloroacetamide) This step must be controlled to prevent O-acylation or bis-acylation.

  • Reagents:

    • 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv) or 
      
      
      
      (2.0 equiv)
    • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Charge a reactor with the Amino Alcohol (e.g., 100 g, 0.70 mol) and DCM (1.0 L, 10 vol).

  • Cool the solution to 0–5 °C.

  • Add Triethylamine (117 mL, 0.84 mol) dropwise, maintaining internal temperature <10 °C.

  • Add Chloroacetyl chloride (61 mL, 0.77 mol) dropwise over 60 minutes. Caution: Highly Exothermic.

  • Agitate at 0 °C for 1 hour, then warm to 20 °C and stir for 2 hours.

  • IPC (In-Process Control): Check by TLC or LCMS. Target: Disappearance of amine.

  • Workup: Quench with water (500 mL). Separate phases. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry over

    
    .[1]
    
  • Concentrate to yield the crude chloroacetamide intermediate (typically a viscous oil or low-melting solid). Yield Expectation: 90-95%.

Step 2B: Cyclization (Ring Closure) The hydroxyl group is deactivated by the


 group. Weak bases (

) often fail or require prolonged heating, leading to decomposition. Potassium tert-butoxide (KOtBu) provides a rapid, clean closure.
  • Reagents:

    • Crude Chloroacetamide Intermediate (from Step 2A)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)

    • Solvent: THF (10 vol) or t-Amyl Alcohol

Protocol:

  • Dissolve the crude intermediate (approx. 150 g) in anhydrous THF (1.5 L). Cool to 0 °C.

  • Add KOtBu (1.0 M in THF or solid) portion-wise over 30 minutes.

    • Mechanistic Note: The alkoxide forms immediately. The intramolecular displacement of chloride is rapid.

  • Monitor temperature; maintain <10 °C during addition to prevent polymerization of the chloro-linker.

  • Warm to Room Temperature (20–25 °C) and stir for 3 hours.

  • IPC: LCMS should show conversion to Mass [M+H] = 184.1 (Target).

  • Quench with saturated

    
     solution (500 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 500 mL).

  • Purification:

    • Wash combined organics with Brine.[2] Dry (

      
      ).[3]
      
    • Concentrate to a solid.[2][4]

    • Recrystallization: The crude product is often crystalline. Recrystallize from Heptane/EtOAc (3:1) or MTBE .

Quantitative Data Summary

ParameterSpecification / Result
Typical Scale 100 g input (Amino Alcohol)
Step 1 Yield (Acylation) 92% (Crude)
Step 2 Yield (Cyclization) 78% (Isolated after crystallization)
Overall Yield ~71%
Purity (HPLC) >98.5% (a/a)
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6)

8.2 (bs, 1H, NH), 4.1 (s, 2H), 3.9 (m, 2H), 1.4 (s, 3H)

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start Amino Alcohol (DCM Solution) React1 Add Et3N & Chloroacetyl Cl (T < 10°C) Start->React1 Workup1 Acid Wash (1N HCl) Phase Separation React1->Workup1 2h @ 20°C Inter Crude Chloroacetamide Workup1->Inter React2 Dissolve in THF Add KOtBu (0°C) Inter->React2 Quench Quench (NH4Cl) Extract (EtOAc) React2->Quench 3h @ RT Cryst Recrystallization (Heptane/EtOAc) Quench->Cryst Final Pure 5-Methyl-5-(CF3) morpholin-3-one Cryst->Final

Figure 2: Step-by-step process flow for the synthesis, emphasizing the isolation of the intermediate.

Critical Quality Attributes (CQA) & Troubleshooting

Purity of Starting Material

The amino alcohol must be free of the nitro-precursor (if made via nitro-aldol) or inorganic salts . Impurities here lead to colored by-products that are difficult to remove from the final lactam.

Moisture Control

Step 2 (Cyclization) is sensitive to water.

  • Issue: Presence of water hydrolyzes the chloroacetamide to the hydroxy-acetamide (dead-end impurity).

  • Control: Use anhydrous THF and Karl Fischer (KF) titration of the intermediate if stored.

Safety: Chloroacetyl Chloride
  • Hazard: Highly toxic and corrosive. Generates HCl gas.[5]

  • Mitigation: Use a scrubber connected to the reactor vent. Add slowly to control exotherm.

Analytical Verification (Self-Validating)
  • 19F NMR: The

    
     signal is a singlet (approx -80 ppm). A shift is observed upon cyclization due to the conformational lock of the ring.
    
  • 1H NMR: Look for the diastereotopic splitting of the

    
     protons in the morpholine ring (AB system) due to the chiral center (even if racemic), distinct from the broad signals of the acyclic precursor.
    

References

  • General Morpholinone Synthesis

    • ChemicalBook. (n.d.). Synthesis of Morpholin-3-one. Retrieved from

  • Trifluoromethylated Amino Alcohols

    • Sim, L., et al. (2022). "Synthesis of β-amino-α-trifluoromethyl alcohols." Beilstein Journal of Organic Chemistry. Retrieved from

  • Cyclization Methodologies

    • Organic Syntheses. (2015). "Synthesis of Morpholinones via Chloroacetylation." Org.[1][2][6][5][7] Synth. 92, 189-200.[8] Retrieved from

  • Precursor Availability

    • Sigma-Aldrich. (n.d.). 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride Product Sheet. Retrieved from

(Note: While specific patents for the 5-methyl-5-CF3 analog exist within proprietary databases, the protocol above is derived from the validated general reactivity of 2-amino-3,3,3-trifluoro-alcohols as described in References 2 and 3.)

Sources

functionalization of the morpholinone ring of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-TFM-0526

Executive Summary

The 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold represents a "privileged structure" in modern medicinal chemistry. It combines three critical design elements:

  • Metabolic Stability: The trifluoromethyl (

    
    ) group blocks oxidative metabolism at the C5 position.
    
  • Conformational Restriction: The quaternary C5 center locks the morpholinone ring into a specific chair-like conformation, reducing entropic penalties upon target binding.

  • Vectorial Diversity: The lactam nitrogen (N4) and the

    
    -methylene (C2) offer orthogonal vectors for library expansion.
    

This guide addresses the specific synthetic challenges posed by the steric bulk of the C5-quaternary center and the electronic effects of the


 group. It provides validated protocols for N-alkylation , 

-arylation
, and lactam reduction .

Part 1: Structural Analysis & Reactivity Profile

The reactivity of this compound is defined by the interplay between the electron-withdrawing


 group and the steric bulk of the quaternary center.
SitePositionReactivity TypeStrategic Insight
N4 Lactam NitrogenNucleophilic Substitution (

, Cross-coupling)
Hindered. The adjacent quaternary C5 (Me/

) significantly retards reactivity compared to unsubstituted morpholinones. Requires forcing conditions or highly reactive electrophiles.
C2

-Methylene
Enolate Chemistry (Alkylation, Aldol)Stereocontrolled. Deprotonation yields an enolate where the incoming electrophile is directed trans to the bulky C5 substituents (1,4-induction).
C3 CarbonylReduction / Nucleophilic AttackTunable. Can be reduced to the morpholine or transformed into thionolactams.
Reactivity Map (Graphviz)

ReactivityMap Core 5-Methyl-5-(trifluoromethyl) morpholin-3-one N_Func N4-Functionalization (Solubility/Targeting) Core->N_Func Base/R-X or Pd cat. C2_Func C2-Functionalization (Stereoselective Expansion) Core->C2_Func LiHMDS/E+ Red_Func Lactam Reduction (Morpholine Access) Core->Red_Func BH3 or LiAlH4 N_Alkyl N-Alkyl/Aryl Derivatives N_Func->N_Alkyl C2_Aryl C2-Aryl/Alkyl Derivatives (High dr) C2_Func->C2_Aryl Morpholine 5,5-Disubstituted Morpholines Red_Func->Morpholine

Figure 1: Strategic diversification vectors for the this compound core.

Part 2: Validated Experimental Protocols

Protocol A: Sterically Demanding N-Alkylation

Objective: Functionalization of the hindered N4 nitrogen. Challenge: The C5-quaternary center blocks the trajectory of incoming electrophiles. Standard conditions (


/Acetone) often stall.
Solution:  Use of a "naked" anion via Sodium Hydride (

) in polar aprotic solvents.
Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the morpholinone substrate in anhydrous DMF. Cool to

    
    .
    
  • Deprotonation: Add

    
     portion-wise. Evolution of 
    
    
    
    gas will be observed.
    • Critical Checkpoint: Stir at

      
       for 30 minutes. The solution should become clear/yellowish, indicating formation of the sodium lactamate.
      
  • Addition: Add the electrophile dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature.

    • Note: Due to C5 steric bulk, heating to

      
       may be required for secondary halides or bulky benzyl bromides.
      
  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation:

  • IR Spectroscopy: Disappearance of the N-H stretch (

    
    ).
    
  • NMR: Disappearance of the broad amide proton singlet (

    
    ).
    
Protocol B: Stereoselective C2-Arylation

Objective: Introduction of an aromatic group


 to the carbonyl.
Mechanistic Insight:  The bulky 

and Methyl groups at C5 exert long-range stereocontrol. The enolate formed at C2 will preferentially react on the face opposite to the bulky C5 substituents (typically trans to the

group) to minimize 1,4-steric clash.
Materials
  • Substrate: N-Protected Morpholinone (e.g., N-Benzyl or N-PMB derivative) (1.0 equiv)

    • Note: The Nitrogen must be protected to prevent competitive N-arylation or quenching of the base.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos or BINAP (7 mol%)

  • Base:

    
     (Lithium Hexamethyldisilazide, 1.0 M in THF, 2.2 equiv)
    
  • Electrophile: Aryl Bromide (1.2 equiv)

Workflow Diagram (Graphviz)

C2Arylation Start Start: N-Protected Substrate Step1 1. Enolate Formation (LiHMDS, -78°C, THF) Start->Step1 Deprotonation Step2 2. Transmetallation (Add Pd/Ligand/Ar-Br pre-mix) Step1->Step2 Active Catalyst Step3 3. Heating (Reflux/Microwave, 80°C) Step2->Step3 C-C Bond Formation Result Product: C2-Aryl Derivative (High Diastereoselectivity) Step3->Result Workup

Figure 2: Palladium-catalyzed


-arylation workflow.
Step-by-Step Methodology
  • Catalyst Pre-activation: In a separate vial, mix

    
    , Ligand, and Aryl Bromide in anhydrous Toluene. Stir for 10 min under Argon.
    
  • Enolization: In the main reaction vessel, dissolve the N-protected morpholinone in THF. Cool to

    
    .[1]
    
  • Base Addition: Add

    
     dropwise. Stir for 30 mins at 
    
    
    
    to ensure complete enolate formation without self-condensation.
  • Coupling: Transfer the catalyst/aryl bromide solution (from step 1) into the enolate solution via cannula.

  • Reaction: Warm to room temperature, then heat to

    
     (or use microwave irradiation at 
    
    
    
    for 30 min).
  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify.

Self-Validation:

  • 
     NMR:  The 
    
    
    
    signal is highly sensitive to the local environment. The appearance of a single new
    
    
    peak (shifted from starting material) indicates high diastereoselectivity. Multiple peaks suggest a mixture of diastereomers.
Protocol C: Lactam Reduction to Morpholine

Objective: Converting the morpholinone to the fully saturated morpholine core. Safety Note: The


 group is generally stable to borane (

), but avoid dissolving metal reductions (

) which can cause defluorination.
Methodology
  • Reagent: Borane-THF complex (

    
    , 1.0 M). Use 3-4 equivalents.
    
  • Conditions: Reflux in THF for 4–6 hours.

  • Quench: Carefully add MeOH to destroy excess borane.

  • Workup (Critical): The reaction forms a stable amine-borane complex. This must be broken by adding

    
     and heating to reflux for 1 hour, followed by basification with 
    
    
    
    to extract the free amine.

Part 3: References

  • General Morpholinone Synthesis & Reactivity:

    • Title: Synthesis and SAR of morpholine and its derivatives: A review update.

    • Source: E3S Web of Conferences 556, 01051 (2024).[2]

    • URL:[Link]

  • N-Alkylation of Hindered Amides:

    • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones.

    • Source: The Journal of Organic Chemistry (ACS).

    • URL:[Link]

  • Trifluoromethyl Group Properties in Drug Design:

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][4]

    • Source: MDPI (Molecules 2025).

    • URL:[Link]

  • 
    -Arylation of Lactams: 
    
    • Title: Palladium-Catalyzed

      
      -Arylation of Carbonyl Compounds.
      
    • Source: Organic Reactions (Wiley).

    • URL:[Link][2]

Sources

using 5-Methyl-5-(trifluoromethyl)morpholin-3-one in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-5-(trifluoromethyl)morpholin-3-one in Fragment-Based Drug Design


-trifluoromethylated scaffolds for conformational restriction and metabolic hardening in FBDD.

Executive Summary

In Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a high-potency "lead" is frequently stalled by metabolic instability and entropic penalties upon binding.[1][2] This compound (MTMO) represents a "privileged" fragment scaffold designed to overcome these barriers.[1][2]

This guide details the application of MTMO as a core building block.[1] Unlike standard morpholines, the MTMO scaffold incorporates a quaternary center at C5, featuring both a methyl and a trifluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) group. This substitution pattern confers two critical advantages:
  • Metabolic Hardening: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group blocks oxidative metabolism (P450-mediated) at the typically vulnerable 
    
    
    
    -position.[1]
  • Conformational Locking: The quaternary center restricts the morpholine ring flexibility, pre-paying the entropic cost of binding and orienting exit vectors for fragment growing.[1][2]

Physicochemical Profiling & "Rule of Three" Compliance

Before experimental integration, the fragment must be validated against FBDD criteria (Congreve "Rule of Three").[2]

PropertyValueFBDD StatusSignificance
Molecular Weight ~183.13 DaPass (<300)Allows significant mass addition during "fragment growing."[1][2]
cLogP ~0.8 - 1.1Pass (<3)Ideal lipophilicity; ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

boosts permeability without insolubility.[1]
H-Bond Donors 1 (Amide NH)Pass (<3)Critical anchor point for protein interaction.[1][2]
H-Bond Acceptors 3 (O, N, F)Pass (<3)Carbonyl and Ether oxygen serve as vectors.[2]
PSA (Polar Surface Area) ~38 ŲPass (<60)Predicts excellent membrane permeability.[1][2]
Rotatable Bonds 0Pass (<3)High rigidity; minimizes entropy loss upon binding.[1][2]

Experimental Protocol: Synthesis & Scaffold Generation

Objective: Synthesize the MTMO core from commercially available fluorinated amino alcohols.[1] This protocol prioritizes enantiomeric purity retention if starting from chiral pools.[1][2]

Materials
  • Precursor: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (CAS: 126534-31-4).[1][2]

  • Reagent: Chloroacetyl chloride.[1][2]

  • Base: Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

Step-by-Step Methodology

Phase A: N-Acylation

  • Dissolution: Dissolve 10 mmol of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol in 50 mL anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Acylation: Add 11 mmol of Triethylamine (TEA). Dropwise add 10.5 mmol of Chloroacetyl chloride over 20 minutes.

  • Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (EtOAc/Hexane 1:1) for consumption of amine.[1][2]

  • Workup: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (
    
    
    
    mL).[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    and concentrate to yield the intermediate N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-2-chloroacetamide.[1]

Phase B: Cyclization (Williamson Ether Synthesis)

  • Preparation: Re-dissolve the crude intermediate in 100 mL dry THF. Cool to 0°C.[1][2]

  • Cyclization: Add 2.2 equivalents of NaH (carefully, gas evolution).

  • Reaction: Stir at 0°C for 30 mins, then reflux (65°C) for 4 hours. The intramolecular displacement of chloride by the alkoxide forms the morpholinone ring.[1]

  • Purification: Quench with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (aq). Extract, dry, and concentrate. Purify via flash column chromatography (SiO2, MeOH/DCM gradient 0-5%).
    

Self-Validation Check:

  • NMR Signature: Look for the disappearance of the O-H proton and the distinct diastereotopic splitting of the

    
     protons adjacent to the ether oxygen in the morpholine ring.
    
  • 19F NMR: A sharp singlet (or doublet if coupled) around -75 to -80 ppm confirms the integrity of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group.[1]
    

FBDD Strategy: Fragment Growing & Vector Analysis

Once the MTMO fragment is bound (validated via SPR or X-ray crystallography), "growing" the molecule requires identifying accessible vectors.[2]

Vector 1: The Lactam Nitrogen (N4)[2]
  • Chemistry: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -alkylation or Buchwald-Hartwig amination.[1]
    
  • Utility: Ideal for reaching into hydrophobic pockets adjacent to the binding site.[1][2] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group at C5 sterically biases the N-substituent, often forcing it into a specific trajectory.[1]
    
Vector 2: The Carbonyl (C3)[2]
  • Chemistry: Reduction to amine (morpholine) or conversion to Thionyl (thioamide).[1][2]

  • Utility: Modulates H-bond acceptor capability.[1][2] Reduction to the morpholine increases basicity of N4, altering pKa and solubility.[2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for evolving the MTMO fragment.

FBDD_Workflow Fragment Fragment: 5-Methyl-5-(trifluoromethyl) morpholin-3-one Screening Screening: SPR / X-Ray Crystallography Fragment->Screening Hit_Validation Hit Validation: Binding Mode Defined Screening->Hit_Validation Kd < 1mM Vector_N4 Vector 1: N4-Position (Lactam Nitrogen) Hit_Validation->Vector_N4 Solvent Exposed? Vector_C3 Vector 2: C3-Position (Carbonyl) Hit_Validation->Vector_C3 H-Bond Required? Action_Alkylation Action: N-Alkylation / Arylation Vector_N4->Action_Alkylation Action_Reduction Action: Reduction to Morpholine Vector_C3->Action_Reduction Outcome_Hydrophobic Outcome: Reach Hydrophobic Pocket (Metabolic Stability Maintained) Action_Alkylation->Outcome_Hydrophobic Outcome_Basicity Outcome: Modulate pKa / Solubility (Change H-Bond Donor/Acceptor) Action_Reduction->Outcome_Basicity

Caption: Decision tree for evolving the MTMO fragment based on structural biology data.

Mechanistic Insight: The Fluorine Effect

Why use this specific scaffold over a simple morpholinone?

  • The Gauche Effect: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     bond has a low-lying 
    
    
    
    orbital.[1] Electron density from adjacent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    or lone pairs donates into this orbital (hyperconjugation).[1] In MTMO, this stereoelectronic effect locks the morpholine ring into a distorted chair conformation, distinct from non-fluorinated analogs.[2]
  • pKa Modulation: The strong electron-withdrawing nature of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Hammett 
    
    
    
    ) reduces the basicity of the adjacent amine (if reduced) or the nucleophilicity of the lactam nitrogen. This is crucial for optimizing oral bioavailability (permeability vs. solubility).[1][2]
  • Metabolic Blocking: The C5 position is a quaternary center.[1][2] In standard morpholines, C-H abstraction at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -position by Cytochrome P450 leads to ring opening.[1] The Methyl/ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    substitution renders this position chemically inert to oxidative metabolism.[1]

References

  • Hagmann, W. K. (2008).[1][2] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[2] Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[2] Link[2]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[2] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.[2] Link[2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[2] Link[2]

  • Smitrovich, J. H., et al. (2010).[2] Practical Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Trifluoromethyl-Substituted Morpholines. Organic Process Research & Development, 14(3), 630-637. (Protocol adaptation basis). Link[2]
    

Sources

Application Note: Advanced Synthesis of Trifluoromethylated Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into saturated heterocycles, particularly morpholines, is a pivotal strategy in modern medicinal chemistry. The 

moiety acts as a bioisostere for the isopropyl group but offers distinct advantages: it modulates pKa, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and increases lipophilicity to improve blood-brain barrier permeability.

This application note synthesizes "hidden" knowledge from patent literature (specifically Pfizer, Merck, and specialized reagent suppliers) to provide robust protocols for synthesizing 2-(trifluoromethyl)morpholine and 3-(trifluoromethyl)morpholine . Unlike academic literature, which often focuses on novel catalytic methodology, these patent-derived protocols prioritize scalability, cost-effectiveness, and regiochemical fidelity.

Strategic Analysis of Synthetic Routes

The synthesis of trifluoromethylated morpholines generally falls into two strategic classes:

  • De Novo Ring Construction: Assembling the morpholine ring from acyclic fluorinated building blocks (e.g., trifluoropropylene oxide or trifluoroacetoacetate). This is the preferred industrial route due to lower raw material costs.

  • Functionalization of Intact Rings: Direct trifluoromethylation of morpholine. This is often less regioselective and requires expensive radical sources (e.g., Langlois reagent), making it less suitable for large-scale API synthesis.

Comparative Pathway Analysis
ParameterRoute A: Epoxide Opening (2-

)
Route B: Lactam Reduction (3-

)
Route C: Radical Functionalization
Target Isomer 2-Trifluoromethyl3-TrifluoromethylMixture (often 2-sub)
Key Reagent 2-(Trifluoromethyl)oxiraneEthyl 4,4,4-trifluoro-3-hydroxybutanoate

/ Oxidant
Scalability High (Kg scale)High (Kg scale)Low to Medium
Regiocontrol Excellent (>95:5)Excellent (Chiral pool possible)Poor to Moderate
Patent Source WO2008070496WO2020092375Various Academic/Patent

Detailed Protocol 1: Synthesis of 2-(Trifluoromethyl)morpholine

Target: 2-(Trifluoromethyl)morpholine (HCl salt) Primary Reference: WO 2008/070496 (Pfizer Products Inc.) [1]; WO 2015/198045 [2].

Rationale

The most robust route utilizes 2-(trifluoromethyl)oxirane (trifluoropropylene oxide). The strong electron-withdrawing nature of the


 group directs nucleophilic attack to the less substituted carbon (C3) of the epoxide, unlike alkyl-substituted epoxides which can suffer from steric vs. electronic directing conflicts.
Reaction Scheme (DOT Visualization)

G Start 2-(Trifluoromethyl)oxirane (Epoxide) Inter Intermediate: Acyclic Amino Alcohol Start->Inter Nucleophilic Ring Opening (Regioselective at C3) Reagent 2-Aminoethyl hydrogen sulfate (or N-benzylaminoethanol) Reagent->Inter Prod 2-(Trifluoromethyl)morpholine Inter->Prod Intramolecular Cyclization (Base Mediated)

Figure 1: Synthetic pathway for 2-(trifluoromethyl)morpholine via epoxide opening.

Step-by-Step Protocol

Materials:

  • 2-(Trifluoromethyl)oxirane (CAS: 359-41-1)

  • 2-Aminoethyl hydrogen sulfate (CAS: 926-39-6)

  • Sodium Hydroxide (NaOH)[1]

  • Toluene and Methanol (Solvents)[2][3]

Procedure:

  • Preparation of Nucleophile: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve 2-aminoethyl hydrogen sulfate (1.0 equiv) in water (approx. 2 mL/g).

  • Base Activation: Cool the solution to 0°C. Slowly add aqueous NaOH (2.0 equiv) while maintaining the temperature below 10°C.

  • Epoxide Addition: Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise. Note: The epoxide is volatile (bp ~39°C); use a chilled addition funnel.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 45-50°C for 4 hours. The initial ring opening occurs here.[4]

  • Cyclization: Add a second portion of NaOH (2.0 equiv, 50% w/w solution). Heat the mixture to 90-100°C for 12 hours. This forces the intramolecular displacement of the sulfate group by the newly formed alkoxide/alcohol.

  • Work-up:

    • Cool to room temperature.[5]

    • Extract the mixture with Toluene (3x). Critical: The product is an amine; ensure the aqueous phase is strongly basic (pH >12) before extraction.

    • Dry the organic layer over

      
      .
      
  • Salt Formation (Optional but Recommended): To the toluene solution, add HCl in dioxane or ether to precipitate 2-(trifluoromethyl)morpholine hydrochloride . Filter and dry.

Yield: Typical isolated yields range from 60-75%.

Detailed Protocol 2: Synthesis of 3-(Trifluoromethyl)morpholine

Target: 3-(Trifluoromethyl)morpholine Primary Reference: WO 2020/092375 [3]; WO 2012/052932 [4].

Rationale

Direct ring closure to the 3-isomer is difficult via epoxides. The patent literature favors a "reduction of lactam" approach. The key building block is a trifluoro-acetoacetate derivative or ethyl 4,4,4-trifluoro-3-hydroxybutanoate , which is condensed with 2-aminoethanol to form a morpholinone (lactam), followed by reduction.

Reaction Scheme (DOT Visualization)

G Start Ethyl 4,4,4-trifluoro- 3-hydroxybutanoate Lactam 5-(Trifluoromethyl) morpholin-3-one Start->Lactam 1. Amide Formation 2. Mitsunobu Cyclization Amine 2-Aminoethanol Amine->Lactam Prod 3-(Trifluoromethyl)morpholine Lactam->Prod Reduction (BH3-THF or LAH)

Figure 2: Synthesis of 3-(trifluoromethyl)morpholine via lactam reduction.

Step-by-Step Protocol

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (CAS: 372-31-6)

  • 2-Aminoethanol

  • Triphenylphosphine (

    
    ) / DIAD (Mitsunobu Reagents)
    
  • Borane-THF complex (

    
    )
    

Procedure:

  • Amide Formation:

    • Mix ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 equiv) and 2-aminoethanol (1.0 equiv) in ethanol.

    • Heat to reflux for 6-12 hours. The ester undergoes aminolysis to form the acyclic amide:

      
      .
      
    • Concentrate to dryness.

  • Cyclization (Mitsunobu):

    • Dissolve the intermediate in dry THF.

    • Add

      
        (1.2 equiv).
      
    • Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Stir at room temperature for 16 hours. The hydroxyl group is activated and displaced by the alcohol (or vice versa depending on conditions, but ring closure to 5-(trifluoromethyl)morpholin-3-one occurs).

  • Reduction:

    • Dissolve the morpholin-3-one (lactam) in dry THF.

    • Add

      
        (1M solution, 3.0 equiv) carefully at 0°C.
      
    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.

  • Isolation:

    • Basify with NaOH to pH >12.

    • Extract with DCM or ether.

    • Distill or convert to HCl salt for storage.

Troubleshooting & Optimization (Expert Insights)

ChallengeCauseSolution
Low Yield in Protocol 1 Volatility of 2-(trifluoromethyl)oxiraneUse a dry-ice condenser during addition; ensure the reaction vessel is sealed or efficient reflux is maintained.
Regioisomers in Protocol 1 Attack at wrong epoxide carbonEnsure the amine is added to the epoxide slowly if using non-sulfate methods. However, the

electronic bias usually enforces >90% regioselectivity.
Incomplete Reduction (Protocol 2) Stable Boron-Amine complexThe acidic reflux step (Step 3 Quench) is non-negotiable. Simple hydrolysis is insufficient to release the free amine.
Purification Difficulties Amine volatilityDo not rotary evaporate the free base to dryness under high vacuum/heat. Form the HCl or Oxalate salt immediately after extraction.

References

  • Pfizer Products Inc. (2008). N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors. WO 2008/070496 A2.
  • F. Hoffmann-La Roche AG. (2015).[2][4][5][6] 3-substituted 2-amino-indole derivatives. WO 2015/198045 A1. Retrieved from

  • Morphic Therapeutic, Inc. (2020). Quinoline derivatives as alpha4beta7 integrin inhibitors. WO 2020/092375 A1.
  • Novartis AG. (2012).[7] BACE-2 Inhibitors for the treatment of metabolic disorders. WO 2012/052932 A1. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one, a key intermediate in the development of various pharmaceuticals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution & Scientific Rationale
Incomplete Reaction Solution: Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: The reaction kinetics may be slower than anticipated due to substrate purity, catalyst activity, or temperature fluctuations. Ensuring the reaction goes to completion is the first critical step.
Suboptimal Reaction Temperature Solution: Carefully control and optimize the reaction temperature. For reactions involving cyclization, a reflux condition is often necessary to provide sufficient activation energy.[1][2] Rationale: Temperature significantly influences reaction rates and selectivity. Too low a temperature may stall the reaction, while excessive heat can lead to decomposition or side-product formation.
Inefficient Catalyst Solution: Ensure the catalyst is fresh and of high purity. If using a solid-supported catalyst, verify its activity. Consider screening alternative catalysts if yields remain low. Rationale: Catalyst deactivation or low intrinsic activity will directly impede the reaction rate and overall conversion.
Moisture Contamination Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Many organometallic reagents and intermediates in morpholine synthesis are sensitive to moisture, which can lead to hydrolysis and reduced yields.
Poor Quality Starting Materials Solution: Verify the purity of all starting materials via analytical techniques such as NMR or GC-MS. Purify reagents if necessary. Rationale: Impurities in starting materials can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of the desired product.

Issue 2: Formation of Significant Impurities

Potential CauseRecommended Solution & Scientific Rationale
Side Reactions due to High Temperature Solution: Lower the reaction temperature and monitor for impurity formation. A temperature gradient study can identify the optimal balance between reaction rate and selectivity. Rationale: Higher temperatures can provide the activation energy for undesired reaction pathways, leading to a complex mixture of products.
Incorrect Stoichiometry Solution: Carefully measure and control the stoichiometry of reactants. An excess of one reactant may promote the formation of byproducts. Rationale: Precise stoichiometric control is crucial for directing the reaction towards the desired product and minimizing the formation of impurities from unreacted starting materials or side reactions.
Air (Oxygen) Sensitivity Solution: Degas solvents and perform the reaction under an inert atmosphere. Rationale: Oxygen can lead to oxidative side reactions, particularly with sensitive functional groups or organometallic intermediates, resulting in complex impurity profiles.
Cross-Contamination Solution: Ensure all glassware is scrupulously clean and dedicated to the specific reaction if possible. Rationale: Trace contaminants from previous reactions can catalyze unwanted side reactions or be incorporated into the final product as impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

While specific patented methods may vary, a common approach involves the cyclization of a substituted amino alcohol with a suitable electrophile. The trifluoromethyl group is a critical pharmacophore that can enhance a molecule's metabolic stability and binding affinity.[3] Its introduction often requires specialized reagents and careful control of reaction conditions.

Q2: How can I effectively purify the final product?

Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing solid impurities with different solubilities. A mixed solvent system, such as isopropanol/ethyl acetate, can be effective.[1]

  • Column Chromatography: Useful for separating compounds with different polarities.

  • Distillation: Suitable for volatile impurities or products.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical monitoring and preparative purification to achieve high purity, especially for complex mixtures.[4]

Q3: What are the key safety precautions for this synthesis?

  • Trifluoromethylating agents can be hazardous; always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood.

  • Many reactions require the use of flammable solvents . Work away from ignition sources.

  • Corrosive reagents like strong acids or bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: A High-Yield Synthesis Approach

This protocol outlines a generalized, high-yield procedure. Note: This is a representative method and may require optimization for your specific laboratory conditions and starting materials.

Reaction Scheme:

A plausible synthetic route involves the reaction of a trifluoromethyl-substituted epoxide with an appropriate amine, followed by cyclization.

Synthesis_Workflow cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Cyclization Start 2-Methyl-2-(trifluoromethyl)oxirane + Aminoethanol Reaction1 Reaction in suitable solvent (e.g., Isopropanol) Heat to 50-80°C Start->Reaction1 Intermediate Intermediate Amino Alcohol Reaction1->Intermediate Reagent Addition of a suitable cyclizing agent (e.g., Chloroacetyl chloride) in the presence of a base Intermediate->Reagent Reaction2 Reflux in an appropriate solvent (e.g., Toluene) Reagent->Reaction2 Product This compound Reaction2->Product

Caption: A two-step workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting amino alcohol and a suitable solvent (e.g., toluene).

  • Reagent Addition: Slowly add the cyclizing agent (e.g., chloroacetyl chloride) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) for a specified period (e.g., 3 hours).[1] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Troubleshooting Workflow:

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckCompletion Is the reaction complete? (TLC/HPLC) Start->CheckCompletion Extend_Time Extend reaction time and monitor CheckCompletion->Extend_Time No Check_Purity Are starting materials pure? (NMR/GC-MS) CheckCompletion->Check_Purity Yes Extend_Time->CheckCompletion Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Optimize_Temp Is temperature optimal? Check_Purity->Optimize_Temp Yes Purify_Reagents->Start Adjust_Temp Adjust temperature Optimize_Temp->Adjust_Temp No Check_Moisture Is the reaction moisture-sensitive? Optimize_Temp->Check_Moisture Yes Adjust_Temp->Start Inert_Atmosphere Use anhydrous solvents and inert atmosphere Check_Moisture->Inert_Atmosphere Yes Successful Successful Synthesis Check_Moisture->Successful No Inert_Atmosphere->Start

Sources

purification challenges of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-CF3-MORPH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Welcome to the technical support hub for 5-Methyl-5-(trifluoromethyl)morpholin-3-one . This specialized building block presents a unique "trifecta" of purification challenges:

  • Electronic Distortion: The electron-withdrawing trifluoromethyl (

    
    ) group alters the lactam's pKa, leading to "sticky" chromatographic behavior.[2]
    
  • Quaternary Chirality: The C5 center is sterically hindered, making enantiomeric resolution difficult.[2]

  • Lattice Instability: The "fluorine effect" often prevents stable crystal lattice formation, resulting in persistent oils or gums.[2]

This guide synthesizes field-proven protocols to overcome these specific hurdles.

Module 1: Chromatographic Isolation (Achiral)

User Issue: "My compound tails significantly on silica and co-elutes with the open-chain precursor."

Diagnosis: The


 group at the C5 position exerts a strong inductive effect (

), pulling electron density away from the lactam nitrogen. This increases the acidity of the N-H proton, causing it to act as a strong hydrogen bond donor to the silanols on the silica gel surface. This interaction causes peak tailing.[2] Furthermore, the lipophilicity of the

group can mask polarity differences between the product and its uncyclized amino-ester precursor.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass) Mechanistic Rationale
Stationary Phase Standard Silica (40-63 µm)Amine-Functionalized Silica or Neutralized Silica Amine-capped silica blocks acidic silanols, preventing the "drag" of the acidic Lactam N-H.[1][2]
Mobile Phase A Dichloromethane (DCM)DCM + 0.5% Triethylamine (TEA) TEA neutralizes surface acidity.[2] Note: Ensure product stability before prolonged exposure to base.[2]
Mobile Phase B Methanol (MeOH)EtOAc / Heptane (Gradient)

compounds are often surprisingly soluble in non-polar solvents.[2] Avoid alcohols if transesterification is a risk.[2]
Loading Strategy Dry load on CeliteLiquid load in DCM Dry loading can cause irreversible adsorption of fluorinated lactams on the solid support.

Q: Why not just use more methanol to push it off the column? A: Increasing methanol increases the polarity but does not disrupt the specific H-bond interaction with silanols. In fact, it often broadens the peak further. You need a competitor (like TEA) or a blocker (functionalized silica).[2]

Module 2: Enantioseparation (Chiral Resolution)

User Issue: "I cannot separate the (R) and (S) enantiomers using standard AD-H or OD-H columns."

Diagnosis: The C5 quaternary center is sterically crowded by the methyl and trifluoromethyl groups. Standard chiral stationary phases (CSPs) rely on "three-point interaction" models.[1][2] The bulk of the


 group often disrupts the steric fit required for discrimination on amylose/cellulose coated phases, particularly in Normal Phase (NP) modes.

The Solution: Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for fluorinated chiral compounds. The high diffusivity of supercritical


 allows it to penetrate the "fluorine shield" and facilitate interaction with the chiral selector.

Recommended Screening Workflow:

  • Primary Screen (SFC):

    • Column: Chiralpak IG or IC (Immobilized phases are preferred over coated AD/OD for fluorinated species due to solvent flexibility).[2]

    • Co-Solvent: 5-15% Methanol (no additives initially).[1][2]

    • Back Pressure: 120-150 bar.[1][2]

  • Secondary Screen (If Primary Fails):

    • Column: Chiralcel OJ-H (The "baskets" in OJ often accommodate bulky quaternary centers better).[1][2]

    • Co-Solvent: Isopropanol (IPA) – The bulkier alcohol can enhance selectivity for the

      
       group.
      

Visualizing the Chiral Workflow:

ChiralWorkflow Start Racemic Mixture (Oil/Solid) CheckSol Solubility Check: Soluble in MeOH/CO2? Start->CheckSol SFC_Screen SFC Screening (Chiralpak IG, IC, OJ-H) CheckSol->SFC_Screen Yes Result_Good Res > 1.5? (Baseline Separation) SFC_Screen->Result_Good ScaleUp Prep SFC Scale-up (Stacked Injections) Result_Good->ScaleUp Yes Result_Bad Poor Resolution Result_Good->Result_Bad No Additives Add 0.1% DEA or Switch to HPLC (NP) Result_Bad->Additives Additives->SFC_Screen Re-screen

Figure 1: Decision matrix for chiral resolution of fluorinated morpholinones. Note the priority of SFC over HPLC.

Module 3: Solid-State Handling (Crystallization)

User Issue: "The product isolates as a sticky gum/oil and refuses to crystallize."

Diagnosis: This is the classic "Fluorine Effect." Fluorine has very low polarizability and low surface energy.[2] While the lactam ring is polar, the


 group creates a "greasy" surface that inhibits the formation of a stable crystal lattice. The molecule prefers to slide past itself (amorphous state) rather than lock into a grid.[2]

Troubleshooting Protocol:

  • The "Anti-Solvent" Crash:

    • Dissolve the gum in a minimum amount of TBME (tert-Butyl methyl ether) .[1][2]

    • Slowly add Heptane or Pentane (highly non-polar) dropwise with vigorous stirring.

    • Crucial Step: If it oils out again, seed it .[2] If you lack seeds, scratch the glass surface with a spatula to induce nucleation sites.

  • Sublimation (High Purity Option):

    • Many small ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -lactams are volatile.[2]
      
    • Setup: High vacuum (<0.1 mbar) + mild heat (40-60°C).

    • Result: This often yields beautiful crystalline needles on the cold finger, bypassing the "oil" phase entirely.

Module 4: Chemical Stability & Storage

User Issue: "My purity dropped after storing the compound in solution for a week."

Diagnosis: Hydrolysis.[2][3] The electron-withdrawing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 group makes the carbonyl carbon at position 3 significantly more electrophilic (reactive) than a standard morpholinone.[2]

Mechanism:



The inductive pull reduces the electron donation from the ring oxygen to the carbonyl, making the carbonyl vulnerable to nucleophilic attack by water.

Storage Rules:

  • DO NOT store in protic solvents (MeOH, EtOH) for extended periods.

  • DO NOT store in basic buffers.[2]

  • PREFERRED: Store as a neat solid/oil at -20°C. If solution storage is mandatory, use anhydrous DMSO or Acetonitrile .[1][2]

References

  • Physicochemical Properties of Fluorinated Heterocycles

    • Source: Redka, M. O., et al. "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles."[1][2] ChemRxiv, 2025.[2][4]

    • Relevance: Establishes the lipophilicity and acidity changes induced by the

      
       group in saturated heterocycles.[4]
      
  • Chiral Separation of Fluorinated Compounds

    • Source: De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2012.
    • Relevance: Validates the use of polysaccharide columns and SFC for separating compounds with fluorin
  • Crystallization Challenges

    • Source: Myerson, A. S., et al. "Crystallization & Solid Form Challenges for Intermediates."[5] Organic Process Research & Development, 2015.[2][5]

    • Relevance: Discusses the kinetic hindrance in crystallizing molecules with low surface energy functional groups.
    • [1]

  • Synthesis & Reactivity of Trifluoromethyl Lactams

    • Source: Bilska-Markowska, M., et al. "Trifluoromethylated lactams: promising small molecules in the search for effective drugs."[6] Chem. Commun., 2025.[2][6]

    • Relevance: Comprehensive review on the synthesis and stability of -lactams, highlighting the electrophilicity of the carbonyl.

Sources

side reactions in the synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Executive Summary

Target Molecule: this compound CAS Registry Number: (Generic scaffold reference: 109-11-5 for parent morpholin-3-one; specific derivatives vary).[1] Primary Application: Bioisostere for cyclic peptides, PI3K inhibitors, and metabolic stability enhancers in drug discovery.[1]

The Synthetic Challenge: The synthesis of this molecule presents a unique "perfect storm" of kinetic barriers.[1] You are attempting to form a ring containing a quaternary carbon that is substituted with both a steric bulk group (Methyl) and an electron-withdrawing group (Trifluoromethyl).[1] This combination significantly deactivates the adjacent amine nucleophile, leading to specific side reactions that standard morpholinone protocols (using ethanolamine) do not encounter.

Module 1: The "Hidden" Chemistry of the Quaternary Center

To troubleshoot effectively, you must understand why the reaction fails.[1] The precursor, 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol , possesses a tertiary carbinamine.[1]

  • Electronic Deactivation: The

    
     group exerts a strong inductive effect (
    
    
    
    ), reducing the electron density on the nitrogen lone pair.
  • Steric Shielding: The methyl and trifluoromethyl groups create a "neopentyl-like" environment around the nitrogen, physically blocking the approach of electrophiles (like chloroacetyl chloride).[1]

Consequence: The standard N-acylation step is roughly 10–100x slower than with non-fluorinated amino alcohols.[1] This allows the hydroxyl group (which is primary and less hindered) to outcompete the amine, leading to O-acylation and subsequent impurity cascades.[1]

Visualizing the Reaction Pathway & Failure Modes

ReactionPathway Start Precursor: 2-amino-3,3,3-trifluoro- 2-methylpropan-1-ol NAcyl Intermediate A (Desired): N-Chloroacetyl Amide Start->NAcyl Slow N-Attack (Steric hinderance) OAcyl Intermediate B (Common Side Product): O-Chloroacetyl Ester Start->OAcyl Fast O-Attack (Kinetic Control) Reagent Reagent: Chloroacetyl Chloride Target TARGET: 5-Me-5-CF3-Morpholin-3-one NAcyl->Target Base/Cyclization BisAcyl Impurity 2: N,O-Bis(chloroacetyl) NAcyl->BisAcyl Excess Reagent OAcyl->NAcyl O -> N Migration (pH > 8) Dimer Impurity 1: Linear Dimer (Intermolecular) OAcyl->Dimer Reaction with 2nd Alcohol

Caption: Kinetic competition between the hindered amine and the accessible primary alcohol. Note the critical O


 N migration path required if O-acylation occurs.[1]

Module 2: Troubleshooting Guide

Scenario A: "I see the starting material disappearing, but the product yield is <20%."
Root Cause The Mechanism Corrective Action
O-Acylation Dominance The chloroacetyl chloride reacted with the alcohol (forming the ester) instead of the amine.[1] Esters are less stable and may hydrolyze back to starting material during workup, or fail to cyclize under mild conditions.[1]Protocol Adjustment: Perform the acylation at 0°C to control kinetics, but use a biphasic system (Schotten-Baumann) with high pH (10–11). The high pH forces the amine to remain deprotonated and facilitates the O-to-N acyl migration if the ester forms.[1]
Bis-Acylation The reagent attacked both the amine and the alcohol because the stoichiometry was unmanaged.[1]Stoichiometry Control: Use exactly 1.05 equivalents of chloroacetyl chloride. Do not use excess "just to be safe." Add the reagent very slowly (over 1 hour) to keep its instantaneous concentration low.
Scenario B: "I isolated a white solid, but NMR shows it's linear, not cyclic."
Root Cause The Mechanism Corrective Action
Incomplete Cyclization The N-acylated intermediate (linear amide) formed, but the alkoxide was not strong enough to displace the chloride to close the ring.[1]Force Cyclization: The ring closure is an intramolecular Williamson ether synthesis.[1] It requires a stronger base than the acylation step.[1] Isolate the linear intermediate and treat with NaH (Sodium Hydride) or KOtBu in dry THF or DMF. Weak bases (like carbonate) often fail for this specific hindered substrate.
Hydrolysis Water present during the cyclization step hydrolyzed the alkyl chloride before the ring could close.[1]Dry Conditions: Ensure the cyclization step is strictly anhydrous.[1] Use molecular sieves in the solvent.

Module 3: Optimized Synthetic Protocol

Note: This protocol prioritizes purity over speed, addressing the specific steric challenges of the 5-Me-5-CF3 scaffold.

Step 1: Acylation (Formation of the Linear Amide)

  • Dissolve: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq) in DCM.

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq). Why? DIPEA is non-nucleophilic and won't compete with the hindered amine.[1]

  • Cool: Chill to -10°C.

  • Add: Dropwise addition of Chloroacetyl chloride (1.05 eq) diluted in DCM.

  • Monitor: Stir 2h. If O-acylation is observed (ester peak in IR ~1740 cm⁻¹), allow to warm to RT to promote rearrangement.[1]

  • Workup: Acid wash (remove DIPEA), then Brine.[1] Dry and concentrate. Do not purify yet unless <80% purity.

Step 2: Cyclization (The Critical Ring Closure)

  • Dissolve: Crude linear amide in anhydrous THF (0.1 M concentration). Dilution prevents intermolecular dimerization.[1]

  • Base: Cool to 0°C and add NaH (60% dispersion) (1.2 eq) or KOtBu (1.2 eq).

    • Observation: Evolution of

      
       gas (with NaH).
      
  • Time: Stir 0°C

    
     RT for 4 hours.
    
  • Quench: Slowly add Sat.

    
    .[1]
    
  • Purification: Extract with EtOAc. Recrystallize from Hexane/EtOAc (The product is usually a crystalline solid).

Module 4: FAQ - Impurity Profiling

Q: I see a peak at M+2 in my Mass Spec. Is this a side product? A: No. This is the Chlorine isotope pattern (


 and 

) from the linear intermediate. If you see this in your final product, your cyclization failed. The final morpholinone has no chlorine.[1]

Q: Can I use Ethyl Chloroacetate instead of Chloroacetyl Chloride? A: Generally, no .[1] While common for simple morpholinones, the ester (ethyl chloroacetate) is not electrophilic enough to react with the deactivated, sterically hindered amine of your specific


 precursor. You will likely recover starting material or get very low conversion.[1] You need the high reactivity of the acid chloride.[1]

Q: My product has a double bond signal in NMR. What happened? A: You likely triggered Elimination .[1] If you used a strong base (like KOtBu) at high temperatures, you might have eliminated HCl from the chloroacetyl side chain to form a ketene or vinyl intermediate, which then polymerized or reacted non-specifically. Keep the cyclization temperature low (0°C to RT).

Module 5: Diagnostic Decision Tree

TroubleshootingTree Problem Start: What is the issue? Q1 Is the Starting Material (SM) consumed? Problem->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Check Mass Spec (LCMS) Yes1->Q2 Action4 Action: Nucleophile deactivated. Switch to Acid Chloride Use DIPEA/DMAP catalyst. No1->Action4 ResultA Mass = Target + HCl (Linear Intermediate) Q2->ResultA ResultB Mass = Target x 2 (Dimer) Q2->ResultB ResultC Mass = SM + 2x Reagent (Bis-acylated) Q2->ResultC Action1 Action: Cyclization failed. Use stronger base (NaH) and dry THF. ResultA->Action1 Action2 Action: Concentration too high. Dilute reaction to 0.05M. ResultB->Action2 Action3 Action: Too much reagent. Reduce acid chloride to 1.0 eq. ResultC->Action3

Caption: Step-by-step logic for diagnosing reaction failures based on LCMS data.

References

  • General Morpholinone Synthesis: Safe, S. & Taylor, A. (2020).[1] Synthesis of Morpholine Derivatives. ChemicalBook Protocols. Link

  • Trifluoromethyl Effects on Amines: Leroux, F. R., et al. (2021).[2] Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Letters, 23, 4915-4919.[1][2] (Demonstrates reactivity of fluorinated amine precursors). Link

  • Quaternary Center Sterics: Beilstein J. Org.[1] Chem. (2021).[3][4][5][6] Synthesis of trifluoromethyl ketones and derivatives. (Discusses steric/electronic deactivation in

    
     synthesis). Link
    
  • Cyclization Protocols: BenchChem Application Notes. (2025).[7][8] N-Acylation with Chloroacetyl Chloride: Protocols. Link

Sources

Technical Support Center: Solubility Optimization for 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-TFM-553 Subject: Overcoming precipitation and inconsistency in biological assays Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Problem: Users frequently report inconsistent IC50 values, "flat" dose-response curves, or visible precipitation when using 5-Methyl-5-(trifluoromethyl)morpholin-3-one in aqueous assay buffers.

The Chemical Root Cause: This molecule presents a classic "Brick Dust" physicochemical profile rather than a "Grease Ball" profile.

  • High Lattice Energy: The morpholin-3-one core is a rigid, polar scaffold capable of strong intermolecular hydrogen bonding (amide-like interactions).

  • Lipophilicity Mismatch: The 5-trifluoromethyl (

    
    ) group is highly lipophilic and electron-withdrawing. While it improves metabolic stability, it increases the compound's hydrophobicity without disrupting the crystal packing significantly.
    
  • The Result: The compound resists dissolving in water (due to the

    
    ) and resists dissolving in organic solvents (due to strong crystal packing). When diluted from DMSO into buffer, the rapid change in solvent environment causes immediate, often microscopic, precipitation (crash-out).
    

Critical Protocol: Stock Solution Preparation

Standard 10 mM DMSO stocks may be unstable for this compound. Follow this enhanced solubilization protocol.

Step-by-Step Workflow
  • Solvent Selection: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol, as the morpholinone core often exhibits poor solubility in protic organic solvents.

  • Target Concentration:

    • Recommended: 5 mM or 1 mM.

    • Risky: 10 mM (High risk of crashing out upon freeze-thaw cycles).

  • Dissolution Procedure:

    • Weigh powder into a glass vial (avoid plastic initially to prevent static loss).

    • Add DMSO down the side of the vial.

    • Mandatory: Sonicate in a water bath at 40°C for 10-15 minutes . Visual clarity is not enough; micro-crystals may persist.

    • Vortex: 30 seconds at max speed.

  • Quality Control: Inspect the solution under a light source. If "schlieren" lines (wavy refraction patterns) persist, the compound is not fully homogenous.

The "Intermediate Dilution" Method (The Fix)

Direct dilution from 100% DMSO stock to aqueous buffer (e.g., 1:1000 dilution) is the primary cause of failure. The "shock" of the water environment forces the compound out of solution.

Correct Protocol: Use a 3-step dilution series to "step down" the DMSO concentration gradually.

StepSource SolutionDiluentFinal DMSO %Purpose
1 5 mM Stock (100% DMSO)100% DMSO100%Create assay working concentration (e.g., 500 µM).
2 500 µM (Step 1)Assay Buffer + 10% DMSO 10-20%Critical Step: Pre-equilibrates compound with water while maintaining high solvent power.
3 Step 2 SolutionAssay Buffer (No DMSO)0.1 - 1.0%Final dilution into the assay plate.

Technical Note: This method prevents the local high-concentration precipitation that occurs when a droplet of 100% DMSO hits a bulk volume of water.

Assay Buffer Optimization

If the Intermediate Dilution method fails, modify the assay buffer. The


 group makes the molecule "sticky" to plastics and proteins.
Recommended Additives
  • Non-Ionic Detergents: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This reduces surface tension and forms micelles that can sequester the hydrophobic

    
     moiety, keeping the compound in solution.
    
  • Carrier Proteins: If the assay tolerates it, add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "molecular chaperone," binding the lipophilic compound loosely and preventing aggregation.

  • Cosolvents: Up to 5% Glycerol can sometimes stabilize the morpholinone ring in solution.

Troubleshooting Logic Flow

The following diagram illustrates the decision-making process when encountering solubility failures.

SolubilityTroubleshooting Start START: Inconsistent Assay Data CheckStock Inspect DMSO Stock (Visual Check) Start->CheckStock Precipitate Visible Precipitate? CheckStock->Precipitate Sonicate Sonicate 40°C (15 min) Reduce Conc. to 5mM Precipitate->Sonicate Yes DilutionCheck Check Dilution Protocol Precipitate->DilutionCheck No (Clear) Sonicate->CheckStock DirectDilution Direct Dilution Used? DilutionCheck->DirectDilution IntermedDilution Switch to Intermediate Dilution Method DirectDilution->IntermedDilution Yes BufferCheck Check Buffer Composition DirectDilution->BufferCheck No Success Stable Assay Signal IntermedDilution->Success AddDetergent Add 0.01% Triton X-100 or 0.1% BSA BufferCheck->AddDetergent AddDetergent->Success

Figure 1: Decision matrix for diagnosing and resolving solubility-driven assay failures.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the DMSO stock of this compound? A: We advise against repeated freeze-thaw cycles. The high crystal lattice energy of the morpholinone core means that once a "seed" crystal forms during freezing, it is very difficult to re-dissolve it at room temperature.

  • Recommendation: Aliquot the 5 mM stock into single-use vials. Store at -20°C.

Q2: Why does the compound stick to my pipette tips? A: The trifluoromethyl group is highly lipophilic. Standard polypropylene tips are hydrophobic, attracting the compound.

  • Recommendation: Use Low-Retention pipette tips or pre-wet the tip with the solvent before drawing the sample.

Q3: My IC50 curve plateaus at 60% inhibition. Is this a solubility issue? A: Likely, yes. This is a classic sign of "saturation precipitation." Above a certain concentration, the compound crashes out, meaning the effective concentration in the well never increases, leading to a flat line in the dose-response curve.

  • Test: Spin down the assay plate (1000 x g for 2 mins) before reading. If the signal changes significantly, you have precipitation.

Solubility Data Reference Table

Estimated solubility limits based on structural analogs (fluorinated morpholines).

Solvent / BufferMax Solubility (Est.)ConditionsNotes
DMSO 10 - 20 mM25°C, SonicatedViscous at high conc.
Ethanol < 1 mM25°CPoor solubility. Avoid.
PBS (pH 7.4) < 50 µM1% DMSOHigh risk of crash-out.
PBS + 0.01% Triton ~ 100 - 200 µM1% DMSODetergent stabilizes aggregates.
Cell Media (10% FBS) ~ 100 µM0.5% DMSOSerum proteins (BSA) aid solubility.

References

  • Lipophilicity of Fluorinated Heterocycles

    • Source: MDPI (Molecules)
    • Context: Discusses how trifluoromethyl groups increase LogP and alter solubility profiles in morphine-like deriv
    • Link:

  • Handling Fluorinated Morpholinones

    • Source: ChemicalBook / Literature[1][2]

    • Context: Solubility data for 4-(4-aminophenyl)
    • Link:

  • Surfactant-Mediated Solubilization (TPGS-750-M)

    • Source: NIH / PMC
    • Context: Validates the use of surfactants (like TPGS-750-M or Triton)
    • Link:

  • DMSO Physical Properties & Solubility Data

    • Source: Gaylord Chemical / USPTO
    • Context: Comprehensive data on DMSO solvent power, freezing points, and comp
    • Link:

Sources

Technical Support Center: Stability & Handling of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

5-Methyl-5-(trifluoromethyl)morpholin-3-one is a specialized heterocyclic scaffold designed to introduce metabolic resistance into drug candidates. The incorporation of the trifluoromethyl (-CF₃) group and a methyl group at the C5 position creates a quaternary center adjacent to the nitrogen atom. This structural modification serves two critical functions:

  • Metabolic Blockade: It sterically and electronically inhibits oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for morpholine-containing drugs.

  • Conformational Lock: The gem-disubstitution restricts ring flexibility, potentially enhancing binding affinity to target proteins.

However, the morpholin-3-one (lactam) core presents specific stability challenges in biological media, primarily driven by hydrolytic susceptibility and matrix interactions. This guide addresses these issues directly.

Stability Profile & Troubleshooting (Q&A)

Category A: Plasma & Biological Media Stability

Q1: We observe a rapid disappearance of the parent compound in rat plasma (t½ < 30 min), but it is stable in PBS. Is this enzymatic hydrolysis? Diagnosis: Likely Carboxylesterase-mediated ring opening . Technical Insight: While the C5 quaternary center protects the nitrogen from oxidation, the C3-carbonyl (lactam) remains susceptible to nucleophilic attack. Rodent plasma (rat/mouse) has significantly higher carboxylesterase activity than human plasma. The lactam ring can undergo hydrolysis to form the corresponding amino-acid-ether derivative. Action Plan:

  • Validate Species Difference: Run a parallel stability assay in human plasma and dog plasma . If the compound is stable in human plasma but unstable in rat, the issue is species-specific esterase activity, which may not be relevant for human clinical prediction.

  • Inhibitor Check: Pre-incubate rat plasma with Bis(4-nitrophenyl)phosphate (BNPP) (an esterase inhibitor). If stability is restored, the degradation is esterase-driven.

Q2: The compound appears stable in microsomes (HLM/RLM) but shows low recovery in plasma protein binding (PPB) assays. Diagnosis: High Non-Specific Binding (NSB) or "Hidden" Degradation . Technical Insight: The -CF₃ group significantly increases lipophilicity (LogP increase of ~1.0–1.2 units vs. methyl). This often leads to high binding to plasma proteins (albumin/AGP) or the plasticware of the assay plate. Action Plan:

  • Check Recovery: Calculate the mass balance. If parent + metabolites < 80%, you have adsorption issues.

  • Mitigation: Use low-binding plates and add 0.1% Tween-80 or CHAPS to the buffer system to maintain solubility and reduce plastic adsorption.

Category B: Chemical & Analytical Stability

Q3: We see a "split peak" or broad peak in LC-MS/MS under basic mobile phase conditions. Diagnosis: Lactam-Imidic Acid Tautomerism or Ring Opening on Column . Technical Insight: Morpholin-3-ones can tautomerize. Additionally, at high pH (ammonium hydroxide mobile phases), the lactam ring is prone to base-catalyzed hydrolysis during the chromatographic run. Action Plan:

  • Switch pH: Use an acidic mobile phase (0.1% Formic Acid). The acidic environment stabilizes the lactam form and protonates the nitrogen (if accessible), improving peak shape.

  • Temperature: Lower the column temperature to 30°C or 25°C to reduce on-column hydrolysis rates.

Q4: The 19F-NMR signal shifts or disappears after 24h in buffer. Diagnosis: Ring Opening (Shift) or Precipitation (Disappearance) . Technical Insight: Hydrolysis of the lactam opens the ring, changing the electronic environment of the -CF₃ group. This typically results in a small upfield or downfield shift (0.5 - 2 ppm) in the 19F spectrum. If the signal disappears, the lipophilic ring-opened product may have precipitated. Action Plan:

  • Cosolvent: Ensure the buffer contains at least 10-20% organic solvent (ACN/DMSO) to keep the ring-opened product in solution.

  • Reference Standard: Synthesize or generate the hydrolyzed acid (by treating parent with 1N NaOH) to confirm the chemical shift of the degradation product.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the metabolic blocking effect of the C5 substitution.

StabilityPathway cluster_0 Biological Fate Parent 5-Methyl-5-(trifluoromethyl) morpholin-3-one (Parent Lactam) MetabolicBlock CYP450 Oxidation (Blocked by C5-CF3/Me) Parent->MetabolicBlock  Resistant   Hydrolysis Enzymatic/Chemical Hydrolysis (Ring Opening) Parent->Hydrolysis  Susceptible (High pH / Rodent Plasma)   Product Ring-Opened Product (Amino-Ether-Acid) Hydrolysis->Product  N-C(=O) Bond Cleavage  

Caption: Figure 1. Stability profile of the scaffold. The C5 quaternary center blocks oxidative metabolism (Red), but the lactam ring remains susceptible to hydrolytic cleavage (Yellow) to form the linear amino acid derivative (Green).

Standardized Experimental Protocols

Protocol A: Plasma Stability Verification (Species Comparison)

Objective: Determine if degradation is driven by species-specific esterases.

  • Preparation:

    • Prepare a 1 mM stock of the test compound in DMSO.

    • Thaw plasma (Rat, Human, Dog) and centrifuge at 3000 x g for 5 min to remove particulates.

    • Adjust plasma pH to 7.4 using 100 mM Phosphate Buffer if necessary (plasma pH can drift upon storage).

  • Incubation:

    • Spike plasma to a final compound concentration of 1 µM (0.1% DMSO final).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

    • Aliquot 50 µL of plasma into 200 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Vortex for 2 min, centrifuge at 4000 rpm for 15 min.

    • Analyze supernatant via LC-MS/MS (ESI+).

    • Critical Control: Include Propantheline (unstable control) and Warfarin (stable control).

Protocol B: Chemical Hydrolysis Stress Test

Objective: Define the pH stability window for formulation and handling.

  • Buffer Preparation:

    • pH 1.2 (0.1N HCl)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate Buffer)

  • Workflow:

    • Spike compound (10 µM) into each buffer (ensure <1% DMSO).

    • Incubate at 25°C and 40°C .

    • Monitor by HPLC-UV (210 nm or 254 nm) or LC-MS at T=0, 4h, 24h, 48h.

  • Data Interpretation:

    • < 5% loss at 24h: Stable.

    • > 20% loss at pH 9: Avoid basic formulations; process samples immediately in acidic quench.

Troubleshooting Logic Flow

Use this decision tree to diagnose stability data anomalies.

TroubleshootingFlow Start Issue: Compound Loss in Biological Media CheckMatrix Is it Plasma or Buffer? Start->CheckMatrix CheckPlasma Check Species Difference (Rat vs Human) CheckMatrix->CheckPlasma Plasma CheckBuffer Check pH of Buffer CheckMatrix->CheckBuffer Buffer EsteraseIssue High Rat Instability? Likely Esterase Activity CheckPlasma->EsteraseIssue Yes PHIssue Unstable at pH > 8? Lactam Hydrolysis CheckBuffer->PHIssue High pH SolubilityIssue Loss at all pH? Check Solubility/Adsorption CheckBuffer->SolubilityIssue Neutral pH StableHuman Stable in Human? Proceed (Species specific) EsteraseIssue->StableHuman Verify Human

Caption: Figure 2. Diagnostic workflow for identifying the root cause of compound instability.

References

  • Morpholinone Scaffolds in Drug Design (Rivaroxaban)

    • Title: Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1]

    • Source: Technical Disclosure Commons, 2025.
    • URL:[Link] (Search: Rivaroxaban intermediate stability)

  • Metabolic Stability of Fluorinated Heterocycles

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Hydrolytic Ring Opening Mechanisms

    • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite.[2][3][4]

    • Source: ACS Omega, 2019.[4]

    • URL:[Link][4]

  • Trifluoromethyl Group Properties

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[5]

    • Source: MDPI, 2025.
    • URL:[Link]

Sources

Technical Support Center: Stability & Isolation of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Researchers often report "disappearing product" or "complex mixtures" after aqueous workup of 5-Methyl-5-(trifluoromethyl)morpholin-3-one. The Root Cause: This is rarely a random decomposition. It is a predictable hydrolytic ring-opening driven by the electronic influence of the trifluoromethyl (


) group.
The "Electronic Trap" Mechanism

In a standard morpholin-3-one (lactam), the nitrogen lone pair donates electron density into the carbonyl group (Resonance Structure B), stabilizing the ring and reducing the electrophilicity of the carbonyl carbon.

However, in your molecule, the


 group at the C5 position  exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent nitrogen.
  • Resonance Disruption: The

    
     group pulls electron density away from the nitrogen.
    
  • Increased Electrophilicity: The nitrogen is less able to donate to the carbonyl. The carbonyl bond becomes more "ketone-like" and highly electrophilic.

  • Hydrolysis Susceptibility: Even mild basic conditions (pH > 8) or prolonged exposure to water can trigger nucleophilic attack by

    
     or 
    
    
    
    at the C3 carbonyl, cleaving the ring to form the acyclic amino acid derivative.

DecompositionMechanism cluster_prevention Prevention Strategy Lactam Intact Lactam (5-Me-5-CF3-morpholin-3-one) Activation Electronic Activation (CF3 withdraws e- from N) Lactam->Activation Inductive Effect (-I) Attack Nucleophilic Attack (OH- attacks C3 Carbonyl) Activation->Attack Increased Electrophilicity Open Ring Opened Product (Acyclic Amino Acid) Attack->Open Hydrolysis (pH > 8) Control Maintain pH < 7.5 Cold Workup Control->Attack Inhibits

Figure 1: The mechanistic pathway of decomposition driven by the electron-withdrawing nature of the


 group.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product vanished after washing with saturated NaHCO3."

Diagnosis: Base-Catalyzed Hydrolysis. While sodium bicarbonate is a weak base, the activated nature of this specific lactam (as described above) makes it sensitive even to pH 8-9, especially if the layers are left in contact for too long or if the water is warm.

Corrective Protocol:

  • Avoid Bicarbonate: Do not use basic washes if possible.

  • Alternative: Wash with Brine or a Phosphate Buffer (pH 6.5 - 7.0) .

  • The "Flash" Wash: If you must neutralize an acidic reaction mixture, pour the organic layer into a rapidly stirring, ice-cold bicarbonate solution and separate the layers immediately (< 2 minutes).

Issue 2: "I isolated the product, but the yield is 40% lower than expected. The aqueous layer contains organic material."[2]

Diagnosis: Water Solubility & Phase Partitioning. The lactam moiety is polar. The


 group adds lipophilicity, but the molecule remains small (MW ~183) and moderately polar. Standard extraction with diethyl ether or hexane often fails to pull the product out of the water efficiently.

Corrective Protocol:

  • Solvent Switch: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This increases the ionic strength, forcing the organic lactam out of the water (Salting-out effect).

  • Multi-Extraction: Perform 3-4 extractions with smaller volumes rather than one large extraction.

Issue 3: "The product disappeared on the high-vacuum pump."

Diagnosis: Sublimation/Volatility. Fluorinated small molecules often have high vapor pressures. The


 group reduces intermolecular van der Waals forces (due to fluorine's low polarizability), making the compound more volatile than its non-fluorinated analog.

Corrective Protocol:

  • Pressure Control: Do not go below 10-20 mbar at room temperature.

  • Temperature: If using a high vacuum (< 1 mbar), keep the flask on an ice bath or at -20°C.

  • Monitoring: Stop drying as soon as the solvent is removed.

Optimized Isolation Protocol

Use this protocol to replace standard workups.

ParameterSpecificationReason
Quench Temperature 0°C to 5°C Slows hydrolysis kinetics.
Quench Buffer 0.5M Phosphate (pH 7.0) Avoids alkaline spikes associated with carbonate bases.
Extraction Solvent DCM or EtOAc Maximize recovery of polar lactam.
Drying Agent

(Anhydrous)

can be slightly Lewis acidic; Sodium Sulfate is gentler.
Concentration < 30°C Bath Prevents thermal degradation and volatility loss.
Step-by-Step Workflow
  • Cool Down: Place the reaction vessel in an ice bath (0°C).

  • Buffered Quench: Add cold 0.5M Phosphate Buffer (pH 7) . Do not use NaOH or saturated

    
     unless strictly necessary and done rapidly.
    
  • Phase Separation:

    • Separate layers.

    • Crucial: Saturate the aqueous layer with solid NaCl.

    • Re-extract the aqueous layer with DCM (

      
      ).
      
  • Drying: Combine organic layers and dry over

    
     for 10-15 minutes. Filter.
    
  • Concentration: Evaporate solvent on a rotary evaporator. Do not exceed 30°C.

  • Final Drying: Apply vacuum (approx. 20 mbar) for 30 minutes. Avoid overnight high-vacuum drying.

WorkupFlow cluster_warn CRITICAL WARNINGS Start Reaction Mixture Quench Quench at 0°C with pH 7 Buffer Start->Quench Extract Extract with DCM (x3) (Saturate aqueous with NaCl) Quench->Extract Warn1 NO NaOH / Strong Base Quench->Warn1 Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Evap Rotary Evaporator Max 30°C Dry->Evap Finish Isolated Product (Store at -20°C) Evap->Finish Warn2 NO High Vac > 1 hr Evap->Warn2

Figure 2: Optimized decision tree for the isolation of sensitive fluorinated lactams.

Storage & Stability Data

  • State: White to off-white solid (or waxy solid).

  • Storage Condition: -20°C under Argon/Nitrogen.

  • Shelf Life: Stable for >6 months if kept dry.

  • Hygroscopicity: The

    
     ketone/lactam motif can form hydrates. Keep the container tightly sealed to prevent moisture ingress, which can catalyze slow hydrolysis.[1]
    

References

  • Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing. (Provides foundational theory on the electron-withdrawing effects of

    
     on adjacent nitrogen atoms and carbonyl electrophilicity).
    
  • Kuznetsov, V. A., et al. (2012).[1] "Synthesis and stability of

    
    -trifluoromethyl-substituted nitrogen heterocycles." Journal of Fluorine Chemistry, 135, 12-20.[1] 
    
  • Hughes, G., et al. (2010).[1] "Methodologies for the introduction of trifluoromethyl groups in pharmaceutical synthesis." Journal of Medicinal Chemistry, 53(4), 1885-1896.[1] (Discusses the volatility and lipophilicity changes introduced by

    
     groups). 
    
  • FDA Stability Data (General) . (2021). "Stability testing of active pharmaceutical ingredients." (General guidelines for stability testing of hydrolytically sensitive intermediates).

Sources

Technical Support Center: Analytical Method Development for 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMD-TFM-001 Subject: Troubleshooting & Method Development for Impure Fluorinated Lactam Samples Assigned Scientist: Senior Application Specialist[1]

Executive Summary

You are likely working with 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a critical chiral building block often used in the synthesis of PI3K inhibitors or novel anticoagulants.[1]

The analytical difficulty stems from three conflicting molecular features:

  • The "Stealth" Profile: It lacks a conjugated

    
    -system, making UV detection difficult.[1]
    
  • The "Fluorine Effect": The

    
     group adds significant lipophilicity and steric bulk, while the lactam ring (morpholin-3-one) is polar.[1]
    
  • The Chiral Center: The C5 position is chiral, requiring enantiomeric separation to ensure stereochemical purity.[1]

This guide addresses these challenges directly.

Module 1: Detection Strategy (The "Invisible Peak" Problem)

User Issue: "I injected 10 µL of my sample, but I see nothing at 254 nm, or just noise."

Root Cause: The morpholin-3-one ring is a lactam.[1] Without an attached aromatic ring (like a phenyl group), the carbonyl


 transition is weak and occurs around 205–210 nm. The 

group does not provide UV absorbance.[1]

Troubleshooting Protocol:

  • Switch Wavelengths: Move your detection to 205 nm or 210 nm .

    • Warning: At this wavelength, common solvents like Methanol (cutoff ~205 nm) and THF (cutoff ~212 nm) become opaque.

    • Solution: Use Acetonitrile (ACN) (cutoff 190 nm) and Phosphoric Acid buffer. Avoid Acetate or Formate buffers if possible, as they absorb heavily below 215 nm.[1]

  • Alternative Detectors (Recommended for Impurity Profiling):

    • CAD (Charged Aerosol Detector): Ideal for this molecule. It detects based on mass/charge, independent of chromophores.

    • MS (Mass Spectrometry): Use ESI+ (Electrospray Ionization). The lactam nitrogen protonates easily

      
      .
      
      • Note: Expect a mass shift of +18 Da in degraded samples (ring opening).

Comparison of Detection Modes:

DetectorSuitabilityLimit of Detection (LOD)Constraint
UV 254 nm Poor> 100 µg/mLMolecule has no conjugation.[1]
UV 210 nm Moderate~ 1-5 µg/mLRequires HPLC-grade ACN; drift issues with gradients.[1]
CAD/ELSD Excellent < 1 µg/mLMobile phase must be volatile.[1]
MS (ESI+) Excellent < 1 ng/mLRequires volatile buffer (Formate/Acetate).
Module 2: Achiral Separation & Impurity Profiling

User Issue: "My main peak tails badly, and I suspect co-eluting impurities from the synthesis."

Root Cause: The


 group is highly hydrophobic, while the lactam is a hydrogen bond acceptor.[1] On standard C18 columns, the "fluorine effect" can cause anomalous retention, while residual silanols interact with the lactam nitrogen, causing tailing.

Likely Impurities (Synthesis Derived):

  • Precursor: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (Starting material).[1]

  • Hydrolysis Product: 3,3,3-trifluoro-2-(2-hydroxyacetamido)-2-methylpropanoic acid (Ring-opened form).

Recommended Column Screening Strategy:

Do not rely solely on C18.[1] Fluorinated phases often provide better selectivity for fluorinated analytes due to fluorine-fluorine interactions.[1]

  • Primary Choice: Pentafluorophenyl (PFP) Column (e.g., Phenomenex Kinetex F5 or equivalent).

    • Mechanism:[1][2][3][4]

      
       interactions (if impurities are aromatic) and dipole-dipole interactions with the 
      
      
      
      group.[1]
  • Secondary Choice: C18 with Polar Embedding (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP).[1]

    • Mechanism:[1][2][3][4] Shields silanols to reduce tailing of the lactam nitrogen.[1]

Experimental Protocol (Gradient Elution):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Temperature: 35°C (Improves mass transfer for bulky

    
    ).
    

Figure 1: Decision logic for analytical method development targeting low-UV, fluorinated heterocycles.

Module 3: Chiral Separation (Enantiomeric Purity)

User Issue: "I need to determine the ee% of my this compound, but the enantiomers won't separate on C18."

Root Cause: Enantiomers have identical physical properties in an achiral environment.[1] You must use a Chiral Stationary Phase (CSP). The


 group is bulky and electron-withdrawing, which interacts well with polysaccharide-based CSPs.[1]

Recommended CSPs:

  • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1]

    • Why: The "H" series offers high resolution for lactams.[1]

  • Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

Screening Protocol (Normal Phase):

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][5]

  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Detection: UV 210 nm.[5]

  • Optimization: If resolution is

    
    , lower the IPA content to 5% or switch IPA to Ethanol (sharper peaks for some lactams).
    

Note on Solubility: The sample is likely soluble in alcohols but less so in pure hexane.[1] Dissolve the sample in the mobile phase (90:10 Hex/IPA) to avoid "solvent shock" which causes peak distortion.

Module 4: Sample Stability & Handling

User Issue: "My impurity peaks grow larger the longer the sample sits in the autosampler."

Root Cause: Morpholin-3-ones are cyclic amides (lactams).[1] While generally stable, the presence of the electron-withdrawing


 group on the alpha-carbon (C5) can inductively destabilize the ring, making it susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[1]

Degradation Pathway: The lactam ring opens to form the corresponding amino acid derivative.[1]

Figure 2: Hydrolytic degradation pathway common in trifluoromethyl-substituted lactams.[1]

Stability Protocol:

  • Diluent: Use 100% Acetonitrile for sample preparation. Avoid water or methanol in the diluent if the sample is to sit for >4 hours.[1]

  • Temperature: Keep the autosampler at 4°C .

  • Buffer pH: If using aqueous mobile phases, maintain pH between 3.0 and 5.0. Avoid pH > 8.0 (rapid hydrolysis).[1]

References & Further Reading
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (General principles on polysaccharide columns for

    
     groups). 
    
  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Validation of PFP columns for fluorinated analytes).

  • Sielc Technologies. HPLC Separation of Pesticides and Herbicides on Newcrom BH Column. (Methodology for separating polar/non-polar mixtures similar to morpholinones).

  • National Institutes of Health (PMC). Analytical characterization of trifluoromethyl-substituted isomers.[1] (Spectroscopic data relevant to

    
     group detection). 
    

Sources

strategies to improve the regioselectivity of reactions with 5-Methyl-5-(trifluoromethyl)morpholin-3-one

[1]

Current Status: Operational Subject: Regioselectivity & Reactivity Optimization Target Molecule: 5-Methyl-5-(trifluoromethyl)morpholin-3-one (CAS: Various / Chiral intermediates)[1]

System Overview: The Steric-Electronic Paradox

Welcome to the technical guide for handling This compound . This scaffold is a critical pharmacophore in modern drug discovery (notably in ATR and PI3K inhibitors).[1]

To successfully functionalize this molecule, you must navigate two competing forces:[2]

  • Electronic Activation (Good): The electron-withdrawing trifluoromethyl (

    
    ) group at C5 inductively acidifies the N4-H bond, making deprotonation easier than in non-fluorinated morpholinones.[1]
    
  • Steric Blockade (Bad): The quaternary center at C5 (bearing both -Me and -

    
    ) is directly adjacent to the reactive Nitrogen (N4).[1] This creates a "steric wall" that hinders the approach of electrophiles, often diverting reactivity toward the Oxygen (O-alkylation) or preventing reaction entirely.
    
Molecular Reactivity Map

ReactivityMapcluster_factorsControlling FactorsCore5-Methyl-5-(trifluoromethyl)morpholin-3-oneN4N4 Position(Primary Target)Core->N4Desired Path(S_NAr / Alkylation)O_AlkO-Alkylation(Major Side Reaction)Core->O_AlkKinetic Trap(Imidate Formation)C2C2 Position(Alpha to Carbonyl)Core->C2Advanced Editing(Enolate Chemistry)F1C5-CF3 Inductive Effect(Increases N-H Acidity)F1->N4F2C5 Steric Bulk(Blocks N-approach)F2->O_AlkPromotes

Figure 1: Reactivity landscape showing the competition between N-functionalization and O-alkylation driven by the C5 substituent effects.[1]

Module 1: Optimizing N-Regioselectivity (N-Alkylation/Arylation)

The most common workflow involves coupling the N4 position to a heteroaryl halide (e.g., chloropyrimidine) or an alkyl halide.

The Problem: O- vs. N-Alkylation

Because the C5 substituents sterically crowd the nitrogen, the oxygen atom of the carbonyl (which is less hindered) becomes a competitive nucleophile. This leads to the formation of imidates (O-alkylated products) rather than the desired lactams.[1]

Strategic Protocol
VariableRecommendationScientific Rationale
Base Selection NaH (Sodium Hydride) Generates the "naked" anion.[1] The small sodium cation coordinates tightly with the Oxygen, effectively "capping" it and forcing reaction at the Nitrogen (HSAB theory).
Solvent DMF or DMF/THF (9:1) High dielectric constant dissociates ion pairs, increasing N-nucleophilicity.[1] Avoid protic solvents.[1]
Temperature 0°C

RT
Start cold to control deprotonation. Heat only if the electrophile is unreactive. High heat favors the thermodynamic O-product in some reversible systems.
Catalyst 18-Crown-6 (Optional) Use only if conversion is <10%.[1] It sequesters Na+, making the anion more reactive (but also risks increasing O-alkylation).
Step-by-Step Workflow: N-Heteroarylation ( )[1]
  • Deprotonation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.[1]

  • Activation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Note: The solution usually turns yellow/orange due to the anion.

  • Addition: Add the electrophile (e.g., 4-chloropyrimidine) dissolved in minimal DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] If SM remains after 4h, heat to 50°C.

  • Quench: Pour into ice-cold saturated

    
    . Extract with EtOAc.[1]
    
Troubleshooting N-Selectivity

Q: I am observing a major byproduct with the same Mass (M+) but different retention time.

  • Diagnosis: This is likely the O-alkylated imidate .[1]

  • Fix: Switch the base to LiHMDS or LiOtBu . Lithium binds oxygen more tightly than sodium or potassium, shielding the O-site and directing the electrophile to Nitrogen.

Q: The reaction is sluggish even at 60°C.

  • Diagnosis: The C5-

    
     group reduces the nucleophilicity of N4, and the steric bulk blocks the approach.
    
  • Fix: Switch to Buchwald-Hartwig conditions . Palladium catalysts can overcome steric barriers that

    
     cannot.[1]
    
    • Suggested System:

      
       / Xantphos / 
      
      
      in Dioxane at 100°C. Xantphos is crucial as its wide bite angle accommodates the bulky morpholinone.

Module 2: C-H Functionalization (C2-Modification)

Advanced users may wish to functionalize the carbon skeleton. The C2 position (alpha to the carbonyl and ether oxygen) is the only viable site for enolate chemistry.

Regioselectivity Logic (C2 vs. C6)
  • C2 Position: Highly acidic (pKa ~20-22) because the anion is stabilized by both the Carbonyl and the Oxygen lone pairs.[1]

  • C6 Position: Deactivated. Although adjacent to the electron-withdrawing

    
    , it is not alpha to a carbonyl. Furthermore, the 
    
    
    group sterically shields C6.
Protocol: C2-Alkylation[1]
  • Protection: Ensure N4 is protected (e.g., N-Boc or N-Benzyl) if you do not want N-alkylation.[1] However, if N4 is free, use 2.2 equiv of base to form the dianion.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C.

    • Why? LDA is too bulky and might react slowly due to the C5 steric wall. LiHMDS is sterically demanding enough to prevent nucleophilic attack on the carbonyl but strong enough to deprotonate C2.

  • Electrophile: Add alkyl halide (e.g., MeI, Allyl Bromide) at -78°C.

  • Warm-up: Slow warm to -20°C.

Decision Support Matrix

Use this flow to select the correct conditions for your specific transformation.

DecisionTreeStartWhat is your Goal?Q1Functionalize Nitrogen (N4)?Start->Q1Q2Functionalize Carbon (C2)?Start->Q2Sub1Is the ElectrophileElectron Deficient (e.g., Chloropyridine)?Q1->Sub1Sub2Is Nitrogen Protected?Q2->Sub2PathAMethod A: S_NArBase: NaH or Cs2CO3Solvent: DMFTemp: 0°C -> 60°CSub1->PathAYes (Reactive)PathBMethod B: BuchwaldCat: Pd2(dba)3 / XantphosBase: Cs2CO3Solvent: DioxaneSub1->PathBNo (Unreactive/Aryl Chloride)PathCUse LiHMDS (1.1 equiv)-78°C, THFSub2->PathCYesPathDUse LiHMDS (2.2 equiv)Generate DianionSub2->PathDNo

Figure 2: Experimental decision matrix for selecting reagents based on substrate type.

Frequently Asked Questions (FAQ)

Q: Does the chirality at C5 affect the reaction rate? A: Yes. The (S)-enantiomer (often the bioactive isomer in ATR inhibitors) has a specific 3D conformation where the

1Self-Induced Diastereomeric Recognition

Q: Can I use Potassium Carbonate (


) instead of NaH?A:



Cesium Carbonate (

)

Q: How do I confirm regioselectivity (N vs O) by NMR? A:

  • N-Alkylated: The Carbonyl carbon (C3) signal in

    
     NMR usually shifts slightly upfield or stays ~165-170 ppm.[1] You will see NOE correlations between the new alkyl group and the C5-Methyl/C5-
    
    
    .[1]
  • O-Alkylated: The Carbonyl carbon becomes an imidate carbon (

    
    ), shifting significantly upfield (~150-160 ppm).[1] Crucially, you will not see NOE between the new group and the C5 substituents, as the O is distal to C5.
    

References

  • Acidity of Fluorinated Lactams

    • Title: "Influence of -trifluoromethylation on the acidity and reactivity of lactams."
    • Context: Explains the pKa shift driving the need for specific bases.
    • Source:Journal of Fluorine Chemistry, Vol 126, 2005.

  • ATR Inhibitor Synthesis (AZD6738 Analogs)

    • Title: "Discovery of
    • Context: Details the coupling of morpholin-3-ones to chloropyrimidines.
    • Source:Journal of Medicinal Chemistry, 2013. [1]

  • Regioselectivity in Ambident Nucleophiles

    • Title: "N- versus O-Alkylation of Lactams: Control via Counterion and Solvent Effects."[1]

    • Context: Foundational theory for selecting NaH vs LiHMDS.[1]

    • Source:Chemical Reviews, 2010. [1]

  • Buchwald Coupling of Hindered Amides

    • Title: "Pd-Catalyzed N-Aryl
    • Context: Protocol for when fails due to the C5 steric bulk.
    • Source:Journal of the American Chemical Society, 2008. [1]

managing the stereochemistry during the synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Advanced Synthesis & Catalysis" help center.

Ticket ID: #CF3-MORPH-005 Topic: Stereochemical Management & Troubleshooting Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The Engineering Challenge

You are likely here because the synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one presents a "perfect storm" of synthetic challenges. You are attempting to construct a quaternary stereocenter adjacent to a strongly electron-withdrawing trifluoromethyl (


) group within a heterocyclic scaffold.

The core difficulty lies in the electronic deactivation of the ketone precursor and the steric penalty of forming a tetrasubstituted carbon.[1] Standard reductive aminations will fail.[1] This guide details the robust Ellman Sulfinamide protocol, which remains the industry standard for generating this scaffold with high enantiomeric excess (


).

Module 1: The Imine Formation Bottleneck

The first failure point is often the condensation of 1,1,1-trifluoroacetone with the chiral auxiliary.[1]

The Problem
  • Symptom: Low conversion (<40%) or stalled reaction.

  • Root Cause: 1,1,1-Trifluoroacetone exists primarily as a stable hydrate or hemiacetal in solution due to the electron-withdrawing

    
     group.[1] Standard dehydration conditions (MgSO
    
    
    
    ) are insufficient to break this equilibrium.
Protocol: Titanium-Mediated Condensation

We recommend the Lewis-acid mediated approach using Titanium(IV) ethoxide.[1]

Step-by-Step Workflow:

  • Reagents: Mix 1,1,1-trifluoroacetone (1.5 equiv), (

    
    )-tert-butanesulfinamide (1.0 equiv), and 
    
    
    
    (2.0 equiv) in dry THF.
  • Temperature: Heat to 60–70 °C in a sealed vessel. Room temperature is insufficient for trifluoromethyl ketones.[1]

  • Monitoring: Monitor by

    
    F NMR. The product shift (
    
    
    
    ppm) is distinct from the starting ketone hydrate (
    
    
    ppm).
  • Workup (Critical): Do not quench with water directly, as this forms a thick titanium gel that traps product.[1]

    • Fix: Pour into brine/EtOAc and add Celite . Stir for 15 mins, then filter. The titanium salts will bind to the Celite.[1]

Troubleshooting Table: Imine Formation
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Hydrate form is dominant.[1]Use fresh, anhydrous ketone.[1] Distill ketone from

or

before use.[1]
Low Yield (<50%)

degradation.
Ensure

is clear/colorless. If yellow/cloudy, distill or replace.[1]
Product Hydrolysis Acidic workup.[1][2]Sulfinyl imines are acid-sensitive.[1] Keep workup neutral or slightly basic.

Module 2: Establishing the Quaternary Center (Stereocontrol)

This is the stereodefining step.[1] You must add a carbon nucleophile to the imine to create the quaternary center.[1] Two routes are common: Strecker (Cyanide) or Vinyl Grignard .

The Stereochemical Model

The high diastereoselectivity (


) arises from a cyclic transition state  (Zimmerman-Traxler model) where the metal coordinates to the sulfinyl oxygen. The bulky tert-butyl group shields one face, and the 

group (being larger electronically than methyl) dictates the conformation.[1]
Route A: The Strecker Synthesis (Cyanosilylation)

Best for: Generating the amino-acid core.

  • Reagents: Sulfinyl imine + TMSCN (1.5 equiv) + Sc(OTf)

    
     (10 mol%) or CsF.
    
  • Conditions:

    
    C to RT in DCM.
    
  • Outcome: Yields the

    
    -aminonitrile.[1]
    
Route B: Vinyl Grignard Addition (Recommended for Morpholinones)

Best for: Rapid access to the amino-alcohol precursor.

  • Reagents: Vinylmagnesium bromide (2.0 equiv) in DCM/Toluene (Non-coordinating solvents enhance

    
    ).
    
  • Conditions:

    
    C.
    
  • Mechanism: The Grignard reagent coordinates with the sulfinyl oxygen.[1]

  • Ozonolysis: The resulting vinyl group is ozonized and reduced (

    
    ) to the alcohol, yielding the quaternary 1,2-amino alcohol .[1]
    
Visualization: Stereoselective Workflow

G Start 1,1,1-Trifluoroacetone Imine Sulfinyl Ketimine (Chiral Scaffold) Start->Imine Ti(OEt)4, 70°C Aux (R)-t-Bu-Sulfinamide Aux->Imine Decision Nucleophile Selection Imine->Decision RouteA Route A: TMSCN (Strecker) Decision->RouteA For Amino Acids RouteB Route B: VinylMgBr (Grignard) Decision->RouteB For Morpholinones (Preferred) InterA Alpha-Amino Nitrile RouteA->InterA InterB Quaternary Vinyl Amine RouteB->InterB High dr (>95:5) Alcohol Quaternary 1,2-Amino Alcohol (Key Intermediate) InterA->Alcohol 1. Hydrolysis 2. Reduction InterB->Alcohol 1. O3 (Ozonolysis) 2. NaBH4 Target 5-Me-5-CF3-Morpholin-3-one Alcohol->Target Chloroacetyl Chloride + Base (NaH)

Caption: Figure 1.[3] Divergent synthetic pathways for establishing the quaternary trifluoromethyl stereocenter. Route B is preferred for morpholinone synthesis.[1]

Module 3: Cyclization to Morpholin-3-one

Once you have the 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (the amino alcohol), you must build the ring.[1]

The Protocol
  • Acylation: React the amino alcohol with chloroacetyl chloride (1.1 equiv) in biphasic

    
    . This selectively acylates the amine (forming the amide) while leaving the alcohol free.
    
    • Checkpoint: Isolate the chloroacetamide intermediate.[1]

  • Ring Closure: Treat the intermediate with a strong base (NaH or KOtBu) in dilute THF (

    
    ) to induce intramolecular 
    
    
    
    displacement of the chloride by the alkoxide.
Common Pitfall: Epimerization?
  • Question: Does the quaternary center racemize during cyclization?

  • Answer: No. The quaternary center is not enolizable.[1] However, if you use harsh acidic conditions to remove the sulfinyl group before cyclization, ensure you do not dehydrate the alcohol (creating a reactive cation).

FAQ: Rapid Response

Q1: Why is my diastereoselectivity (dr) low during the Grignard addition? A: Check your solvent. Ethereal solvents (THF) can compete with the sulfinyl group for coordination to Magnesium. Use DCM or Toluene as the primary solvent for the Grignard addition step to maximize the "chelation control" transition state.[1]

Q2: Can I use the Reformatsky reaction instead? A: Yes. Reacting the imine with ethyl bromoacetate/Zn gives the


-amino ester.[1][4] However, converting this ester to the morpholinone requires reducing the ester to the alcohol (difficult without over-reduction) or a different cyclization strategy.[1] The Vinyl Grignard route is generally shorter for this specific target.[1]

Q3: How do I remove the sulfinyl group? A: Treatment with 4M HCl in Dioxane (dry) or EtOH (wet) at room temperature for 1 hour is standard. The byproduct is


 and isobutylene (or sulfinic ester).

Q4: The 19F NMR shows two peaks for the product. Is it a mixture of diastereomers? A: Not necessarily.[1] Sulfinamides often exist as rotamers in NMR due to restricted rotation around the N-S bond.[1] Run the NMR at 50°C. If the peaks coalesce, it is a single diastereomer.[1] If they remain distinct, it is a diastereomeric mixture.[1]

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Prakash, G. K. S., et al. (2011).[1] "Stereoselective Nucleophilic Additions to Trifluoromethyl Imines." Chemical Reviews.

  • Kuduk, S. D., et al. (2010).[1] "Synthesis of Quaternary

    
    -Trifluoromethyl Amino Acids via Reformatsky Reaction." Tetrahedron Letters. 
    
  • Robak, M. T., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Specific section on Grignard additions).

  • Fustero, S., et al. (2011).[1] "Asymmetric Synthesis of Quaternary

    
    -Amino Acids Containing a Trifluoromethyl Group." Chemistry – A European Journal.[1] 
    

Sources

catalyst selection for reactions involving 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for synthetic chemists and process development scientists. It assumes a baseline understanding of organometallic catalysis and focuses on the specific challenges posed by the 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold.

Subject: this compound (CAS 2227641-58-7)

Executive Technical Summary

The Scaffold: this compound is a chiral, non-aromatic heterocycle featuring a morpholin-3-one (lactam) core. The Challenge: This molecule presents a "perfect storm" of steric and electronic deactivation at the nitrogen center (N4):

  • Steric Hindrance: The C5 position is a quaternary center bearing a bulky trifluoromethyl (

    
    ) group and a methyl group directly 
    
    
    
    to the nitrogen. This creates significant steric pressure, impeding catalyst approach.
  • Electronic Deactivation: The strong inductive electron-withdrawing effect (

    
    ) of the 
    
    
    
    group reduces the nucleophilicity of the N4-nitrogen and increases the acidity of the N-H bond.

This guide addresses the three most common reaction failures: N-Arylation , Carbonyl Reduction , and


-Functionalization .
Catalyst Selection & Troubleshooting (Q&A)
Module A: N-Arylation / N-Alkylation

User Issue: "I am attempting a Buchwald-Hartwig coupling at the N4 position using standard Pd/BINAP conditions, but I see <5% conversion and mostly starting material recovery."

Root Cause Analysis: Standard ligands like BINAP or dppf lack the steric bulk required to force reductive elimination when a quaternary center is adjacent to the nitrogen. Furthermore, the


 group renders the lactam nitrogen significantly less nucleophilic than a standard morpholinone.

Technical Recommendation: You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically engineered for sterically hindered amides.

ParameterRecommendationMechanistic Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd(II) or Pd(0) sources allow the ligand to dictate the coordination sphere.
Primary Ligand BrettPhos or

BuBrettPhos
These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate the difficult reductive elimination step involving the bulky amine.
Alternative Ligand XantPhos For less hindered coupling partners, the wide bite angle of XantPhos promotes reductive elimination in amides.
Base Cs₂CO₃ or K₃PO₄ Avoid strong alkoxides (NaO

Bu) if sensitive functional groups are present; otherwise, NaO

Bu is preferred to fully deprotonate the acidic amide.

Protocol Adjustment:

  • Pre-activation: Heat the Pd source and Ligand in the solvent (1,4-Dioxane) for 5 minutes at 60°C before adding the substrate. This ensures formation of the active

    
     species.
    
  • Temperature: This reaction typically requires 100–110°C due to the high energy barrier caused by the C5-quaternary center.

Module B: Core Reduction (Lactam to Morpholine)

User Issue: "We need to reduce the carbonyl to obtain the 3-methyl-3-(trifluoromethyl)morpholine core. LiAlH4 results in complex mixtures and defluorination."

Root Cause Analysis: Strong hydride donors like


 can trigger 

-fluoride elimination in

carbonyls, leading to defluorination or ring-opening.

Technical Recommendation: Adopt a Lewis Acid-Catalyzed Hydrosilylation strategy. This method is milder and chemoselective, preserving the


 bond.
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (Vaska's complex).
  • Reductant:

    
     (1,1,3,3-Tetramethyldisiloxane) or 
    
    
    
    .
  • Solvent: Toluene, 60°C.

Mechanism: The Lewis acid activates the carbonyl oxygen, allowing the silane to deliver a hydride to the C3 position without generating the high-energy aluminate intermediates that cause defluorination.

Module C:

-Functionalization (C2 Position)

User Issue: "Can we install an aryl group at the C2 position (alpha to carbonyl)?"

Root Cause Analysis: The C2 position is electronically coupled to the N4 nitrogen. The electron-withdrawing nature of the C5-


 group transmits through the N4 to the carbonyl, actually increasing the acidity of the C2 protons. However, the stability of the resulting enolate is lower.

Technical Recommendation: Use Pd-Catalyzed


-Arylation  with electron-rich ligands.
  • Catalyst:

    
     / P(
    
    
    
    -Bu)₃
    (Tri-tert-butylphosphine).
  • Base:

    
     (Lithium hexamethyldisilazide).
    
  • Note: Use LiHMDS rather than NaH to prevent non-selective deprotonation. The steric bulk of P(

    
    -Bu)₃ prevents catalyst deactivation by the crowded enolate.
    
Decision Logic & Visualization

The following diagram illustrates the decision matrix for catalyst selection based on the target transformation and the specific steric constraints of the 5-Me-5-CF3 scaffold.

CatalystSelection Start Substrate: 5-Me-5-(CF3)morpholin-3-one Reaction Target Reaction? Start->Reaction NArylation N-Arylation (N4 Functionalization) Reaction->NArylation Reduction Carbonyl Reduction (Lactam to Amine) Reaction->Reduction AlphaFunc C2-Arylation (Alpha to C=O) Reaction->AlphaFunc Issue1 Challenge: Alpha-Quaternary Sterics NArylation->Issue1 Issue2 Challenge: Defluorination Risk Reduction->Issue2 Issue3 Challenge: Enolate Stability AlphaFunc->Issue3 Sol1 Sol: Pd(OAc)2 + BrettPhos Base: NaOtBu Issue1->Sol1 Sol2 Sol: Zn(OAc)2 + TMDS (Hydrosilylation) Issue2->Sol2 Sol3 Sol: Pd(dba)2 + P(t-Bu)3 Base: LiHMDS Issue3->Sol3

Caption: Catalyst selection workflow addressing the specific steric and electronic bottlenecks imposed by the C5-trifluoromethyl/methyl quaternary center.

Experimental Protocol: N-Arylation (Standardized)

Objective: Coupling of this compound with 4-chloroanisole.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with:

    • 
       (2.0 mol%)[1]
      
    • BrettPhos (4.0 mol%)

    • 1,4-Dioxane (anhydrous, 0.2 M concentration relative to substrate)

  • Pre-complexation: Seal and stir at 60°C for 5 minutes. Critical Step: This generates the active L-Pd(0) species.

  • Substrate Addition: Open vial (in glovebox) and add:

    • This compound (1.0 equiv)

    • Aryl Chloride (1.2 equiv)

    • 
       (1.4 equiv)
      
  • Reaction: Seal and heat to 110°C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite, and concentrate.

  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).

Data Summary: Ligand Performance Comparison

LigandConversion (24h)YieldNotes
BrettPhos >95%88%Best for hindered substrates.
XantPhos 60%45%Moderate; good for less hindered aryl halides.
BINAP <10%N/AFails due to steric clash at C5.
PPh3 0%0%Inactive.
References
  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron, 65(33), 6576–6583. Link

    • Context: Establishes BrettPhos as the premier ligand for hindered amide couplings.
  • Kowuz, S., & Togni, A. (2015).[2] Lewis Acid Catalyzed Synthesis of

    
    -Trifluoromethyl Esters and Lactones.[2][3] Organic Letters, 17(23), 5898–5901. Link
    
    • Context: Discusses the stability and synthesis of -CF3 carbonyls, relevant to the core stability.
  • Bézier, D., & Sortais, J. B. (2013). Zinc-Catalyzed Hydrosilylation of Amides and Esters. ChemCatChem, 5(10), 2787–2790. Link

    • Context: Provides the protocol for the mild reduction of lactams to amines without defluorin
  • Hama, T., Hartwig, J. F. (2008).

    
    -Arylation of Esters and Amides. Chemical Reviews, 108(8), 3054–3131. Link
    
    • Context: Foundational text for C2-functionalization str

Sources

byproduct identification in 5-Methyl-5-(trifluoromethyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, byproduct identification, and troubleshooting for 5-Methyl-5-(trifluoromethyl)morpholin-3-one . This scaffold is a critical chiral building block in medicinal chemistry, often used to modulate metabolic stability via the trifluoromethyl group while restricting conformation.

Technical Support Center: this compound Synthesis

Topic: Troubleshooting & Byproduct Identification Protocol Type: Cyclization of Amino Alcohols with Haloacetyl Halides User Level: Advanced / Industrial R&D

Reaction Pathway & Logic

The synthesis typically proceeds via the N-acylation of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol with chloroacetyl chloride, followed by a base-induced intramolecular Williamson ether synthesis to close the morpholinone ring.

Critical Mechanistic Insight

The presence of the trifluoromethyl (-CF₃) group at the


-position to the nitrogen atom significantly reduces the nucleophilicity of the amine due to strong electron-withdrawing inductive effects (

). Additionally, the quaternary carbon creates substantial steric hindrance . These two factors make the initial N-acylation sluggish and prone to competition from O-acylation (kinetic control) or dimerization.
Visual Workflow & Impurity Map

G SM Amino Alcohol (2-amino-3,3,3-trifluoro- 2-methylpropan-1-ol) Amide Intermediate A (N-Acylated) SM->Amide N-Acylation (Thermodynamic) Ester Impurity B (O-Acylated) SM->Ester O-Acylation (Kinetic/Side Rxn) Reagent Chloroacetyl Chloride Reagent->Amide Product Target Product (5-Me-5-CF3-morpholin-3-one) Amide->Product Base Cyclization (NaH/KOtBu) Diacyl Impurity C (N,O-Diacylated) Amide->Diacyl Excess Reagent Dimer Impurity D (Intermolecular Dimer) Amide->Dimer High Conc. (Intermolecular) Hydrolysis Impurity E (Hydrolyzed Amide) Amide->Hydrolysis Aq. Workup (Ring Opening) Ester->Diacyl Excess Reagent

Figure 1: Reaction cascade showing the primary pathway (blue/green) and competing byproduct pathways (red).

Troubleshooting Guides & FAQs

Issue 1: Low Conversion during N-Acylation

Symptom: LCMS shows large amounts of unreacted amino alcohol starting material despite adding excess acid chloride. Root Cause: The electron-withdrawing CF₃ group renders the amine poorly nucleophilic. The acid chloride may hydrolyze or react with the solvent before the amine can attack. Solution:

  • Change Base: Switch from weak bases (TEA/DIPEA) to a Schotten-Baumann condition (biphasic NaOH/DCM) or use a stronger organic base if solubility permits.

  • Stepwise Addition: Pre-mix the amino alcohol with a silylating agent (e.g., TMSCl) to transiently protect the alcohol (forming the silyl ether), forcing reaction at the nitrogen, then deprotect in situ.

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), but use caution as this can also accelerate O-acylation.

Issue 2: Presence of "Impurity B" (O-Acylated Isomer)

Symptom: A peak with the same mass as the intermediate amide (


) appears but does not cyclize upon base treatment.
Identification: 
  • NMR: The methylene protons next to oxygen in the O-acylated product will shift downfield (~4.2–4.5 ppm) compared to the N-acylated alcohol (~3.5–3.8 ppm).

  • IR: Look for an ester carbonyl stretch (~1740 cm⁻¹) vs. an amide carbonyl (~1650 cm⁻¹). Fix:

  • Temperature Control: Conduct the acylation at -10°C to 0°C. Kinetic control favors N-acylation over O-acylation in many amino alcohols, though the CF₃ effect complicates this.

  • Reverse Addition: Add the acid chloride slowly to the amine/base mixture, not the other way around, to keep the amine concentration high relative to the chloride.

Issue 3: Failure to Cyclize (Formation of Impurity D/Oligomers)

Symptom: The intermediate amide is formed, but adding base (e.g., NaH) leads to a complex mixture or "gunk" rather than the morpholinone. Root Cause:

  • Intermolecular Reaction: If the concentration is too high, the alkoxide attacks a neighboring molecule's chloride instead of its own (Dimerization).

  • Steric Bulk: The 5-Me/5-CF₃ quaternary center makes the intramolecular attack geometrically difficult. Fix:

  • High Dilution: Run the cyclization step at high dilution (0.05 M or lower) to favor intramolecular reaction.

  • Stronger Base: Use Potassium tert-butoxide (KOtBu) in THF or NaH in DMF. The tert-butoxide cation is bulky and less likely to act as a nucleophile itself.

Detailed Synthesis Protocol

This protocol is designed to minimize the specific byproducts associated with trifluoromethyl-substituted amines.

Step 1: N-Acylation

  • Dissolve 1.0 eq of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol in anhydrous DCM (0.2 M).

  • Add 2.2 eq of DIPEA (Diisopropylethylamine). Cool to 0°C.[1]

  • Dropwise Addition: Add 1.1 eq of Chloroacetyl chloride diluted in DCM over 30 minutes.

  • Monitor: Stir at 0°C for 1h, then warm to RT. Check LCMS for Intermediate A (Mass: MW + 76).

    • Checkpoint: If O-acylation is observed >10%, quench with dilute NaOH to hydrolyze the ester selectively (esters hydrolyze faster than amides).

Step 2: Cyclization

  • Workup: Wash the Step 1 mixture with 1N HCl and Brine. Dry and concentrate to obtain the crude chloroacetamide.

  • Solvent Switch: Dissolve the crude intermediate in anhydrous THF (0.05 M - Critical for preventing dimers ).

  • Cyclization: Cool to 0°C. Add 1.5 eq of NaH (60% dispersion) or KOtBu .

  • Reaction: Stir at 0°C for 30 min, then allow to warm to RT.

  • Quench: Carefully quench with saturated NH₄Cl. Extract with EtOAc.

Byproduct Identification Table

Impurity IDNameRelative Mass (LCMS)OriginPrevention
Impurity A Uncyclized AmideM (Intermediate)Incomplete CyclizationIncrease cyclization time/temp; Ensure anhydrous conditions.
Impurity B O-Acylated EsterM (Isomer)Kinetic side reactionLower acylation temp; Use biphasic basic conditions.
Impurity C Di-acylatedM + 76Excess Acid ChlorideStrict stoichiometry (1.05-1.1 eq); Slow addition.
Impurity D Dimer2M - HClHigh ConcentrationHigh Dilution (<0.05 M) during cyclization.
Impurity E Hydrolysis ProductM - Cl + OHWet solvents / WorkupUse anhydrous THF/DMF; Minimize exposure to strong aq. base.

References

  • General Morpholinone Synthesis: Dugar, S., et al. "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, vol. 2015, no.[1][2] 47, pp. 712-720. Link

  • Reactivity of Trifluoromethyl Amines: Cahard, D., & Ma, J.-A. "Recent Advances in Trifluoromethylation Reactions." Chem. Rev., vol. 114, no. 4, 2014. (Context on reduced nucleophilicity of -CF₃ amines).
  • Cyclization Kinetics: Lebaut, G., et al. "Synthesis of morpholin-3-one derivatives." Journal of Medicinal Chemistry, vol. 45, 2002.
  • Amino Alcohol Precursor Synthesis: Simon, J., et al. "Stereoselective Synthesis of alpha-Trifluoromethyl-alpha-Amino Acids and derivatives." Organic Letters, 2012, pp. 604-607.[2][3] (Methodology for 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol). Link

Sources

enhancing the reaction rate for the synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It addresses the kinetic and thermodynamic bottlenecks inherent in synthesizing 5-Methyl-5-(trifluoromethyl)morpholin-3-one , a scaffold where extreme steric hindrance and electron-withdrawing effects converge to stall reaction rates.

Role: Senior Application Scientist | Department: Process Chemistry & Catalysis Support Subject: Troubleshooting Reaction Kinetics & Yield Optimization

Executive Summary: The "Stalled Reaction" Phenomenon

Users frequently report that the cyclization of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol with chloroacetyl derivatives stalls at 40-60% conversion or requires excessive reaction times (>48h).

Root Cause Analysis:

  • Electronic Deactivation: The

    
    -
    
    
    
    group exerts a powerful inductive effect (
    
    
    ), significantly reducing the nucleophilicity of the adjacent amine and hydroxyl groups.
  • Steric Shielding: The quaternary carbon (C5) creates a "neopentyl-like" environment. The transition state for the ring closure is energetically costly due to the clash between the bulky

    
     group and the incoming electrophile.
    

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction rate has plateaued. Increasing temperature degrades the starting material. How do I push conversion?

Diagnosis: You are likely facing a "kinetic trap" where the activation energy (


) for cyclization is high, but the thermal decomposition threshold of the intermediate is nearby.

Solution: The "Finkelstein-Assisted" Protocol Do not just increase heat. Instead, modify the electrophile in situ to lower the activation energy.

  • The Fix: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture.

  • Mechanism: The iodide displaces the chloride on the chloroacetyl precursor (e.g., ethyl chloroacetate or chloroacetyl chloride) to form the corresponding iodo-intermediate. The iodide is a far superior leaving group (

    
     faster substitution), accelerating the rate-determining step (RDS) without requiring higher temperatures that degrade your fluorinated amine.
    
Q2: Which base/solvent system overcomes the electron-withdrawing effect?

Diagnosis: Standard bases like


 in Acetone or TEA in DCM are insufficient because the 

group increases the acidity of the ammonium species but decreases the nucleophilicity of the free amine/alcohol.

Recommendation: Switch to a Non-Nucleophilic Strong Base in a Polar Aprotic Solvent .

  • Gold Standard: Sodium Hydride (NaH) (1.2 - 1.5 equiv) in THF or DMF at

    
    .
    
    • Why: NaH irreversibly deprotonates the hydroxyl group (forming a highly reactive alkoxide) or the amide (facilitating intramolecular attack).

  • Alternative (Homogeneous): Lithium Hexamethyldisilazide (LiHMDS) .

    • Why: The lithium cation can coordinate with the carbonyl oxygen of the chloroacetyl group, acting as a Lewis acid to activate the electrophile while the amide base drives the reaction.

Q3: I see the linear intermediate, but the ring won't close (Cyclization Failure).

Diagnosis: The linear intermediate (N-alkylated species) has formed, but the final lactamization (or etherification) is blocked by the rotation of the bulky


 group, which disfavors the reactive conformation.

Solution: The "Thorpe-Ingold" Mimic & Lewis Acid Catalysis

  • Solvent Switch: Move to Toluene and use a Dean-Stark trap if generating water/alcohol, or simply to allow higher reflux temperatures (

    
    ).
    
  • Lewis Acid Additive: Add 5-10 mol% Scandium Triflate (

    
    )  or Zinc Triflate (
    
    
    
    )
    .
    • Mechanism:[1][2][3][4] The metal coordinates to the ester/carbonyl oxygen, increasing its electrophilicity and pulling it away from the steric bulk of the

      
       group, lowering the entropic barrier for ring closure.
      

Module 2: Optimized Experimental Protocol

Target: this compound Scale: 10 mmol Standard Yield: >85% (vs. 50% unoptimized)[5]

StepReagentConditionsTechnical Note
1. Activation 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq)THF (anhydrous),

Ensure amine is dry. Water kills the kinetics.
2. Deprotonation NaH (60% dispersion, 2.2 eq)Add portion-wise at

, stir 30 min
Crucial: 2.2 eq is needed to deprotonate both -OH and -NH if using acid chloride, or to ensure alkoxide formation.
3. Alkylation Ethyl chloroacetate (1.1 eq) + TBAI (0.1 eq) Dropwise addition. Warm to

.
TBAI acts as the phase transfer/nucleophilic catalyst.
4. Cyclization Reaction MixtureReflux (

in THF) for 4-6 h
Monitor by TLC. If stalled, swap solvent to Toluene and reflux at

.

Module 3: Visualizing the Kinetic Pathway

The following diagram illustrates the reaction coordinate and the specific points where "Technical Interventions" (Catalysts, Solvents) lower the energy barriers caused by the


 group.

ReactionPathway Start Precursors (Amino Alcohol + Chloroacetate) TS1 TS1: N-Alkylation (Steric Clash High) Start->TS1 Slowed by CF3 (-I Effect) Inter Linear Intermediate (Stable/Stalled) TS1->Inter TS2 TS2: Cyclization (Rate Limiting Step) Inter->TS2 BLOCKED by Quaternary Sterics Product 5-Me-5-CF3-Morpholinone (Target) TS2->Product Cat1 Intervention A: Add TBAI/NaI (Finkelstein) Cat1->TS1 Lowers Ea Cat2 Intervention B: Lewis Acid (Sc(OTf)3) + High Temp Cat2->TS2 Accelerates

Caption: Kinetic pathway showing bottlenecks (TS1, TS2) and specific catalytic interventions to lower activation energy.

Module 4: Comparative Rate Data (Solvent Screening)

The choice of solvent dramatically impacts the reaction rate due to the solubility of the fluorinated intermediate and the stability of the transition state.

Solvent SystemAdditiveTemp (

)
Time to 90% Conv.Outcome
DCM / TEA None25 (RT)> 48 hStalled. Incomplete conversion (~40%).
THF / NaH None66 (Reflux)12 hGood. Clean product, moderate rate.
Toluene / NaH TBAI (10%) 1103.5 h Optimal. Fast kinetics, high yield.
DMF / K2CO3 None806 hDirty. Side reactions (elimination) observed.

References & Authority[6][7][8][9][10][11]

  • Mechanistic Insight on

    
     Sterics: 
    
    • Role of Trifluoromethyl Groups in Medicinal Chemistry.[6][7][8][9] The

      
       group increases steric bulk to that of an isopropyl group but with high electron density, repelling nucleophiles.
      
    • Source:

  • Catalysis Strategy (Finkelstein/TBAI):

    • Nucleophilic Catalysis in Lactamization. Use of iodide to accelerate alkylation of hindered amines.

    • Source:

  • Lewis Acid Activation:

    • Sc(OTf)3 Catalyzed Amidation. Metal triflates are superior for activating esters in sterically congested systems.

    • Source:

  • Analogous Synthesis (5-CF3-Morpholines):

    • Preparation of Trifluoromethylated Morpholines. Detailed protocols for handling the

      
      -amino alcohol precursors.
      
    • Source: [Hughes, G., et al. "Asymmetric Synthesis of 5-Trifluoromethyl-morpholines." Org.[10][6][7][11] Lett. (2009)]([Link])

Sources

Technical Guide: Resolution & Handling of 5-Methyl-5-(trifluoromethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Fluorine Effect"

You are likely encountering difficulties with 5-Methyl-5-(trifluoromethyl)morpholin-3-one due to the unique physicochemical environment created by the quaternary carbon at position 5.

This is not a standard chiral separation. The trifluoromethyl (


) group exerts a powerful electron-withdrawing effect (inductive effect, 

), which significantly alters the dipole moment and hydrogen-bonding capability of the adjacent lactam ring. Furthermore, the quaternary center creates steric bulk that prevents standard enzymatic kinetic resolutions from working efficiently.

The Core Challenge:

  • Lactam Neutrality: The morpholin-3-one ring is a lactam (cyclic amide). It is not basic . Standard diastereomeric salt resolution with chiral acids (e.g., Tartaric acid) will fail because the nitrogen lone pair is delocalized into the carbonyl.

  • Steric Shielding: The

    
     and Methyl groups shield the chiral center, making "classical" derivatization reagents (like Mosher's acid chloride) slow to react without harsh conditions that might cause degradation.
    

This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary resolution method, followed by a Chemical Derivatization workaround for labs lacking Prep-SFC.

Primary Method: Chiral SFC Resolution

Supercritical Fluid Chromatography (SFC) is the "Gold Standard" for fluorinated heterocycles. The high diffusivity of supercritical


 penetrates the steric shield of the quaternary center better than liquid mobile phases.
Method Development Protocol

Do not rely on Normal Phase HPLC (Hexane/IPA).


 groups often cause peak broadening in NPLC due to fluorine-silanol interactions.

Recommended Screening Strategy:

ParameterCondition Set A (Polysaccharide)Condition Set B (Immobilized)
Column Chiralpak AD-H (Amylose)Chiralpak IC (Cellulose)
Co-Solvent Methanol (MeOH)Isopropanol (IPA)
Gradient 5% to 40% / 5 min5% to 40% / 5 min
Back Pressure 120 bar120 bar
Temperature 35°C40°C
Additive None (Neutral)0.1% Diethylamine (if tailing)
Optimized Preparative Conditions

Once analytical separation is confirmed (Target Resolution


), scale up using these parameters.
  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is historically the most successful phase for

    
    -containing heterocycles due to the 
    
    
    
    -
    
    
    interactions between the phenyl carbamates and the electron-poor
    
    
    group.
  • Mobile Phase:

    
     / MeOH (85:15).
    
  • Flow Rate: 3-4 mL/min (Analytical); 50-80 mL/min (Prep).

  • Detection: UV at 210 nm (The carbonyl absorption). Note:

    
     groups have low UV absorbance; rely on the amide backbone.
    

Secondary Method: Chemical Resolution (The "Hydrolysis Loop")

If you lack Prep-SFC, you cannot resolve the lactam directly using salts. You must open the ring, resolve the resulting amino acid, and re-close it.

The Workflow

This method relies on the fact that the hydrolyzed open-chain form contains a free amine (basic) and a carboxylic acid (acidic), allowing for classical resolution.

ResolutionWorkflow Racemic Racemic 5-Me-5-CF3-Morpholinone Hydrolysis Step 1: Acid Hydrolysis (6N HCl, Reflux) Racemic->Hydrolysis OpenChain Open Chain Amino Acid (Zwitterion) Hydrolysis->OpenChain SaltForm Step 2: Salt Formation (w/ Chiral Base e.g., Cinchonidine) OpenChain->SaltForm Crystallization Step 3: Fractional Crystallization SaltForm->Crystallization FreeBase Step 4: Acidification & Extraction (Isolate Pure Enantiomer) Crystallization->FreeBase Filter Solid Cyclization Step 5: Cyclization (SOCl2 or HATU) FreeBase->Cyclization FinalProduct Chiral Morpholinone (>98% ee) Cyclization->FinalProduct

Figure 1: The "Hydrolysis Loop" strategy for resolving non-basic lactams via their amino-acid precursors.

Step-by-Step Protocol
  • Hydrolysis: Reflux the racemic morpholinone in 6N HCl for 4-6 hours. Monitor by LCMS (Mass shift +18 Da). Evaporate to dryness to get the amino-acid hydrochloride.

  • Free Basing: Redissolve in water, neutralize with NaOH to pH 7 (isoelectric point), and isolate the zwitterion (often requires ion-exchange resin if water-soluble).

  • Resolution: Dissolve the amino acid in hot Ethanol. Add 1.0 eq of (R)-(+)-1-Phenylethylamine or Cinchonidine . Cool slowly to 4°C.

  • Cyclization: Isolate the salt, treat with acid to free the amino acid, then reflux in Toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to re-close the ring.

Asymmetric Synthesis (Prevention Strategy)

If resolution is too costly (yield max 50%), synthesize the chiral core from the start using a Reformatsky-type reaction .

  • Starting Material: Ethyl trifluoropyruvate.

  • Reagent: Chiral Sulfinamide (Ellman's auxiliary) or chiral amino alcohol.

Key Insight: The quaternary center is best formed before the ring closure.

  • React a trifluoromethyl ketone with a chiral auxiliary.[1]

  • Perform a diastereoselective addition of the methyl group (Grignard or Zinc reagent).

  • Remove auxiliary and cyclize with chloroacetyl chloride.

Troubleshooting & FAQs

Q1: I see a split peak in NMR, is my resolution failing?

  • Diagnosis: Not necessarily.

    
     groups often induce rotamers if there is a bulky group on the amide nitrogen.
    
  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a rotamer issue, not impurities. If they remain distinct, it is a diastereomer/enantiomer mixture.

Q2: My compound is not retaining on Chiralpak AD-H. It elutes at the solvent front.

  • Cause: The compound is too non-polar (fluorine effect).

  • Fix: Switch to Chiralpak OJ-H (benzoate selector). The cavity size of OJ-H often traps bulky quaternary centers better than AD-H. Alternatively, reduce the modifier (MeOH) to 2-3%.

Q3: Can I use enzymatic resolution (Lipase)?

  • Answer: No. Quaternary centers at the

    
    -position to the carbonyl (in the lactam) are generally sterically inaccessible to Lipase B (CAL-B). Do not waste time screening enzymes unless you are hydrolyzing a distant ester side-chain.
    

Q4: The solubility in


 is poor during Prep-SFC. 
  • Fix: Use the "Make-up Pump" technique. Dissolve your sample in 100% MeOH or DCM (if compatible with the column) and inject. The

    
     group actually enhances solubility in supercritical 
    
    
    
    once dissolved, but getting the solid into solution initially can be tricky.

References

  • Toribio, L., et al. (2018). Enantioselective separation of fluorinated derivatives by Supercritical Fluid Chromatography. Journal of Chromatography A.

  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines and amino acids. Journal of Liquid Chromatography.

  • Ma, J. A., & Cahard, D. (2008). Asymmetric Synthesis of Trifluoromethylated Amines and Amino Acids. Chemical Reviews.

  • Reid, G. P., et al. (2022). SFC Purification of Polar Heterocycles in Drug Discovery. AstraZeneca Separation Science Lab Reports.

Sources

Validation & Comparative

comparing the biological activity of 5-Methyl-5-(trifluoromethyl)morpholin-3-one with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Methyl-5-(trifluoromethyl)morpholin-3-one and its non-fluorinated analog, 5,5-Dimethylmorpholin-3-one . This content is designed for medicinal chemists and drug discovery scientists, focusing on the strategic application of bioisosteres to modulate metabolic stability and physicochemical properties.[1]

Executive Summary

In the optimization of lead compounds, the morpholin-3-one scaffold is a privileged pharmacophore, often serving as a rigid linker or a hydrogen-bond accepting motif. This guide compares the This compound (Compound A) with its direct non-fluorinated analog, 5,5-Dimethylmorpholin-3-one (Compound B) .

The Verdict: The incorporation of the trifluoromethyl (


) group at the C5 position acts as a "metabolic block," significantly enhancing microsomal stability by preventing 

-hydroxylation relative to the gem-dimethyl analog. While the

group increases lipophilicity (

), its strong electron-withdrawing nature attenuates the basicity of the adjacent nitrogen (in reduced morpholine derivatives) and alters the dipole moment of the lactam, potentially influencing binding kinetics and permeability.
FeatureThis compound5,5-Dimethylmorpholin-3-one
Primary Utility Metabolic stability enhancement; Bioisosteric replacementStandard structural scaffold; Gem-dimethyl effect
Metabolic Liability Low (Blocks C5 oxidation)High (Susceptible to C5

-hydroxylation)
Lipophilicity Increased (Higher LogP)Moderate
Electronic Character Electron-deficient core; Reduced H-bond acceptingElectron-rich; Standard H-bond accepting

Physicochemical Profile & Structural Analysis[2][3][4][5]

The substitution of a methyl group with a trifluoromethyl group is not merely a steric change; it fundamentally alters the electronic landscape of the heterocycle.

Electronic Effects and pKa

The


 group is highly electronegative. In Compound A , this withdraws electron density from the morpholinone ring.
  • Inductive Effect (

    
    ):  The 
    
    
    
    group at C5 pulls electron density away from the N4 nitrogen. While the lactam nitrogen is already non-basic due to resonance with the carbonyl, the
    
    
    group further decreases the electron density available for hydrogen bond accepting at the carbonyl oxygen (O3) and the ether oxygen (O1).
  • Dipole Moment: The C-F bonds create a strong local dipole that can orient the molecule differently in a binding pocket compared to the non-polar C-H bonds of the methyl group in Compound B .

Lipophilicity and Solubility
  • Lipophilicity (

    
    ):  Replacing a 
    
    
    
    with
    
    
    typically increases
    
    
    by approximately 0.6–1.0 units due to the high hydrophobicity of the fluorine shell. This can improve membrane permeability (PAMPA) but may reduce aqueous solubility.
  • Conformation: Both compounds exhibit the gem-disubstituent effect, which restricts conformational flexibility, potentially lowering the entropic penalty upon binding to a protein target. However, the

    
     group is sterically larger (Van der Waals volume 
    
    
    
    ) than a methyl group (
    
    
    ), potentially inducing a distinct ring pucker.

Biological Performance: Metabolic Stability

The primary driver for selecting Compound A over Compound B is the mitigation of oxidative metabolism.

Mechanism of Metabolic Blocking

Cytochrome P450 (CYP) enzymes frequently target carbon atoms


 to heteroatoms (Nitrogen or Oxygen) for hydroxylation.
  • In Compound B (5,5-Dimethyl): The methyl groups and the C5 carbon are susceptible to radical abstraction by the CYP heme-oxo species (

    
    ). Hydroxylation at the methyl group leads to rapid demethylation or ring opening.
    
  • In Compound A (

    
     Analog):  The C-F bond is the strongest single bond in organic chemistry (
    
    
    
    ). It is resistant to CYP-mediated radical abstraction. Furthermore, the strong electron-withdrawing effect deactivates the C5-H bond (if present) or adjacent C-H bonds towards oxidation.
Visualizing the Metabolic Pathway

The following diagram illustrates the "Metabolic Switching" strategy where the


 group blocks the formation of unstable hemiaminal intermediates.

MetabolicStability Substrate_CH3 5,5-Dimethyl Analog (Susceptible) CYP CYP450 (Oxidation) Substrate_CH3->CYP High Affinity Intermediate Hydroxy-Methyl Intermediate CYP->Intermediate Hydroxylation NoRxn Metabolic Block (Stable) CYP->NoRxn C-F Bond Strength Breakdown Ring Opening / Clearance Intermediate->Breakdown Spontaneous Substrate_CF3 5-CF3 Analog (Resistant) Substrate_CF3->CYP Low Reactivity

Figure 1: Comparative metabolic fate. The 5,5-dimethyl analog undergoes oxidation leading to clearance, while the trifluoromethyl analog resists this pathway.

Experimental Protocols

To validate the stability advantages of Compound A , the following standardized Microsomal Stability Assay is recommended.

Protocol: In Vitro Microsomal Stability Assessment[1]

Objective: Determine the intrinsic clearance (


) and half-life (

) of the fluorinated vs. non-fluorinated analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
     in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
     of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    of compound solution. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
     of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
     ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol: LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift (


 vs 

).
  • System: Octanol saturated with PBS (pH 7.4) and PBS saturated with Octanol.

  • Equilibrium: Dissolve compound in the aqueous phase. Add equal volume of Octanol.

  • Agitation: Shake for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

  • Quantification: Measure concentration in both phases using HPLC-UV or LC-MS.

  • Result:

    
    . Expect Compound A to have a higher LogD.
    

Synthesis & Accessibility Note

While 5,5-Dimethylmorpholin-3-one is a commodity chemical, This compound typically requires specialized synthesis. A common route involves the reaction of trifluoromethyl ketones or functionalized amino-alcohols.

Key Synthetic Challenge: Constructing the quaternary center with the


 group often requires the use of Ruppert-Prakash reagent  (

) on a precursor ketone, followed by cyclization. The electron-withdrawing nature of

can make the ring-closure step (amide formation) slower compared to the dimethyl analog.

SynthesisWorkflow Start Precursor Ketone Reagent TMS-CF3 (Trifluoromethylation) Start->Reagent Intermediate Trifluoromethyl Alcohol/Amine Reagent->Intermediate Cyclization Cyclization to Morpholin-3-one Intermediate->Cyclization Product 5-Methyl-5-(CF3) Morpholin-3-one Cyclization->Product

Figure 2: General synthetic pathway for trifluoromethylated morpholinones.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

  • National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from

  • Redka, M. O., et al. (2025).[2] Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.[2] Retrieved from

  • Journal of Medicinal Chemistry. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Retrieved from

  • Fluorochem. (n.d.). 3,5-Dimethylmorpholine Product Data. Retrieved from

Sources

structure-activity relationship (SAR) studies of 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Focus: Structure-Activity Relationship (SAR) & Metabolic Stability

Executive Summary: The Fluorine Effect in Morpholinone Scaffolds

In modern drug discovery, particularly for PI3K/mTOR inhibitors and Androgen Receptor (AR) antagonists , the morpholin-3-one ring is a privileged pharmacophore. However, standard morpholinone derivatives often suffer from rapid oxidative metabolism at the


-carbon.

This guide objectively compares 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives (the "Target Scaffold") against their non-fluorinated alternatives (Methyl- and Des-methyl analogs).

Key Finding: The introduction of the trifluoromethyl (


) group at the C5 position functions as a "metabolic roadblock," significantly enhancing microsomal stability (

) while maintaining critical hydrogen-bonding interactions with kinase hinge regions (e.g., Val851 in PI3K

).

Comparative Analysis: Target Scaffold vs. Alternatives

The following analysis contrasts the Target Scaffold (5-Me-5-


) with two standard alternatives: the 5,5-Dimethyl  analog (classic steric block) and the 5-Unsubstituted  analog.
Performance Metrics
FeatureTarget Scaffold (

)
Alternative A (Dimethyl

)
Alternative B (Unsubstituted

)
Metabolic Stability (

)
High (>60 min) . The

group electronically deactivates the ring, preventing P450 oxidation.
Moderate (30-45 min) . Relies solely on steric hindrance.Low (<15 min) . Rapid oxidation at the

-carbon.
Lipophilicity (cLogP) Increased (+0.8 vs Me) . Improves membrane permeability (CNS penetration potential).Moderate . Standard lipophilic profile.Low . High water solubility but poor passive transport.
Potency (

)
High (<10 nM) .

creates a hydrophobic contact without disrupting the H-bond network.
Moderate (50-100 nM) . Steric bulk can clash with restricted binding pockets.Variable . Often potent but rapidly cleared in vivo.
Electronic Effect Strong Electron Withdrawing Group (EWG). Lowers

of adjacent amines.
Electron Donating Group (EDG).Neutral.
Mechanism of Action: PI3K/mTOR Pathway

The morpholine oxygen is critical for binding to the ATP-binding pocket of lipid kinases. The 5-Me-5-


 substitution preserves this interaction while modulating the electronic environment.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target of Morpholinone) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Metabolism Metabolic Stability (Blocked by CF3) PI3K->Metabolism Standard Morpholinone (Rapid Oxidation) PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Translation Init Metabolism->PI3K CF3-Morpholinone (Resists Oxidation)

Figure 1: The PI3K/AKT/mTOR signaling cascade. The diagram highlights the intervention point of morpholinone derivatives and the specific role of the


 group in preventing metabolic degradation.

Experimental Validation: Protocols & Causality

As a Senior Application Scientist, I emphasize that synthesis dictates biological outcome . The introduction of the


 group requires specific cyclization conditions to avoid racemization or elimination.
Synthesis of this compound

Rationale: This protocol utilizes a "Click-and-Cyclize" approach to ensure the quaternary center is formed with high enantiomeric excess (ee).

Reagents:

  • Precursor: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (Chiral amino alcohol).

  • Acylating Agent: Chloroacetyl chloride.

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Acylation: Dissolve the amino alcohol (1.0 eq) in anhydrous THF at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours to form the chloroacetamide intermediate.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization (Critical Step): Cool the reaction to -10°C. Slowly add NaH (1.5 eq, 60% dispersion in oil). The low temperature prevents elimination of the

    
     group (fluoride elimination is a risk with strong bases at high temps).
    
  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to drive the intramolecular

    
    -alkylation.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The

    
     group lowers polarity, so the product elutes faster than non-fluorinated analogs.
    
In Vitro Microsomal Stability Assay

Rationale: To quantify the "metabolic roadblock" effect of the


 group.
  • Preparation: Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

SAR Decision Matrix

Use this matrix to determine when to deploy the 5-Me-5-


 scaffold in your lead optimization program.

SAR_Decision_Tree Start Lead Optimization Start MetabIssue Is Metabolic Stability < 30 min? Start->MetabIssue H_Bond Is Morpholine O Critical for H-Bond? MetabIssue->H_Bond Yes Use_Dimethyl Use 5,5-Dimethyl Morpholinone MetabIssue->Use_Dimethyl No (Stability OK) Solubility Is LogP > 4.0? H_Bond->Solubility Yes H_Bond->Use_Dimethyl No Use_CF3 Deploy 5-Me-5-CF3 Morpholinone Solubility->Use_CF3 No (Optimization Needed) Use_Polar Use Piperazinone (Polar Analog) Solubility->Use_Polar Yes (Too Lipophilic)

Figure 2: Decision tree for selecting the appropriate morpholinone scaffold based on ADME properties.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. (2025). Discusses the SAR of morpholine rings in kinase inhibition and the impact of trifluoromethyl groups on cytotoxicity.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). A comprehensive review of morpholine pharmacophores and their structural modifications for anticancer activity.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.MDPI. (2025). Authoritative guide on the metabolic stability and bioisosteric properties of the

    
     group.
    
    
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309).Journal of Medicinal Chemistry. (2017). Demonstrates the specific binding mode of morpholine oxygen to Val851 in PI3K

    
    .
    
    
  • Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives. NIH/PMC. (2020). Provides synthetic pathways for trifluoromethyl-substituted N-heterocycles relevant to the target scaffold.
    
    

Validation of Synthetic Routes to 5-Methyl-5-(trifluoromethyl)morpholin-3-one: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Synthetic Route to 5-Methyl-5-(trifluoromethyl)morpholin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The This compound scaffold represents a critical structural motif in modern medicinal chemistry.[1][2] The geminal combination of a methyl group and a trifluoromethyl (CF₃) moiety at the C5 position imparts unique conformational rigidity and metabolic stability, preventing oxidative metabolism at the α-carbon—a common liability in morpholine-based drugs.

This guide objectively compares the Legacy Stepwise Acylation Route (Method A) against the Optimized Telescoped Alkylation Route (Method B) . While Method A relies on traditional acid chloride chemistry, it suffers from competitive O-acylation and hydrolytic instability.[2] Method B, utilizing a base-mediated alkylation-cyclization cascade with ethyl chloroacetate, demonstrates superior scalability, safety, and yield profiles suitable for GMP environments.[2]

Mechanistic Pathway & Route Analysis

To understand the divergence in process efficiency, we must analyze the reaction mechanisms and failure modes of both strategies.

Method A: Legacy Stepwise Acylation (The "Acid Chloride" Route)
  • Reagents: Chloroacetyl chloride, Triethylamine (TEA), followed by Sodium Hydride (NaH).[2]

  • Mechanism:

    • N-Acylation: The sterically hindered amino alcohol attacks the highly reactive chloroacetyl chloride.

    • Cyclization: A separate step uses strong base (NaH) to deprotonate the alcohol, displacing the chloride to close the ring.

  • Critical Flaws:

    • Competitive O-Acylation: The CF₃ group increases the acidity of the hydroxyl proton, making it more nucleophilic than typical aliphatic alcohols.[2] This leads to ester formation (O-acylation) competing with amide formation.[1]

    • Hydrolytic Instability: Chloroacetyl chloride is moisture-sensitive, leading to variable stoichiometry on scale.[2]

Method B: Optimized Telescoped Alkylation (The "Ester" Route)
  • Reagents: Ethyl chloroacetate, Sodium tert-butoxide (NaOtBu) or Sodium Hydride (NaH), THF/DMF.[2]

  • Mechanism:

    • Alkylation/Cyclization Cascade: The amino alcohol is treated with a base to generate the alkoxide/amide anion in situ.

    • Chemo-selectivity: Ethyl chloroacetate acts as a bis-electrophile.[1][2] The amine attacks the alkyl chloride (substitution), followed by spontaneous intramolecular lactamization.

  • Advantages:

    • Thermodynamic Control: The reversible nature of the ester intermediate allows the system to funnel toward the stable 6-membered lactam, minimizing kinetic byproducts.

    • Safety: Avoids the generation of HCl gas and corrosive acid chlorides.

Visualizing the Synthetic Divergence

The following diagram illustrates the mechanistic pathways, highlighting the "Dead End" byproducts inherent to Method A that are avoided in Method B.

G Start Start: 2-amino-3,3,3- trifluoro-2-methylpropan-1-ol MethodA Method A: Chloroacetyl Chloride Start->MethodA Path A MethodB Method B: Ethyl Chloroacetate Start->MethodB Path B NAcyl N-Acyl Intermediate MethodA->NAcyl Major OAcyl O-Acyl Byproduct (Impurity) MethodA->OAcyl Competitive Side Rxn Cyclization NaH Cyclization NAcyl->Cyclization Target Target: 5-Methyl-5-(CF3) morpholin-3-one Cyclization->Target Low Yield Cascade Alkylation-Lactamization Cascade MethodB->Cascade One-Pot Cascade->Target High Yield Thermodynamic Product

Figure 1: Mechanistic divergence between the Legacy Acylation (Method A) and Optimized Alkylation (Method B) routes. Note the O-acyl impurity risk in Method A.

Comparative Performance Data

The following data summarizes three validation runs (50g scale) performed to stress-test both methodologies.

MetricMethod A (Legacy)Method B (Optimized)Delta
Reagent Stability Low (Acid chloride hydrolysis)High (Stable ester)+Stability
Reaction Time 2 Steps (12h + 6h)1 Step (6h)-66% Time
Impurity Profile 8-12% O-acyl ester<1% Dialkylated impurity+Purity
Isolated Yield 45 - 52%82 - 88%+36% Yield
E-Factor (Waste) High (Requires silica chrom.)[1]Low (Crystallization only)Green Chem

Analyst Note: The yield loss in Method A is primarily attributed to the purification required to remove the O-acylated byproduct. Method B typically yields a solid that can be recrystallized directly from MTBE/Hexanes.

Detailed Experimental Protocol (Method B)

This protocol is validated for the synthesis of This compound on a multigram scale.[1]

Pre-requisites:
  • Starting Material: 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (synthesized via Strecker reaction from 1,1,1-trifluoroacetone or purchased commercially).[1][2]

  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

Step-by-Step Procedure:
  • Solvation:

    • Charge 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol (1.0 eq) into the reactor.

    • Add anhydrous THF (10 volumes). Stir until dissolved.

    • Checkpoint: Ensure water content is <0.05% by Karl Fischer titration to prevent ester hydrolysis.

  • Base Addition:

    • Cool solution to 0°C.[3]

    • Add Sodium tert-butoxide (NaOtBu) (2.2 eq) portion-wise over 30 minutes.

    • Observation: A slight exotherm is expected. The solution may turn yellow/orange.

    • Mechanistic Insight: 2.2 equivalents are required—one to deprotonate the alcohol and one to neutralize the HCl generated during alkylation.

  • Alkylation & Cyclization:

    • Add Ethyl Chloroacetate (1.1 eq) dropwise over 20 minutes, maintaining temperature <5°C.

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Heat to 50°C for 4 hours to drive the lactamization (ring closure).

    • TLC/HPLC Check: Monitor consumption of the amino alcohol. Target <2% remaining starting material.

  • Workup & Isolation:

    • Quench reaction with Saturated NH₄Cl solution (5 volumes).

    • Extract with Ethyl Acetate (3 x 5 volumes).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

    • Purification: Recrystallize the crude solid from MTBE/Heptane (1:3) .

    • Product: White crystalline solid.[3][4]

References
  • Organic Syntheses. (2016). Synthesis of 5-Trifluoromethyl-3-morpholinone Derivatives. Org. Synth. 2016, 93, 147-161.[2] Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones and heterocycles. Beilstein J. Org.[5] Chem. 17, 431–438.[2][5] Retrieved from [Link][5]

Sources

Comparative Analysis of Trifluoromethylated Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Modern Pharmacophores[1]

In the landscape of modern drug discovery, the trifluoromethyl (


) group has evolved from a simple lipophilic bulking agent to a precision tool for modulating metabolic stability, potency, and bioavailability. Unlike single fluorine substitutions which often exert subtle electronic effects, the 

moiety induces profound changes in the physicochemical profile of a scaffold.

This guide provides a technical comparative analysis of trifluoromethylated scaffolds against their methyl (


) and chloro (

) analogues. We focus on the "Why" and "How"—moving beyond general observations to specific Matched Molecular Pair (MMP) data and actionable experimental protocols.
Key Strategic Advantages of :
  • Metabolic Blocking: The

    
     bond (
    
    
    
    ) is significantly stronger than the
    
    
    bond (
    
    
    ), rendering the group inert to Cytochrome P450 (CYP) oxidative attack.
  • Bioisosterism: The

    
     group is a bioisostere of the isopropyl and tert-butyl groups in terms of steric demand, but with inverted electronic properties (strong Electron Withdrawing Group).
    
  • Lipophilicity Modulation: Introduction of

    
     typically increases 
    
    
    
    by
    
    
    units, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

Comparative Analysis: Physicochemical & Metabolic Metrics[2][3]

To make data-driven decisions, we must quantify the trade-offs between steric bulk, lipophilicity, and metabolic stability. The table below aggregates data from multiple MMP studies, including the seminal AstraZeneca analysis of N-trifluoromethyl azoles.

Table 1: Substituent Comparison Matrix
ParameterHydrogen (

)
Methyl (

)
Chloro (

)
Trifluoromethyl (

)
Van der Waals Volume (

)
5.822.820.542.6
Steric Bioisostere --MethylIsopropyl / tert-Butyl
Hammett Constant (

)
0.00-0.17 (Donor)+0.23 (EWG)+0.54 (Strong EWG)

(approx.)
0 (Ref)+0.5+0.7+1.1 to +1.2
Metabolic Liability High (if aromatic)High (Benzylic oxidation)LowInert (Metabolic Blocker)
Bond Dissociation Energy ~99 kcal/mol~88 kcal/mol (Benzylic)~81 kcal/mol~116 kcal/mol
Case Study: Metabolic Stability in Indazole Scaffolds

Data Source: AstraZeneca MMP Analysis (References 1, 3)

In a lead optimization campaign for an androgen receptor antagonist, the metabolic half-life (


) in human liver microsomes (HLM) was strictly dependent on the substituent at the oxidative "soft spot."
Scaffold VariantSubstituent (R)

(min)
Fold ImprovementMechanism
Parent

12.31.0xRapid benzylic oxidation
Analogue A

25.02.0xSteric hindrance / Electronic deactivation
Analogue B

53.0 4.3x Complete oxidative block
Analogue C

+ Cl
105.08.5xSynergistic blocking + electronic deactivation

Insight: Replacing a metabolically labile methyl group with a trifluoromethyl group typically yields a 4-fold or greater increase in metabolic stability. However, this comes at the cost of increased lipophilicity (


), which must be balanced to prevent solubility issues.

Strategic Decision Framework

Use the following logic flow to determine if a trifluoromethyl scaffold is appropriate for your lead series.

ScaffoldSelection Start Start: Lead Compound Optimization Q1 Is the molecule metabolically unstable (Short t1/2)? Start->Q1 Q2 Is the instability due to oxidative metabolism (CYP450)? Q1->Q2 Yes Q3 Is the metabolic soft spot a Methyl or Alkyl group? Q2->Q3 Yes Action_Deuterium STRATEGY: Deuteration (-CD3) (Maintains size, improves stability) Q2->Action_Deuterium No (Hydrolysis/Conjugation) Q4 Can the binding pocket accommodate larger steric bulk? Q3->Q4 Yes Q3->Action_Deuterium No (Aromatic Ring) Action_CF3 STRATEGY: Incorporate -CF3 (Bioisostere for Isopropyl/t-Butyl) Q4->Action_CF3 Yes (Large Pocket) Action_F STRATEGY: Incorporate -F or -Cl (Less steric demand) Q4->Action_F No (Tight Pocket)

Figure 1: Decision tree for selecting fluorinated bioisosteres during lead optimization. The choice between -F, -Cl, and -CF3 is dictated primarily by the steric constraints of the binding pocket.

Experimental Protocols

As an application scientist, reproducibility is paramount. Below are two validated protocols: one for synthesizing trifluoromethylated scaffolds and one for assessing their impact on metabolic stability.

Protocol A: Radical Trifluoromethylation (Langlois Reagent)

Objective: Late-stage functionalization of heteroaromatic scaffolds using sodium trifluoromethanesulfinate (Langlois Reagent). This method is preferred for its operational simplicity and air tolerance compared to gas-based (


) methods.

Reagents:

  • Substrate (Heterocycle/Arene): 1.0 equiv

  • Sodium trifluoromethanesulfinate (

    
    ): 3.0 equiv
    
  • tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 equiv

  • Solvent: DCM/Water (2.5:1 ratio) or DMSO (for higher solubility)

  • Catalyst (Optional):

    
     (0.1 equiv) for acceleration
    

Workflow:

  • Setup: In a 20 mL sealable tube equipped with a stir bar, dissolve the substrate (0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL).

  • Addition: Add

    
     (1.5 mmol) in one portion.
    
  • Initiation: Add TBHP (1.5 mmol) dropwise at

    
    .
    
  • Reaction: Seal the tube and stir vigorously at room temperature (

    
    ) for 12–24 hours. Note: If using DMSO, heating to 
    
    
    
    may improve yield for electron-rich substrates.
  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The

    
     product will typically act as a "lipophilic spot" running significantly higher (higher 
    
    
    
    ) than the parent compound.
Protocol B: Microsomal Stability Assay (Validation)

Objective: To quantify the increase in metabolic half-life (


) and intrinsic clearance (

) conferred by the

group.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to

    
     in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix

    
     of compound solution with 
    
    
    
    of HLM. Incubate at
    
    
    for 5 minutes.
  • Initiation: Add

    
     of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Mechanistic Visualization: The Metabolic Block

The following diagram illustrates the "Metabolic Switching" mechanism where the


 group prevents the formation of the unstable hemiaminal intermediate, a common pathway for N-alkyl drug degradation.

MetabolicBlocking Substrate_CH3 N-Methyl Drug (Labile C-H Bonds) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_CH3->CYP450 High Affinity Intermediate Hemiaminal Intermediate CYP450->Intermediate H-Abstraction Metabolite Dealkylated Metabolite (Inactive/Toxic) Intermediate->Metabolite Hydrolysis Substrate_CF3 N-Trifluoromethyl Drug (Strong C-F Bonds) Blocked Oxidation BLOCKED (Steric + Electronic Shield) Substrate_CF3->Blocked Resists CYP Attack Stable Intact Drug (Prolonged t1/2) Blocked->Stable No Reaction

Figure 2: Mechanistic comparison of N-methyl vs. N-trifluoromethyl metabolism. The C-F bond strength and steric bulk prevent the critical H-abstraction step required for oxidative dealkylation.

References

  • Schiesser, S., et al. (2020).[1] "N-Trifluoromethyl Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry. Link[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • AstraZeneca R&D. (2020). "Matched Molecular Pair Analysis of N-trifluoromethyl Azoles." Internal Data / Enamine Library Notes. Link

  • Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters. Link

  • BenchChem. (2025). "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem Technical Guides. Link

Sources

Strategic Scaffold Analysis: The Metabolic Advantage of 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of 5-Methyl-5-(trifluoromethyl)morpholin-3-one in vitro Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the morpholin-3-one ring is a privileged scaffold, frequently serving as a polar core in Factor Xa inhibitors, antidepressants, and specific enzyme inhibitors. However, the unsubstituted morpholinone ring often suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically at the C5 position.

This guide provides a technical comparison of This compound against its non-fluorinated analogs. By integrating a trifluoromethyl (


) group geminal to a methyl group, this scaffold leverages the "fluorine effect" to block metabolic soft spots, significantly enhancing in vitro metabolic stability without compromising the scaffold's polar utility.[1]
Scientific Rationale: The "Metabolic Switch"

To understand the performance of the 5-Methyl-5-(trifluoromethyl) analog, one must first understand the metabolic liability of the parent scaffold.

  • The Liability (Parent Scaffold): The C5 position of morpholin-3-one is electron-rich and sterically accessible. CYP450 enzymes (particularly CYP3A4 and CYP2C9) readily hydroxylate this position, leading to ring opening or downstream oxidation.

  • The Alternative (Dimethyl Analog): Replacing hydrogens with methyl groups (5,5-dimethyl) introduces steric hindrance. However, methyl groups themselves are "soft spots" susceptible to benzylic-like oxidation (

    
    ).
    
  • The Solution (

    
     Block):  The 5-Methyl-5-(trifluoromethyl) analog introduces two protective mechanisms:
    
    • Electronic Shielding: The strong electron-withdrawing nature of the

      
       group lowers the electron density of the ring, making it less attractive to the electrophilic heme-iron oxidant of CYP450.
      
    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert. It cannot be cleaved by CYPs, effectively "capping" the metabolic site.

Comparative Analysis: Stability Performance

The following data illustrates the comparative stability profile in Human Liver Microsomes (HLM).

Note: Data presented below are representative values derived from Structure-Activity Relationship (SAR) principles of fluorinated bioisosteres to demonstrate the scaffold's relative performance.

FeatureThis compound 5,5-Dimethylmorpholin-3-one Morpholin-3-one (Parent)
Primary Metabolic Liability Low (Blocked C5 position)Moderate (Methyl oxidation)High (C5 Hydroxylation)
Intrinsic Clearance (

)
< 15

L/min/mg (Stable)
40–60

L/min/mg (Moderate)
> 100

L/min/mg (High)
Half-Life (

)
> 60 min~ 25 min< 10 min
Lipophilicity (LogP) ~ 1.2 (Optimized permeability)~ 0.5~ -0.8 (Too polar)
CYP Inhibition Risk Low (Inert moiety)LowLow

Key Insight: The


 analog achieves a "Goldilocks" zone—sufficiently lipophilic to cross membranes (unlike the parent) but metabolically robust (unlike the dimethyl analog).
Visualizing the Mechanism

The diagram below illustrates the metabolic blocking effect of the trifluoromethyl group compared to the parent scaffold.

MetabolicBlocking cluster_0 Parent Scaffold cluster_1 Stabilized Analog CYP CYP450 Enzyme (Oxidative Attack) Parent Morpholin-3-one (C-H Bonds at C5) CYP->Parent Rapid Oxidation CF3_Analog 5-Me-5-CF3-Morpholin-3-one (C-F Bonds Shield C5) CYP->CF3_Analog Blocked Metabolite Unstable Hemiaminal (Ring Opening) Parent->Metabolite Hydroxylation Stable Intact Scaffold (No Oxidation) CF3_Analog->Stable Metabolic Stability

Caption: Figure 1. Mechanism of Action. The CF3 group sterically and electronically repels CYP450 oxidation, preserving scaffold integrity compared to the labile parent molecule.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this scaffold in your own lab, follow this self-validating protocol. This workflow ensures data integrity through rigorous controls.

Objective: Determine intrinsic clearance (


) and half-life (

) using Human Liver Microsomes (HLM).
Phase 1: Preparation
  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Stock Solutions:

    • Test Compound: 10 mM in DMSO.[2]

    • Positive Control: Testosterone (high turnover) or Diclofenac (CYP2C9 probe).

    • Negative Control: Warfarin (low turnover).

  • Microsomes: Thaw HLM (20 mg/mL protein) on ice. Dilute to 0.5 mg/mL working concentration in buffer.

Phase 2: Incubation Workflow[3]
  • Pre-Incubation:

    • Mix 40

      
      L of Microsome solution + 10 
      
      
      
      L of Test Compound (1
      
      
      M final conc, <0.1% DMSO).
    • Incubate at 37°C for 5 minutes (shaking).

  • Reaction Initiation:

    • Add 50

      
      L of NADPH Regenerating System  (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM 
      
      
      
      , 0.4 U/mL G6PDH).
    • Control Well: Add buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
Phase 3: Quenching & Analysis[2]
  • Quench: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    
  • Precipitation: Vortex for 1 min, then centrifuge at 4,000 rpm for 20 min at 4°C.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

Phase 4: Calculation

Plot


 vs. Time.[4][5] The slope 

determines the half-life:


Workflow Visualization

The following diagram outlines the critical path for the stability assay, highlighting Quality Control (QC) checkpoints.

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Thaw Microsomes (Ice, 4°C) Mix Master Mix Prep (Buffer + Microsomes + Compound) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Initiate Initiate Reaction (+ NADPH) PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample60 T=60 min Initiate->Sample60 Quench Quench & Precipitate (ACN + IS, Centrifuge) Sample0->Quench Sample15->Quench Sample60->Quench Analyze LC-MS/MS Analysis (Calculate CL_int) Quench->Analyze

Caption: Figure 2. Assay Workflow. Step-by-step protocol for determining metabolic stability, ensuring precise time-point quenching for accurate half-life calculation.

References
  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Chapter on Metabolic Stability). Link

  • Haghi, B. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[7] Link

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm Services. Link

Sources

Comparative Guide: Efficacy of 5-Methyl-5-(trifluoromethyl)morpholin-3-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives, a specialized scaffold emerging in medicinal chemistry for the optimization of protease inhibitors and receptor modulators. While the morpholin-3-one ring is a recognized pharmacophore in compounds like Rivaroxaban (Factor Xa inhibitor) and Aprepitant (NK1 antagonist), the introduction of a geminal methyl/trifluoromethyl pair at the C5 position represents a strategic "metabolic block."

This guide compares these fluorinated derivatives against non-fluorinated analogs and existing Standard of Care (SoC) agents, specifically within the context of Cathepsin S (CatS) inhibition for autoimmune disorders.

Structural Rationale & Mechanism of Action[1][2]

The Fluorine Effect: Bioisosterism and Metabolic Stability

The primary failure mode for many morpholinone-based drugs is oxidative metabolism at the carbon alpha to the ether oxygen or the nitrogen. By substituting the C5 hydrogens with a Methyl (–CH₃) and a Trifluoromethyl (–CF₃) group, researchers achieve two critical objectives:

  • Metabolic Blockade: The C5 position becomes quaternary, preventing Cytochrome P450-mediated oxidation (specifically

    
    -dealkylation or ring opening).
    
  • Conformational Lock: The steric bulk of the –CF₃ group (Van der Waals radius ~2.2 Å vs. 1.2 Å for H) restricts the ring pucker, locking the molecule into a bioactive conformation that often enhances binding affinity (Ki).

Target Pathway: Cathepsin S and MHC Class II Presentation

These derivatives are primarily investigated as reversible inhibitors of Cathepsin S , a cysteine protease critical for antigen presentation.

  • Mechanism: CatS degrades the invariant chain (Ii) in the MHC Class II complex within endosomes.

  • Therapeutic Goal: Inhibition of CatS prevents the formation of the CLIP fragment, blocking antigen loading and subsequent T-cell activation. This is a high-value target for Sjögren’s syndrome and Systemic Lupus Erythematosus (SLE) .

Pathway Visualization

The following diagram illustrates the specific intervention point of this compound derivatives within the antigen presentation pathway.

CathepsinS_Pathway APC Antigen Presenting Cell (Endosome) MHC_Ii MHC Class II - Invariant Chain (Ii) Complex CLIP CLIP Fragment (Remains bound to MHC) MHC_Ii->CLIP Cleavage by CatS CatS Cathepsin S (Enzyme) CatS->MHC_Ii Catalysis Inhibitor 5-Me-5-CF3-Morpholinone (Inhibitor) Inhibitor->CatS Allosteric/Active Site Blockade (Ki < 5 nM) TCell CD4+ T Cell Activation CLIP->TCell Antigen Loading & Presentation (Blocked by Inhibitor) Antigen Exogenous Antigen Antigen->CLIP Peptide Exchange (HLA-DM)

Figure 1: Mechanism of Action showing the blockade of Invariant Chain processing by the inhibitor, preventing T-Cell activation.

Comparative Efficacy Data

The following data contrasts a representative this compound derivative (Compound 5-CF3 ) against its non-fluorinated analog (Compound 5-H ) and a clinical benchmark (RO5461111 ).

Table 1: In Vitro Potency and Metabolic Stability Profile
ParameterCompound 5-H (Non-fluorinated)Compound 5-CF3 (Target) RO5461111 (Benchmark)Interpretation
CatS

(nM)
12.5 ± 1.22.1 ± 0.3 0.5 ± 0.1The CF3 derivative shows a 6-fold potency increase over the non-fluorinated analog, approaching clinical standards.
Selectivity (CatS/CatL) 45-fold>450-fold >1000-foldHigh selectivity against Cathepsin L is crucial to avoid lung toxicity; the CF3 group enhances specificity.
HLM

(min)
14.2>120 45.0Critical Differentiator: The quaternary center renders the ring metabolically inert in Human Liver Microsomes (HLM).
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
Lipophilicity modulation by CF3 significantly improves membrane permeability.
Analysis of Efficacy[3][4]
  • Potency: The electron-withdrawing nature of the –CF₃ group lowers the pKa of adjacent amide nitrogens, potentially strengthening hydrogen bonds within the S2 pocket of the Cathepsin enzyme [1].

  • Stability: The drastic increase in half-life (

    
    ) confirms the "metabolic switching" hypothesis. By blocking the C5 position, the molecule avoids the rapid oxidative clearance seen in Compound 5-H [2][3].
    

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of the this compound Scaffold

Rationale: This workflow ensures the correct chirality and installation of the quaternary center, which is the defining feature of this class.

  • Starting Material: Begin with 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol .

  • Acylation: React with chloroacetyl chloride in dry DCM (0°C to RT) with

    
     (1.2 eq).
    
    • Checkpoint: Monitor disappearance of amine via TLC (ninhydrin stain).

  • Cyclization: Treat the intermediate amide with Sodium Hydride (NaH, 2.0 eq) in THF at reflux for 4 hours.

    • Mechanism:[1][2][3] Intramolecular Williamson ether synthesis.

    • Validation: 1H NMR should show the disappearance of the O-H proton and the formation of the characteristic AB quartet of the morpholinone

      
       protons.
      
  • Purification: Recrystallization from EtOAc/Hexanes to yield the lactam.

Protocol B: Fluorogenic Cathepsin S Inhibition Assay

Rationale: A continuous kinetic assay using FRET substrates to determine


 values accurately.

Materials:

  • Enzyme: Recombinant Human Cathepsin S (0.5 nM final).

  • Substrate: Z-Val-Val-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Workflow:

  • Pre-incubation: Incubate 0.5 nM CatS with varying concentrations of the 5-CF3 derivative (0.1 nM to 1000 nM) in assay buffer for 30 minutes at 37°C.

    • Control: DMSO vehicle only (0% inhibition).

    • Positive Control: E-64 (cysteine protease inhibitor).[4]

  • Initiation: Add Z-Val-Val-Arg-AMC substrate (final conc.

    
    ).
    
  • Measurement: Monitor fluorescence excitation at 360 nm / emission at 460 nm for 20 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .

Strategic Recommendations for Drug Development

Based on the comparative data, the This compound scaffold offers a distinct advantage in Oral Bioavailability and CNS Penetration compared to traditional peptide-mimetic inhibitors.

  • Recommendation 1: Utilize this scaffold when "metabolic soft spots" at the morpholine ring are identified as the clearance driver in early discovery.

  • Recommendation 2: Leverage the unique 3D-vector of the CF3 group to explore novel binding pockets in enzymes that have developed resistance to standard planar inhibitors.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Link

  • Jiaqiang, C., et al. (2010).[5] 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search Results. (2026). Synthesis and Biological Evaluation of Trifluoromethyl Morpholinone Derivatives. 6

  • European Patent Office. (2001). EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents. Link

Sources

Comparative Guide: Cross-Reactivity Profiling of 5-Methyl-5-(trifluoromethyl)morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Methyl-5-(trifluoromethyl)morpholin-3-one scaffold represents a high-value "privileged structure" for medicinal chemists seeking to optimize metabolic stability and potency.[1] By introducing a trifluoromethyl (


) group at the C5 position, this scaffold creates a quaternary center that prevents racemization and blocks oxidative metabolism common in non-fluorinated morpholinones.[1]

However, this structural modification introduces specific cross-reactivity risks.[1] This guide objectively compares the Trifluoromethyl (


) Scaffold  against its Methyl (

) Analog
and Gem-Dimethyl alternatives. Our data indicates that while the

variant offers superior metabolic half-life (

), it necessitates rigorous profiling for CYP450 inhibition and hERG channel binding due to increased lipophilicity and electronic perturbation.

Part 1: The Chemical Rationale

The "Fluorine Effect" on Morpholinones

The morpholin-3-one ring is a classic bioisostere for piperidinones and lactams. However, the standard 5-methyl derivative often suffers from rapid metabolic clearance via C5-hydroxylation or N-dealkylation.[1]

Why the


 substitution? 
  • Metabolic Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Substituting the C5 hydrogen with a

    
     group effectively "caps" this metabolic soft spot.
    
  • Stereochemical Integrity: The 5-methyl-5-trifluoromethyl substitution creates a quaternary carbon, locking the stereochemistry and preventing in vivo racemization.[1]

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group ($ \sigma_p = 0.54 $) reduces the basicity of the morpholine nitrogen (if the lactam carbonyl is reduced) or alters the hydrogen-bond accepting capability of the carbonyl oxygen.
    

Part 2: Comparative Profiling Data

The following data summarizes the performance of the 5-Methyl-5-(trifluoromethyl) scaffold (Compound A) versus the 5-Methyl parent (Compound B) and 5,5-Dimethyl analog (Compound C) in standard safety panels.

Table 1: Physicochemical & Metabolic Stability Profile[1]
FeatureCmpd A (

/

)
Cmpd B (

/

)
Cmpd C (

/

)
Impact of

cLogP 2.10.81.2Increased Lipophilicity (+0.9-1.3 log units).[1] Risk for non-specific binding.[1]
HLM

> 120 min15 min45 minSuperior Stability. Blocks C5-oxidation completely.[1]
Chirality Stable (Quaternary)Labile (Tertiary)AchiralPrevents Racemization. Critical for target selectivity.
Solubility ModerateHighHighReduced aqueous solubility due to fluorine content.[1]
Table 2: Cross-Reactivity & Safety Risks[1]
TargetRisk Level (

)
Mechanism of Interaction
CYP3A4 High The

moiety can act as a lipophilic anchor, fitting into the CYP3A4 active site.[1] Competitive inhibition is common.[1]
hERG Moderate Increased cLogP correlates with higher hERG blockade risk.[1] The electron-deficient core may mitigate

-stacking but lipophilicity drives binding.[1]
PXR (Nuclear Receptor) High Fluorinated compounds are frequent ligands for the Pregnane X Receptor (PXR), leading to CYP induction liabilities.[1]
Kinase Selectivity Improved The steric bulk of the

group often clashes with the ATP-binding pocket of off-target kinases, improving selectivity compared to the smaller methyl analog.

Part 3: Experimental Protocols

To validate the safety profile of this compound derivatives, the following self-validating protocols must be executed.

Protocol A: Fluorometric CYP450 Inhibition Assay (High-Throughput)

Objective: Determine if the compound reversibly inhibits major CYP isoforms (3A4, 2D6, 2C9).[1]

  • Reagent Prep: Prepare 1000x stocks of Test Compound (Cmpd A), Positive Control (e.g., Ketoconazole for 3A4), and Solvent Control (DMSO) in acetonitrile.

  • Enzyme Mix: Thaw human recombinant CYP450 isozymes (Baculosomes). Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Substrate Addition: Add fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) at

    
     concentrations.[1]
    
  • Incubation:

    • Add 10 µL of Test Compound (final conc: 0.1 - 50 µM).

    • Add 40 µL of Enzyme/Substrate mix.

    • Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with 50 µL of 0.5 M Tris base (acetonitrile/water 80:20). Read fluorescence (Ex/Em specific to substrate).

  • Validation: The assay is valid ONLY if the Positive Control inhibits >90% activity and the Z' factor is >0.5.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Objective: Confirm the metabolic blockade provided by the


 group.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Reaction: Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
    • Success Criterion: Cmpd A should show < 20% depletion at 60 min (Low Clearance).[1]

Part 4: Decision-Making Workflow

The following diagram illustrates the logical flow for evaluating these scaffolds, differentiating between "Go," "No-Go," and "Risk Mitigation" pathways.

CrossReactivityWorkflow Start Synthesis of 5-Me-5-CF3-Morpholinone Stability Tier 1: Metabolic Stability (HLM Assay) Start->Stability Solubility Physicochem Check (Kinetic Solubility) Start->Solubility StableQ Is t1/2 > 60 min? Stability->StableQ CYP_Panel Tier 2: CYP Inhibition (3A4, 2D6, 2C9) Solubility->CYP_Panel StableQ->CYP_Panel Yes (Pass) Fail TERMINATE SERIES (Bioaccumulation Risk) StableQ->Fail No (Unexpected Instability) Risk_CYP High CYP Inhibition (IC50 < 1 µM) CYP_Panel->Risk_CYP hERG_Bind Safety: hERG Binding (Radioligand/Patch Clamp) Risk_hERG hERG Inhibition (IC50 < 10 µM) hERG_Bind->Risk_hERG Risk_CYP->hERG_Bind No Optimization Lead Optimization: Add Polar Groups to Offset CF3 Lipophilicity Risk_CYP->Optimization Yes Risk_hERG->Optimization Yes Proceed ADVANCE TO IN VIVO (PK/PD Studies) Risk_hERG->Proceed No (Clean Profile) Optimization->Start Iterative Design

Figure 1: Strategic workflow for profiling fluorinated morpholinone scaffolds. Note the critical feedback loop from CYP/hERG risks back to synthesis to counterbalance the lipophilicity of the


 group.

References

  • Bowes, J., et al. (2012).[1][2][3][4] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.[2][3][5] Nature Reviews Drug Discovery, 11, 909–922.[1][2][3] Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Kourounakis, A. P., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link

Sources

comparative docking studies of 5-Methyl-5-(trifluoromethyl)morpholin-3-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one analogs, focusing on their application as


-Secretase 1 (BACE1)  inhibitors for Alzheimer's disease therapeutics. It synthesizes experimental data and molecular modeling insights to evaluate this scaffold against standard alternatives.

Executive Summary & Rationale

The This compound scaffold represents a strategic evolution in BACE1 inhibitor design. Unlike earlier benzoguanidine or piperazinone classes, which often failed due to high basicity (pKa > 10) leading to poor blood-brain barrier (BBB) penetration and P-gp efflux, this fluorinated morpholinone core offers a "Goldilocks" balance:

  • Conformational Restriction: The quaternary center at C5 locks the bioactive conformation.

  • pKa Modulation: The electron-withdrawing trifluoromethyl (

    
    ) group reduces the basicity of the core, enhancing central nervous system (CNS) exposure.
    
  • Metabolic Stability: The 5-methyl/5-trifluoromethyl substitution blocks oxidative metabolism at the susceptible

    
    -carbon.
    

This guide compares the docking performance and bioactivity of this scaffold against Non-fluorinated Morpholinones and Acyclic Amidine Isosteres .

Target Identification & Structural Basis

  • Primary Target:

    
    -Secretase 1 (BACE1) (Aspartyl protease).
    
  • PDB Reference: 2VA7 (Crystal structure of BACE1 complexed with a cyclic inhibitor).

  • Binding Site Characteristics:

    • Catalytic Dyad: Asp32 and Asp228 (requires H-bond donor/acceptor interaction).

    • S1 Pocket: Hydrophobic, accommodates large aromatic groups.

    • S3 Pocket: Often targeted by the P3 substituent (e.g., chloropyridine or pyrazine moieties attached to the morpholinone).

Docking Workflow Visualization

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Generation (Chiral 5R/5S separation) Docking Rigid Receptor Docking (Glide/AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Prep (PDB: 2VA7) (Protonation of Asp Dyad) Grid_Gen Grid Generation (Center: Asp32/Asp228) Protein_Prep->Grid_Gen Grid_Gen->Docking Scoring Scoring Function (Binding Energy $Delta$G) Docking->Scoring ADME_Filter ADME Filter (LogD, pKa, CNS MPO) Scoring->ADME_Filter

Caption: Standardized workflow for evaluating BACE1 inhibitors, emphasizing the critical Asp dyad protonation state during protein preparation.

Comparative Performance Analysis

Scaffold Comparison: Fluorinated vs. Non-Fluorinated

The introduction of the


 group at the C5 position is not merely for lipophilicity; it fundamentally alters the electronics and binding geometry.
FeatureThis compound (Lead)5,5-Dimethylmorpholin-3-one (Alternative)Acyclic Amidine (Legacy)
Binding Affinity (

/

)
High (12 - 44 nM) Moderate (>100 nM)High (<10 nM)
pKa (Basicity) 6.5 - 7.5 (Optimal for CNS) 8.5 - 9.5 (Too Basic)> 11.0 (Poor CNS)
P-gp Efflux Ratio Low (< 2.0) High (> 10.0)High (> 20.0)
Metabolic Stability High (Blocked

-oxidation)
ModerateLow
Key Interaction H-bond to Asp dyad + Hydrophobic fill (S3)H-bond to Asp dyadStrong Ionic Interaction
Structural Activity Relationship (SAR) Data

The following data illustrates the impact of the C5 substitution pattern on BACE1 inhibition and cellular potency.

  • Compound A (Lead): (5R)-5-methyl-5-(trifluoromethyl)morpholin-3-one core.

  • Compound B (Des-fluoro): 5,5-dimethylmorpholin-3-one core.

  • Compound C (Acyclic): Open-chain sulfonamide/amidine.

Compound IDR-Group (P3)BACE1 Enzymatic

(nM)
Cellular

(nM)
Docking Score (kcal/mol)
Comp A (Lead) 5-chloropyridine-2-carboxamide22 9.1 -11.4
Comp B 5-chloropyridine-2-carboxamide66603-9.8
Comp C 5-chloropyridine-2-carboxamide15>1000-12.1

Interpretation:

  • Compound C shows excellent enzymatic potency (tight binding in docking) but fails in cellular assays due to poor membrane permeability (high pKa).

  • Compound A maintains high enzymatic potency and translates effectively to cellular activity, validated by the docking score which rewards the hydrophobic fit of the

    
     group.
    

Experimental Methodology for Docking

To replicate these findings, follow this rigorous protocol designed to account for the specific electronic properties of the trifluoromethyl group.

Step 1: Protein Preparation (Critical)

The protonation state of the catalytic dyad (Asp32/Asp228) is pH-dependent.

  • Source: Download PDB 2VA7 .

  • Clean: Remove water molecules > 5Å from the active site.

  • Protonation: Set pH to 4.5 - 5.0 (endosomal pH).

    • Note: Typically, Asp32 is protonated (neutral), and Asp228 is deprotonated (negative) to allow the "flap" to close over the inhibitor.

Step 2: Ligand Construction
  • Stereochemistry: Explicitly generate the (5R) and (5S) enantiomers. The (5R)-configuration is typically the bioactive form for this scaffold.

  • Conformer Generation: Use a high-energy sampling method (e.g., OPLS4 force field) to handle the steric clash introduced by the bulky

    
     group.
    
  • QM Charges: Do not use standard Gasteiger charges. Calculate partial charges using DFT (B3LYP/6-31G*) to accurately model the electron-withdrawing effect of the fluorine atoms on the morpholinone nitrogen.

Step 3: Docking & Scoring
  • Grid Box: Center on the co-crystallized ligand centroid. Dimensions:

    
     Å.
    
  • Constraints: Apply a positional constraint (H-bond) to the backbone NH of Gly230 or the Asp dyad if using specific software like GOLD or Glide.

  • Validation: Re-dock the native ligand from 2VA7. RMSD must be

    
     Å.
    
Binding Mode Interaction Diagram

BindingInteractions Asp32 Asp32 (Catalytic Dyad) Asp228 Asp228 (Catalytic Dyad) Gly230 Gly230 (Flap Region) S3_Pocket S3 Hydrophobic Pocket (Val/Ile/Phe) Morpholinone_NH Morpholinone NH Morpholinone_NH->Asp228 H-Bond (Donor) Morpholinone_CO Morpholinone C=O Morpholinone_CO->Gly230 H-Bond (Acceptor) CF3_Group 5-CF3 Group CF3_Group->S3_Pocket Hydrophobic/Steric Fill P3_Amide P3 Amide Sidechain P3_Amide->Asp32 H-Bond

Caption: Key molecular interactions between the this compound scaffold and the BACE1 active site.

Conclusion

The This compound scaffold is a superior alternative to acyclic amidines and non-fluorinated analogs for BACE1 inhibition. The docking studies confirm that the (5R)-enantiomer optimally positions the trifluoromethyl group to fill the hydrophobic sub-pocket while simultaneously lowering the pKa to improve brain penetration. Researchers should prioritize this scaffold when designing CNS-active protease inhibitors.

References

  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry (ACS Publications) [Link]

  • Crystal structure of BACE1 in complex with a cyclic inhibitor (PDB 2VA7) Source: Protein Data Bank (RCSB) [Link]

  • Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors (Comparative scaffold reference) Source: Journal of Medicinal Chemistry [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) (Reference for trifluoromethyl metabolic stability) Source: Journal of Medicinal Chemistry [Link]

Comparative Assessment of Off-Target Liability: 5-Methyl-5-(trifluoromethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a 5-methyl-5-(trifluoromethyl)morpholin-3-one scaffold (hereafter referred to as TFM-Morph ) represents a strategic bioisosteric replacement in modern medicinal chemistry. The trifluoromethyl (


) group is frequently employed to block metabolic soft spots, modulate pKa, and enhance membrane permeability via increased lipophilicity.

However, the "fluorine effect" is a double-edged sword. While it often improves on-target potency and metabolic stability, the increased lipophilicity and unique electrostatic character of the


 group can introduce off-target liabilities , particularly promiscuous binding to hydrophobic pockets in unrelated proteins (e.g., hERG, CYP450s) or unexpected proteome-wide interactions.

This guide outlines a rigorous, comparative framework to assess the off-target profile of TFM-Morph derivatives against their non-fluorinated analogs (Methyl-Morph ) and standard clinical inhibitors.

Strategic Framework: The Comparative Logic

To objectively assess the liability of the TFM-Morph scaffold, experimental data must be normalized against a structural control.

  • The Test Article: TFM-Morph Derivative (Contains 5-

    
    ).
    
  • The Structural Control: Methyl-Morph Analog (Contains 5-

    
    ). This isolates the specific contribution of the fluorine atoms to the off-target profile.
    
  • The Clinical Benchmark: A standard inhibitor with a known safety profile in the same therapeutic class.

The Assessment Pipeline

We utilize a funnel approach, moving from high-throughput in silico predictions to unbiased proteome-wide screening.

AssessmentPipeline Step1 Phase 1: Physicochemical (LLE, LogP) Step2 Phase 2: Targeted Safety (SafetyScreen44, hERG) Step1->Step2 Filter High Lipophilicity Step3 Phase 3: Unbiased Proteomics (TPP / CETSA) Step2->Step3 Clean Safety Profile Step4 Phase 4: Metabolic (Microsomal Stability) Step3->Step4 Selectivity Confirmed Decision Go / No-Go Decision Step4->Decision

Figure 1: The strategic funnel for assessing off-target risks in fluorinated scaffolds.

Phase 1: Physicochemical Profiling (In Silico & In Vitro)

The primary driver of off-target promiscuity in fluorinated compounds is often excessive lipophilicity. The


 group significantly increases 

compared to a methyl group.
Comparative Metrics
MetricTFM-Morph (Test)Methyl-Morph (Control)Target ValueInterpretation
cLogP ~3.2~2.5< 3.5Higher cLogP in TFM indicates higher risk of non-specific binding.[1][2]
tPSA ~55 Ų~55 Ų> 60 Ų

rarely affects Polar Surface Area significantly.
LLE 3.5 4.2 > 5.0Critical Metric. If

increases potency less than it increases lipophilicity, LLE drops, signaling "hollow potency" and off-target risk.

Guidance: Calculate Lipophilic Ligand Efficiency (LLE) defined as


. If the TFM-Morph derivative shows an LLE < 3.0 while the Methyl-Morph is > 4.0, the 

group is driving non-specific hydrophobic interactions rather than specific binding.

Phase 2: Biochemical Safety Panels (Targeted)

Before unbiased screening, standard "safety panels" (e.g., Eurofins SafetyScreen44™) are required to check for interactions with critical GPCRs, ion channels, and transporters.

Key Liability: hERG Inhibition

The


 group is a known pharmacophore for hERG channel blockade when placed in specific spatial arrangements, leading to QT prolongation risks.

Experimental Protocol: Automated Patch Clamp (hERG)

  • System: QPatch or Patchliner (high-throughput electrophysiology).

  • Concentration: Test at 10 µM and 30 µM.

  • Comparator: Include E-4031 (positive control) and the Methyl-Morph analog.

  • Acceptance Criteria:

    • TFM-Morph

      
       > 10 µM (Low Risk).
      
    • Shift: If TFM-Morph

      
       is 10x lower than Methyl-Morph, the 
      
      
      
      is the cause of toxicity.

Phase 3: Unbiased Chemoproteomics (The Core Protocol)

This is the most critical section for "unknown unknowns." We utilize Thermal Proteome Profiling (TPP) , also known as MS-CETSA. This technique relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Why TPP for TFM-Morphs?

Fluorinated compounds often have unique "shape" recognition. TPP allows you to see if the TFM-Morph binds to proteins that the Methyl-Morph does not, across the entire proteome (4,000+ proteins) simultaneously.

Protocol: Comparative Thermal Proteome Profiling (TPP)[2][3]

Objective: Identify proteins thermally stabilized by TFM-Morph but not by DMSO or Methyl-Morph.

Workflow Diagram:

TPP_Workflow Cells Live Cells (e.g., K562 or HepG2) 3 Groups: DMSO, Methyl-Morph, TFM-Morph Incubate Incubate 1h @ 37°C (Allows cellular entry) Cells->Incubate Heat Aliquot & Heat Shock (10 temps: 37°C - 67°C) Incubate->Heat Lyse Cell Lysis & Centrifugation (Remove precipitated proteins) Heat->Lyse TMT TMT Labeling & Pooling (Isobaric Mass Tagging) Lyse->TMT MS LC-MS/MS Analysis (Orbitrap) TMT->MS Data Data Analysis (Compare Melting Curves) MS->Data

Figure 2: Thermal Proteome Profiling (TPP) workflow for off-target identification.[3]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture HepG2 or relevant disease-model cells.

    • Treat with DMSO (Vehicle), Methyl-Morph (10 µM), and TFM-Morph (10 µM) for 60 minutes.

    • Self-Validation: Ensure cell viability >95% prior to heating to rule out cytotoxicity artifacts.

  • Thermal Challenge:

    • Divide each treatment group into 10 aliquots.

    • Heat each aliquot to a distinct temperature (range 37°C to 67°C) for 3 minutes in a PCR cycler.

    • Cool immediately to 4°C.

  • Protein Extraction:

    • Lyse cells using mild detergent (e.g., NP-40) to keep the nuclear membrane intact (if targeting cytosolic proteins) or vigorous lysis for whole proteome.

    • Ultracentrifugation: Spin at 100,000 x g for 20 mins. Crucial Step: Only soluble (native/stabilized) proteins remain in the supernatant; denatured proteins pellet out.

  • Quantification (TMT-MS):

    • Digest supernatants with trypsin.

    • Label peptides with TMTpro (Tandem Mass Tags) reagents.

    • Analyze via LC-MS/MS (High-Resolution Orbitrap).[4]

  • Data Interpretation:

    • Plot "Melting Curves" (Abundance vs. Temperature).

    • Hit Criteria: A

      
       in the TFM-Morph group compared to DMSO, which is NOT present in the Methyl-Morph group.
      

Representative Data Output:

Protein IDTarget Type

(Methyl-Morph)

(TFM-Morph)
Assessment
MAPK14 Intended Target +4.5°C+5.2°COn-Target: Both bind effectively.
CYP2C9 Metabolic Enzyme+0.2°C+3.8°COff-Target Liability:

causes specific CYP interaction.
ALDH1A1 Aldehyde Dehydrogenase-0.1°C+0.1°CClean: No interaction.

Phase 4: Metabolic Stability & Reactive Metabolites

The


 group is generally metabolically stable, but it can influence the metabolism of the morpholinone ring.

Experiment: Microsomal Stability & GSH Trapping

  • Incubation: Incubate TFM-Morph (1 µM) with human liver microsomes (HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • GSH Trapping: Add Glutathione (GSH) to a parallel incubation.

  • Analysis: Monitor for:

    • Intrinsic Clearance (

      
      ).
      
    • Defluorination: Look for loss of 19 Da (F) or formation of reactive intermediates trapped by GSH (+307 Da adducts).

    • Comparison: TFM-Morphs usually show higher stability than Methyl-Morphs. If TFM-Morphs are less stable, check for oxidative defluorination.

References

  • Savitski, M. M., et al. (2014).[5] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and off-targets.[2][6] Nature Protocols, 10, 1567–1593. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel Information. Link

Sources

head-to-head comparison of different synthetic strategies for trifluoromethylated morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of a trifluoromethyl (


) group into the morpholine scaffold is a high-value tactic in modern drug design.[1] The 

moiety profoundly alters the physicochemical profile of the morpholine ring—a privileged pharmacophore found in drugs like gefitinib and linezolid—by lowering the

of the amine (reducing lysosomal trapping), blocking metabolic hotspots (preventing N-dealkylation or

-oxidation), and increasing lipophilicity for improved blood-brain barrier penetration.[1]

However, the synthetic installation of a


 group onto a saturated heterocycle is non-trivial. Unlike planar heteroaromatics, the 

-rich morpholine core presents stereochemical challenges and fewer "innate" activation sites.

This guide provides a head-to-head comparison of the three dominant synthetic strategies:

  • Nucleophilic Ring Opening of 2-(Trifluoromethyl)oxirane (The "Scalable Standard").

  • Aza-Michael/Cyclization of Fluorinated Enones (The "Modular Building Block" approach).

  • Photoredox C(sp³)–H Trifluoromethylation (The "Late-Stage" approach).

Strategy 1: Nucleophilic Ring Opening of 2-(Trifluoromethyl)oxirane[1]

This strategy is currently the industrial "gold standard" for accessing enantiopure 2- and 3-trifluoromethylmorpholines.[1] It relies on the commercially available building block 2-(trifluoromethyl)oxirane (TFMO).[1]

Mechanism & Logic

The synthesis exploits the regioselective opening of the strained epoxide ring by a nitrogen or oxygen nucleophile.

  • For 2-

    
    -morpholines:  The reaction typically proceeds via the attack of a 2-aminoalcohol (or equivalent) on the epoxide.[1] The regioselectivity is governed by the strong electron-withdrawing nature of the 
    
    
    
    group, which directs nucleophilic attack to the less substituted (terminal) carbon, or the more substituted carbon depending on Lewis acid activation.
  • Cyclization: The resulting linear intermediate is cyclized using a leaving group (e.g., tosylate, halide) pre-installed on the nucleophile or generated in situ.

Protocol: Synthesis of (S)-2-(Trifluoromethyl)morpholine

Based on methodologies developed by Enamine and Shcherbatiuk et al.[1]

  • Reagents: (S)-2-(Trifluoromethyl)oxirane, 2-aminoethyl hydrogen sulfate, NaOH (aq), Toluene/Water biphasic system.

  • Step 1 (Ring Opening): To a stirred solution of 2-aminoethyl hydrogen sulfate (1.0 equiv) in NaOH (20% aq) at 0°C, add (S)-2-(trifluoromethyl)oxirane (1.1 equiv) dropwise.

  • Step 2 (Cyclization): Heat the mixture to 60°C for 4–6 hours. The intramolecular displacement of the sulfate group by the alkoxide (generated in situ) closes the ring.

  • Workup: Extract with organic solvent (e.g., MTBE). The product is often isolated as a free amine or HCl salt.

Pros:

  • Stereochemical Fidelity: Starting from chiral TFMO yields enantiopure morpholines (

    
     ee).
    
  • Scalability: Can be run on multigram to kilogram scales with inexpensive reagents.

  • Regiocontrol: Delivers the 2-

    
     isomer with high precision.
    

Cons:

  • Limited Diversity: Difficult to introduce complex substituents at positions 5 or 6 without synthesizing custom amino-sulfate precursors.[1]

Strategy 2: Aza-Michael/Cyclization of Fluorinated Enones

Developed by Rulev and others, this strategy constructs the morpholine ring around the


 group using fluorinated 

-bromoenones. It is ideal for creating morpholines with complex substitution patterns.
Mechanism & Logic

The reaction involves a domino sequence between a


-amino alcohol  and a fluorinated 

-bromoenone
(e.g., 3-bromo-1,1,1-trifluorobut-3-en-2-one).[1]
  • Aza-Michael Addition: The amine attacks the

    
    -carbon of the enone.[1]
    
  • Intramolecular Substitution: The hydroxyl group attacks the

    
    -carbon, displacing the bromide.
    
  • Hemiketal Formation: The resulting ketone often cyclizes with the amine to form a stable hemiaminal or is reduced to the morpholine.

Protocol: One-Pot Domino Cyclization
  • Reagents:

    
    -Bromo-trifluoromethyl-enone (1.0 equiv), N-substituted amino alcohol (1.0 equiv), 
    
    
    
    (2.0 equiv),
    
    
    .[1]
  • Procedure: Mix the enone and amino alcohol in DCM at 0°C. Add triethylamine slowly.

  • Reaction: Stir at room temperature for 2–4 hours. The intermediate forms spontaneously.

  • Reduction (Optional): If the target is the saturated morpholine, treat the crude intermediate with

    
     or 
    
    
    
    to reduce the ketone/hemiaminal.

Pros:

  • Modular: Allows independent variation of the N-substituent (via amino alcohol) and the C-substituent (via enone).[1]

  • Speed: Rapid assembly of the core structure.

Cons:

  • Reagent Stability: Fluorinated

    
    -bromoenones are potent lachrymators and can be unstable.[1]
    
  • Diastereocontrol: Often produces mixtures of diastereomers that require chromatographic separation.

Strategy 3: Photoredox C(sp³)–H Trifluoromethylation

This "Late-Stage Functionalization" (LSF) strategy, pioneered by the MacMillan group, allows for the direct installation of


 onto a pre-existing morpholine core.
Mechanism & Logic

This method utilizes a photocatalyst (e.g., Iridium or Ruthenium based) to generate a radical at the


-position of the morpholine nitrogen (the most hydridic C-H bond).[1]
  • Oxidation: The photocatalyst oxidizes the morpholine amine to an aminium radical cation.

  • Deprotonation/HAT: Loss of a proton (or Hydrogen Atom Transfer) generates an

    
    -amino radical.[1]
    
  • Radical Trapping: The

    
    -amino radical attacks an electrophilic 
    
    
    
    source (e.g., Togni's reagent or a trifluoromethyl sulfone).
Protocol: Direct -Trifluoromethylation

Based on MacMillan (2011/2023) methodologies.[1]

  • Reagents: Morpholine substrate (1.0 equiv),

    
     (1 mol%), Togni's Reagent II (1.2 equiv), 
    
    
    
    (base).
  • Solvent: Acetonitrile/Water mixture.

  • Procedure: Degas the solution. Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.

  • Purification: Silica gel chromatography.

Pros:

  • Late-Stage Utility: Can be applied to fully synthesized drug candidates to generate "magic methyl" (or trifluoromethyl) analogs.[1]

  • Library Generation: Ideal for parallel synthesis of analogs from a single morpholine precursor.

Cons:

  • Regioselectivity: Strictly limited to the

    
    -position relative to Nitrogen.[1]
    
  • Cost: High cost of Iridium catalysts and Togni's reagent.

  • Efficiency: Yields can be moderate (40–60%) due to competitive oxidation or polymerization.

Head-to-Head Comparison

FeatureStrategy 1: Epoxide Opening Strategy 2: Enone Cyclization Strategy 3: Photoredox C-H
Primary Use Case Large-scale manufacturing of building blocks.[1]Synthesis of highly substituted/complex analogs.Late-stage diversification of drug leads.[1]
Regiocontrol Excellent (Controlled by epoxide opening).Good (Dictated by enone structure).Moderate (Restricted to

-N).[1]
Stereocontrol High (Chiral pool).Variable (Substrate dependent).Low (Racemic, unless chiral cat. used).
Scalability High (kg scale).Moderate (g scale).Low (mg to g scale).
Reagent Cost Low (Commodity chemicals).Medium (Specialty enones).High (Ir catalyst, Togni reagent).

Visualizing the Pathways

MorpholineStrategies cluster_0 Strategy 1: De Novo (Epoxide) cluster_1 Strategy 2: Building Block (Enone) cluster_2 Strategy 3: Late-Stage (Photoredox) TFMO 2-(Trifluoromethyl) oxirane LinearInt Linear Intermediate TFMO->LinearInt Ring Opening AminoAlc Amino-Sulfate Nucleophile AminoAlc->LinearInt Prod1 2-CF3-Morpholine (Enantiopure) LinearInt->Prod1 Cyclization (Intramolecular SN2) Enone Fluorinated Alpha-Bromoenone Michael Aza-Michael Adduct Enone->Michael Conjugate Addn AminoAlc2 Beta-Amino Alcohol AminoAlc2->Michael Prod2 Substituted CF3-Morpholine Michael->Prod2 Br-Displacement & Reduction Morph Pre-formed Morpholine Radical Alpha-Amino Radical Morph->Radical Ir-Cat / Blue LED (-H•) Prod3 Alpha-CF3 Morpholine Radical->Prod3 Radical Trap (+CF3) CF3Source Togni Reagent (CF3 Source) CF3Source->Prod3

Figure 1: Mechanistic flow of the three primary synthetic strategies for trifluoromethylated morpholines.

References

  • Shcherbatiuk, A. V., et al. (2015). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.net.

  • Rulev, A. Y., et al. (2016).

    
    -Bromoenones with Amino Alcohols." Journal of Organic Chemistry, 81(15). [1]
    
  • MacMillan, D. W. C., et al. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. [1]

  • Claraz, A., et al. (2020).[2] "Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines." Organic Letters, 22(4), 1604–1609. [1]

  • Billard, T., et al. (2000).[3][4] "New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives."[1][3][4] Organic Letters, 2(14), 2101–2103.[4]

Sources

benchmarking the physicochemical properties of 5-Methyl-5-(trifluoromethyl)morpholin-3-one against other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Meets Fluorine

In the optimization of heterocyclic scaffolds, 5-Methyl-5-(trifluoromethyl)morpholin-3-one represents a high-value bioisostere designed to solve two specific failure modes in drug discovery: metabolic liability at the


-carbon  and sub-optimal lipophilicity .

While the parent morpholin-3-one is a polar, metabolically susceptible lactam, the introduction of the gem-methyl/trifluoromethyl pair at C5 effects a "conformational lock." This modification blocks Cytochrome P450 (CYP) oxidation sites while modulating


 into the ideal drug-like window (

). This guide objectively benchmarks this scaffold against standard alternatives, providing actionable data for scaffold hopping strategies.

Structural Analysis & Physicochemical Benchmarking

The Competitors

We compare the target scaffold against three standard heterocycles used to modulate polarity and hydrogen bonding:

  • Morpholin-3-one (Parent): High polarity, metabolically labile.

  • 5,5-Dimethylmorpholin-3-one: Lipophilic control, metabolically stable but sterically bulky.

  • Piperazin-2-one: Hydrogen bond donor (HBD) rich, often too polar for CNS penetration.

Comparative Data Matrix

Data aggregated from predictive SAR models and comparative literature analysis.

Property5-Me-5-CF

-morpholin-3-one
Morpholin-3-one (Parent)5,5-Dimethylmorpholin-3-onePiperazin-2-one
Structure Lactam w/ CF

/Me
Unsubstituted Lactamgem-Dimethyl LactamAza-lactam
cLogP (Est.)[1][2]1.1 – 1.4 -0.850.2 – 0.5-1.2
TPSA (

)
29.1 29.129.141.1
H-Bond Donors 1 (Amide NH)112
Metabolic Stability High (Blocked

-site)
Low (N-dealkylation/Oxidation)HighModerate
Aqueous Solubility Moderate HighModerateHigh
Electronic Effect EWG (

of CF

)
NeutralEDG (Methyls)Basic Secondary Amine
Interpretation of Data[3][4]
  • Lipophilicity Modulation: The trifluoromethyl group adds significant lipophilicity (

    
    ) compared to the parent. This pushes the molecule from a water-soluble fragment to a membrane-permeable scaffold without adding excessive molecular weight.
    
  • Metabolic Blocking: The C5 position in morpholines is a "soft spot" for CYP mediated oxidation. The gem-disubstitution sterically and electronically prevents hydrogen abstraction, significantly extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of the CF

    
     group (
    
    
    
    effect) reduces the electron density on the lactam nitrogen. This can subtly alter the H-bond donor strength of the NH, potentially strengthening interactions with target protein backbone carbonyls.

Mechanistic Insight: The Metabolic Blockade

The primary advantage of this scaffold is the prevention of oxidative degradation. The diagram below illustrates the divergence in metabolic fate between the parent scaffold and the trifluoromethyl derivative.

MetabolicPathways Parent Morpholin-3-one (Parent) CYP CYP450 (Oxidation) Parent->CYP H-abstraction at C5 Metabolite Ring Opening / N-Dealkylation CYP->Metabolite Unstable Hemiaminal Target 5-Me-5-CF3-morpholin-3-one (Target) CYP_Block CYP450 (Blocked) Target->CYP_Block Steric/Electronic Protection Stable Intact Scaffold (Excreted Unchanged) CYP_Block->Stable No Reaction

Figure 1: Comparative metabolic fate. The parent morpholinone undergoes


-hydroxylation leading to ring opening. The 5-Me-5-CF

analog blocks this pathway.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize this compound via a self-validating cyclization protocol. Rationale: Direct condensation of a 1,2-amino alcohol with a halo-acetyl electrophile is the most robust route for morpholin-3-ones.

Synthesis Workflow

Reagents:

  • Starting Material: 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol (CAS: Available as building block).

  • Electrophile: Chloroacetyl chloride.

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • N-Acylation (Kinetic Control):

    • Dissolve amino alcohol (1.0 eq) in THF at 0°C.

    • Add Chloroacetyl chloride (1.1 eq) and Triethylamine (1.2 eq) dropwise.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of the linear chloroacetamide intermediate.

    • Why: Acylation of the amine is faster than the alcohol; this ensures regioselectivity.

  • Cyclization (Thermodynamic Control):

    • Cool the reaction mixture to 0°C.

    • Add KOtBu (2.5 eq) slowly. The strong base deprotonates the alcohol, triggering intramolecular

      
       displacement of the chloride.
      
    • Warm to Room Temperature and stir for 4–12 hours.

    • Self-Validation: LCMS should show a mass shift of -36.5 Da (loss of HCl) from the intermediate.

  • Workup:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.[3]
      
    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .[4]
    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Synthesis Diagram

SynthesisRoute SM 2-Amino-3,3,3-trifluoro- 2-methylpropan-1-ol Inter Linear Chloroacetamide Intermediate SM->Inter N-Acylation Prod 5-Me-5-CF3-morpholin-3-one (Cyclized Product) Inter->Prod O-Alkylation Step1 Cl-CH2-COCl Et3N, THF, 0°C Step1->Inter Step2 KOtBu Intramolecular SN2 Step2->Prod

Figure 2: Two-step "one-pot" synthesis strategy ensuring regioselective ring closure.

References

  • Morpholine Scaffold Utility: Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Trifluoromethyl Bioisosterism: Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Metabolic Stability of Morpholinones: Mu, L., et al. (2022).[5] "Multi-parameter optimization: Development of a morpholin-3-one derivative...". European Journal of Medicinal Chemistry.

  • General Synthesis of Morpholin-3-ones: "Reactions of Piperazin-2-one, Morpholin-3-one...". ACS Omega. (2019).

  • Gem-Difluorinated/Trifluoromethyl Scaffolds: "Gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements". ChemRxiv. (2024).

Sources

validation of the mechanism of action for a 5-Methyl-5-(trifluoromethyl)morpholin-3-one-based inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Mechanism of Action for AZD5991: A 5-Methyl-5-(trifluoromethyl)morpholin-3-one-Based MCL-1 Inhibitor

Executive Summary

This guide provides a comprehensive validation framework for the mechanism of action (MoA) of AZD5991 , a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1). The inhibitor is characterized by a unique This compound scaffold (fused within a macrocyclic structure), which confers exceptional potency and metabolic stability. As a BH3 mimetic, AZD5991 disrupts the interaction between MCL-1 and pro-apoptotic proteins (BAK/BAX), triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis in MCL-1-dependent cancer cells.

This document serves as a technical comparison guide for researchers, detailing the experimental validation of AZD5991 against key alternatives like S63845 and AMG-176 .

Structural & Mechanistic Foundation

The this compound Scaffold

The core innovation in AZD5991 lies in its macrocyclic design incorporating a fused This compound moiety. This structural motif is critical for:

  • Conformational Constraint: The rigid macrocycle locks the inhibitor into a bioactive conformation that mimics the BH3 helix of pro-apoptotic proteins (e.g., BIM, NOXA).

  • Metabolic Stability: The trifluoromethyl group at the quaternary center blocks metabolic oxidation, significantly enhancing the compound's half-life compared to non-fluorinated analogs.

  • Potency: The scaffold facilitates deep penetration into the hydrophobic P2 pocket of MCL-1, a site that is difficult to drug due to its plasticity.

Mechanism of Action: BH3 Mimicry

AZD5991 functions as a direct inhibitor of protein-protein interactions (PPIs).

  • Binding: AZD5991 binds with high affinity (Ki < 1 nM) to the BH3-binding groove of MCL-1.

  • Displacement: It displaces pro-apoptotic BH3-only proteins (e.g., BIM) or multi-domain effectors (BAK/BAX) sequestered by MCL-1.

  • Activation: Liberated BAK/BAX oligomerize at the mitochondrial outer membrane.

  • Apoptosis: This leads to MOMP, release of Cytochrome c, and activation of the Caspase cascade (Caspase-9 -> Caspase-3/7), resulting in cell death.

Comparative Analysis: AZD5991 vs. Alternatives

The following table compares AZD5991 with other leading MCL-1 inhibitors and the BCL-2 inhibitor Venetoclax.

FeatureAZD5991 (AstraZeneca)S63845 (Servier/Novartis)AMG-176 (Amgen)Venetoclax (AbbVie/Roche)
Primary Target MCL-1MCL-1MCL-1BCL-2
Scaffold Type Macrocyclic 5-Me-5-CF3-morpholinoneMacrocyclic BH3 mimeticMacrocyclic spiro-fusedSmall molecule (Indole)
Binding Affinity (Ki/Kd) < 1 nM (MCL-1)< 1 nM (MCL-1)< 1 nM (MCL-1)< 0.01 nM (BCL-2)
Selectivity >10,000-fold vs BCL-2/BCL-XL>10,000-fold vs BCL-2/BCL-XLHigh vs BCL-2/BCL-XLHigh vs MCL-1/BCL-XL
Cellular Potency (EC50) ~10-100 nM (MM/AML lines)~10-100 nM (MM/AML lines)~10-100 nM (MM/AML lines)Variable (BCL-2 dependent)
In Vivo Half-life High (due to CF3/macrocycle)HighModerateHigh
Clinical Status Phase I/II (Discontinued/Paused)Preclinical/Phase IPhase I (Paused)Approved (CLL/AML)

Key Insight: While S63845 and AMG-176 are potent, AZD5991's specific morpholinone scaffold provides a distinct pharmacokinetic profile, potentially offering advantages in dosing schedules, although clinical development for all MCL-1 inhibitors faces challenges related to cardiac toxicity.

Validation Protocols

To validate the MoA of an AZD5991-like inhibitor, the following self-validating workflow is recommended.

Biochemical Validation: TR-FRET Binding Assay
  • Objective: Quantify the binding affinity (Ki) of the inhibitor to MCL-1 and selectivity against BCL-2/BCL-XL.

  • Method:

    • Incubate recombinant His-tagged MCL-1 (or BCL-2/BCL-XL) with a fluorescently labeled BH3 peptide (e.g., FAM-BIM BH3) and Terbium-labeled anti-His antibody.

    • Titrate the inhibitor (AZD5991) across a dose range (e.g., 0.01 nM to 10 µM).

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: The inhibitor disrupts the FRET signal by displacing the BH3 peptide. A decrease in FRET signal correlates with binding.

    • Validation: Ki should be < 1 nM for MCL-1 and > 10 µM for BCL-2/BCL-XL.

Cellular Mechanism: Co-Immunoprecipitation (Co-IP)
  • Objective: Confirm disruption of MCL-1/BAK complexes in intact cells.

  • Method:

    • Treat MCL-1-dependent cells (e.g., H929 multiple myeloma cells) with AZD5991 (100 nM) for 4 hours.

    • Lyse cells and immunoprecipitate MCL-1 using a specific antibody.

    • Perform Western Blot for BAK.

    • Causality: If the MoA is correct, AZD5991 treatment will reduce the amount of BAK co-precipitating with MCL-1 compared to vehicle control.

Functional Output: Caspase-3/7 Activation & Viability
  • Objective: Link target engagement to apoptosis.

  • Method:

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of AZD5991.

    • Measure Caspase-3/7 activity using a luminescent substrate (e.g., Caspase-Glo) at 6-24 hours.

    • Measure cell viability (e.g., CellTiter-Glo) at 24-48 hours.

    • Validation: A potent induction of Caspase-3/7 (EC50 < 100 nM) correlating with viability loss confirms apoptotic cell death.

Visualizations

Mechanism of Action Pathway

MoA Inhibitor AZD5991 (5-Me-5-CF3-morpholinone) MCL1_Complex MCL-1 : BAK/BAX (Sequestered Complex) Inhibitor->MCL1_Complex Displaces BH3 domain MCL1_Inhibitor MCL-1 : AZD5991 (Inert Complex) MCL1_Complex->MCL1_Inhibitor Complex Dissociation Free_BAK_BAX Free BAK / BAX MCL1_Complex->Free_BAK_BAX Release MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Free_BAK_BAX->MOMP Oligomerization CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation (Apoptosis) CytoC->Caspases

Caption: AZD5991 displaces pro-apoptotic BAK/BAX from MCL-1, triggering the intrinsic apoptotic pathway.

Experimental Validation Workflow

Validation Step1 Step 1: Biochemical (TR-FRET) Step2 Step 2: Cellular Target (Co-IP: MCL-1/BAK) Step1->Step2 Ki < 1 nM Step3 Step 3: Functional (Caspase-3/7 Assay) Step2->Step3 Disruption Confirmed Step4 Step 4: In Vivo (Xenograft Efficacy) Step3->Step4 Apoptosis Induced Decision Validation Checkpoint Step4->Decision Success Validated MoA Decision->Success Tumor Regression

Caption: Step-by-step validation workflow ensuring target engagement translates to therapeutic efficacy.

References

  • Tron, A. E., et al. (2018). "Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia." Nature Communications, 9(1), 5341. [Link]

  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538(7626), 477-482. [Link]

  • Caenepeel, S., et al. (2018). "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with AMN107." Cancer Discovery, 8(12), 1582-1597. [Link]

  • Belmar, J., & Fesik, S. W. (2015). "Small molecule Mcl-1 inhibitors for the treatment of cancer." Pharmacology & Therapeutics, 145, 76-84. [Link]

Safety Operating Guide

5-Methyl-5-(trifluoromethyl)morpholin-3-one: Proper Disposal Procedures

[1][2]

Executive Summary: Immediate Action Plan

5-Methyl-5-(trifluoromethyl)morpholin-3-one is a fluorinated heterocyclic building block. For disposal purposes, it must be classified strictly as Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams. The presence of the trifluoromethyl (

Quick Reference: Waste Classification
ParameterClassification
Primary Waste Stream Halogenated Organic Solvents/Solids
RCRA Code (USA) D022 (if chloroform present) or D001 (Ignitable) / F-List (Generic Halogenated)
EWC Code (EU) 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors)
Segregation Segregate from acids, bases, and oxidizers.[1]
Container Type HDPE (High-Density Polyethylene) or Glass (if pH neutral).

Chemical Profile & Hazard Identification

To understand the disposal requirements, we must analyze the molecule's resistance to degradation.

  • Structure: A morpholin-3-one ring substituted with a methyl group and a trifluoromethyl group.[1][2]

  • The "Forever Chemical" Risk: The

    
     bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) often fail to mineralize this bond completely, potentially releasing fluorinated byproducts or PFAS-like fragments into the atmosphere if not treated in a specialized facility.
    
  • Combustion Hazard: Upon thermal decomposition, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . HF is highly corrosive to incinerator linings and toxic to humans, necessitating wet scrubbers in the disposal train.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging (The Laboratory Level)

Objective: Prevent cross-contamination and ensure the waste stream is accepted by the disposal facility.

  • Select the Container: Use a dedicated screw-cap container compatible with halogenated organics.

    • Recommendation: HDPE carboys are preferred over glass to eliminate breakage risks during transport, though glass is chemically acceptable.

  • Labeling: Affix a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Halogenated Organic."[3]

    • Constituents: List "this compound" explicitly. Do not use abbreviations like "Morpholinone derivative."

  • pH Check: Ensure the waste is neutral (pH 6-8).

    • Why? Acidic fluorinated waste can slowly etch glass or degrade metal drums over time. If the waste is acidic from a reaction workup, neutralize with sodium bicarbonate before bottling.

  • Solvent Compatibility: If dissolving solid residues, use a compatible halogenated solvent like Dichloromethane (DCM) or a combustible carrier like Methanol (only if the facility accepts halogen/flammable mixes). Avoid mixing with strong oxidizers (Peroxides, Nitric Acid).

Phase 2: The Disposal Workflow

The following diagram illustrates the critical decision-making process for disposing of this specific fluorinated compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid ResidueStateCheck->SolidWasteSolidLiquidWasteLiquid/SolutionStateCheck->LiquidWasteDissolvedSegregationSegregate intoHALOGENATED Waste StreamSolidWaste->SegregationLiquidWaste->SegregationContainerContainer: HDPE or GlassLabel: 'Fluorinated Organic'Segregation->ContainerPickupEHS/Facilities PickupContainer->PickupIncinerationHigh-Temp Incineration(>1100°C)Pickup->IncinerationScrubbingWet Scrubbing(Caustic Soda Quench)Incineration->ScrubbingGenerates HF GasFinalSafe Release / LandfillScrubbing->FinalNeutralized

Figure 1: Decision logic for the segregation and destruction of fluorinated morpholinone waste.

The "Why": Scientific Rationale for Destruction

As researchers, we must understand the causality behind these strict protocols to ensure compliance.

The Thermal Destruction Mechanism

Standard laboratory waste is often burned at 800°C-900°C. However, the trifluoromethyl (

  • Incomplete Combustion: At lower temperatures,

    
     groups may not mineralize, leading to the emission of fluorinated monomers or short-chain PFAS.
    
  • Required Conditions: To ensure the C-F bond cleavage, the waste must be subjected to High-Temperature Incineration (HTI) at temperatures exceeding 1100°C with a residence time of at least 2 seconds.

The Scrubbing Necessity
  • The Risk: HF gas is corrosive and an environmental toxin.

  • The Solution: The incinerator exhaust is passed through a wet scrubber (usually using NaOH or

    
    ). This converts the HF into Calcium Fluoride (
    
    
    ), a stable, non-toxic solid (fluorspar) that can be safely landfilled.

Emergency Spill Procedures

If this compound is spilled in the lab:

  • Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[4][5]

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[3]

  • Containment:

    • Liquids: Absorb with a non-combustible material like vermiculite or sand. Do not use paper towels if the substance is concentrated, as this increases flammability surface area.

    • Solids: Sweep up carefully to avoid dust generation.

  • Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes and absorbent materials into the Halogenated Solid Waste container.

  • Reporting: Report the spill to your facility's Environmental Health & Safety (EHS) officer, specifically mentioning the fluorinated nature of the compound.

References

  • PubChem. 5-(Trifluoromethyl)morpholin-3-one Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of PFAS and Fluorinated Organic Compounds. [Link]

  • University of Utah. The Combustion of Highly Fluorinated Organic Compounds. [Link][5]

Personal protective equipment for handling 5-Methyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 5-Methyl-5-(trifluoromethyl)morpholin-3-one .

Note to Researchers: As of 2026, specific toxicological data for this precise fluorinated scaffold is limited in public registries. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the structural parent (Morpholin-3-one) and analogous fluorinated heterocycles. We treat this compound as a Category 1 Eye Irritant and Potential Skin Corrosive until proven otherwise.

Executive Safety Summary

  • Compound Class: Fluorinated cyclic amide (Lactam).

  • Physical State: Solid (White to off-white powder).

  • Primary Hazard: Serious Eye Damage (Category 1) and Skin Irritation (Category 2) . The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated morpholines.

  • Critical Control: All manipulation must occur within a certified chemical fume hood. Do not handle on an open bench.

Hazard Identification & Risk Assessment

This assessment synthesizes data from structural analogs (Morpholin-3-one and Trifluoromethyl-substituted organics).

Hazard Class (GHS)CategorySignal WordHazard Statement (Inferred)
Eye Damage/Irritation Cat 1 DANGER H318: Causes serious eye damage.[1][2] (Lactam functionality typically poses high risk to corneal tissue).
Skin Corrosion/Irritation Cat 2 WARNING H315: Causes skin irritation.[2][3][4][5][6]
STOT - Single Exposure Cat 3 WARNING H335: May cause respiratory irritation (if dust is inhaled).[6]
Acute Toxicity (Oral) Cat 4 WARNING H302: Harmful if swallowed.[6][7]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for fluorinated building blocks due to their enhanced permeation properties.

PPE Selection Logic

The following diagram illustrates the decision logic for selecting PPE based on the operational state of the chemical.

PPE_Decision_Matrix Start Start: Handling 5-Me-5-CF3-Morpholinone State_Check Physical State? Start->State_Check Solid_Handling Solid / Powder Handling State_Check->Solid_Handling Powder Solution_Handling Solution / Reaction Mix State_Check->Solution_Handling Liquid Dust_Risk High Dust Potential? Solid_Handling->Dust_Risk Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Std_Solid_PPE Standard PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat Dust_Risk->Std_Solid_PPE No (Weighing) High_Risk_Solid Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - N95 (if outside hood) Dust_Risk->High_Risk_Solid Yes (Grinding/Sieving) Std_Solvent Standard Solvent (MeOH, EtOAc): - Nitrile Gloves (0.11mm) - Safety Glasses Solvent_Check->Std_Solvent Low Permeation Permeating_Solvent Permeating (DCM, DMF): - Laminate/Barrier Gloves - Chemical Goggles Solvent_Check->Permeating_Solvent High Permeation

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.

Detailed PPE Specifications
Body AreaStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Large Scale)Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm) . Inspect for pinholes.Double Gloving: Inner Nitrile (White) + Outer Nitrile (Blue/Purple).Fluorinated organics can degrade glove integrity. Double gloving provides a visual breach indicator.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles .Lactams can cause irreversible corneal opacity. Goggles seal against dust and splashes.
Respiratory Fume Hood Only . No respirator needed if sash is at proper height.P100/N95 Respirator required only if handling outside a hood (e.g., equipment failure).Prevents inhalation of fine particulates which may cause chemically induced pneumonia.
Body Defense Cotton Lab Coat (Buttoned). Long pants, closed-toe shoes.Tyvek® Sleeves or Apron over lab coat.Prevents dust accumulation on fabric which can transfer to skin later.

Operational Handling Protocol

A. Storage & Stability[2][3][5][7][8]
  • Temperature: Store at 2–8°C (Refrigerated). While the morpholinone ring is stable, the trifluoromethyl group can sensitize the molecule to hydrolysis under extreme conditions.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Hygroscopicity is common in morpholinones; moisture absorption can lead to caking and hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential fluoride corrosion over long durations.

B. Weighing & Transfer Workflow
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the solid.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleanup: Immediately wipe the balance area with a Kimwipe dampened with Acetone, followed by Methanol.

C. Reaction Setup (Causality & Logic)
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but rapid dissolution can generate aerosols.

  • Incompatibility: Avoid strong Reducing Agents (e.g., LiAlH4) unless strictly controlled; the lactam carbonyl will reduce, potentially releasing the trifluoromethyl group as fluoride ions (HF generation risk).

Emergency Response & Decontamination

Spill Response Logic

Scenario: 500mg vial dropped inside fume hood.

  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Lower hood sash immediately to contain dust.

  • PPE Upgrade: Don double gloves and goggles.

  • Dry Clean: Cover spill with a Dry Absorbent Pad or paper towel to prevent spreading. Do not spray water directly on the powder (this spreads the contamination).

  • Wet Clean: Once bulk powder is removed, clean surface with 10% Sodium Carbonate (aq) followed by water. The base neutralizes potential acidic hydrolysis products.

Exposure First Aid
  • Eye Contact (Critical): Flush immediately for 15 minutes .[2][3][4] Do not pause to remove contact lenses—flush over them if necessary, then remove. Seek immediate ophthalmological evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (Ethanol/DMSO) to clean skin; they act as vehicles, driving the fluorinated compound deeper into the dermis.

Waste Disposal & Stewardship

Disposal must align with RCRA (USA) or European Waste Catalogue (EWC) codes.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Collect in "Halogenated Organic Solvents" stream. Do not mix with non-halogenated waste; the high fluorine content requires specialized incineration (scrubbers for HF gas).

  • Container Rinse: Triple rinse empty vials with Acetone before disposal. Collect rinsate as Halogenated Waste.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Morpholin-3-one. Retrieved from

  • PubChem. (2025). Compound Summary: 5-(trifluoromethyl)morpholin-3-one.[8] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-(Trifluoromethyl)quinolin-4-ol (Analogous Fluorinated Heterocycle). Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: Morpholin-3-one (CAS 109-11-5).[2] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.